4-Undecenoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(E)-undec-4-enoic acid |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h7-8H,2-6,9-10H2,1H3,(H,12,13)/b8-7+ |
InChI Key |
KHDNXEYJITXOKI-BQYQJAHWSA-N |
SMILES |
CCCCCCC=CCCC(=O)O |
Isomeric SMILES |
CCCCCC/C=C/CCC(=O)O |
Canonical SMILES |
CCCCCCC=CCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 10-Undecenoic Acid from Ricinoleic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the synthesis of 10-undecenoic acid from ricinoleic acid, a key fatty acid component of castor oil. It is important to note that the primary, and industrially significant, unsaturated fatty acid obtained from the pyrolysis of ricinoleic acid is 10-undecenoic acid , not its isomer, 4-undecenoic acid. This document will focus on the well-established pyrolysis-based methods for producing 10-undecenoic acid, a valuable bifunctional molecule used in the production of polymers like Nylon-11, as well as in the manufacturing of pharmaceuticals, cosmetics, and perfumes.[1][2]
The core of this process involves the thermal cracking of ricinoleic acid or its esters, which cleaves the molecule to yield 10-undecenoic acid and heptanal.[1] This guide will detail the reaction mechanisms, experimental protocols, and quantitative data associated with this transformation.
Reaction Mechanism and Process Overview
The synthesis of 10-undecenoic acid from ricinoleic acid is primarily achieved through a pyrolysis reaction, which is a thermal decomposition process.[1] The generally accepted mechanism for this reaction is a McLafferty-type rearrangement.[3] When ricinoleic acid or its methyl ester is subjected to high temperatures, typically in the range of 400-600°C, the C11-C12 bond cleaves, resulting in the formation of two smaller molecules: 10-undecenoic acid (or its methyl ester) and heptanal.[1][4][5]
The overall process can be broken down into the following key stages:
-
Preparation of Starting Material: While ricinoleic acid can be used directly, it is often preferable to first convert it to its methyl ester, methyl ricinoleate.[6] This is typically achieved through the transesterification of castor oil with methanol.[4][7] The use of the methyl ester is favored as it is more stable under the high temperatures of pyrolysis and can lead to higher yields of the desired products.[6]
-
Pyrolysis: The methyl ricinoleate is then subjected to pyrolysis, often in the presence of steam or an inert gas. The steam helps to maintain a uniform temperature and minimize side reactions.[1] Various reactor types have been employed for this step, including tubular reactors and, more recently, microwave-assisted reactors for more efficient heating.[4][6][8]
-
Product Separation and Purification: The pyrolysis products, a mixture of methyl 10-undecenoate, heptanal, and unreacted starting material, are condensed and then separated, typically through fractional distillation.
-
Hydrolysis (if starting with methyl ricinoleate): The purified methyl 10-undecenoate is then hydrolyzed to yield the final product, 10-undecenoic acid.[1]
Experimental Protocols
Preparation of Methyl Ricinoleate from Castor Oil
This protocol describes a typical transesterification reaction to produce methyl ricinoleate.
Materials:
-
Castor oil
-
Anhydrous methanol
-
Potassium hydroxide (KOH) as a catalyst
-
Ethyl acetate
-
Distilled water
Procedure:
-
Dissolve a catalytic amount of KOH in anhydrous methanol to prepare a KOH-methanol solution.
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add a measured amount of castor oil.
-
Heat the castor oil to the desired reaction temperature (e.g., 60-65°C).
-
Add the KOH-methanol solution to the heated castor oil while stirring. The molar ratio of methanol to oil is a critical parameter to optimize, with ratios around 6:1 being common.[7]
-
Continue the reaction with stirring for a specified time (e.g., 1-6 hours) until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or by measuring the viscosity of the reaction mixture.[7]
-
After the reaction, transfer the mixture to a separatory funnel and allow the layers to separate. The lower layer will be glycerol.
-
Wash the upper methyl ester layer multiple times with warm distilled water until the washings are neutral.
-
Dry the methyl ricinoleate layer over anhydrous sodium sulfate and then remove any residual water and methanol by vacuum distillation.[7] The purity of the resulting methyl ricinoleate can be determined by gas chromatography (GC).[4][7]
Pyrolysis of Methyl Ricinoleate
This protocol outlines a general procedure for the pyrolysis of methyl ricinoleate in a laboratory-scale tubular reactor.
Materials:
-
Purified methyl ricinoleate
-
Inert packing material for the reactor (e.g., glass beads, ceramic Raschig rings)
Equipment:
-
High-temperature tube furnace
-
Quartz or stainless steel reactor tube
-
Metering pump for feeding the methyl ricinoleate
-
Condensation system (e.g., a series of cold traps)
-
Vacuum pump (optional, for reduced pressure pyrolysis)
Procedure:
-
Pack the reactor tube with an inert material and place it in the tube furnace.
-
Heat the furnace to the desired pyrolysis temperature, which can range from 400°C to over 600°C.[1][9]
-
If conducting the pyrolysis under reduced pressure, connect the system to a vacuum pump and bring it to the desired pressure.
-
Use a metering pump to introduce the methyl ricinoleate into the heated reactor at a controlled flow rate. The feedstock can be preheated before entering the reactor.[9]
-
The pyrolysis vapors exit the reactor and pass through a condensation system to collect the liquid products.
-
The collected pyrolysate, containing methyl 10-undecenoate, heptanal, and other byproducts, is then subjected to fractional distillation to separate the components based on their boiling points.
Quantitative Data
The yield of 10-undecenoic acid and heptanal is highly dependent on the reaction conditions. The following tables summarize data from various studies.
| Starting Material | Temperature (°C) | Pressure | Catalyst/Conditions | Yield of Methyl 10-undecenoate (%) | Yield of Heptanal (%) | Reference |
| Methyl Ricinoleate | 562 | Atmospheric | - | 47.9 | 28.0 | [8] |
| Methyl Ricinoleate | 520 | Atmospheric | Inductively heated reactor | 56.1 | 60.2 | [8] |
| Methyl Ricinoleate | 550-600 | Atmospheric | Steam | Not specified | Not specified | [1] |
| Methyl Ricinoleate | 450 | Atmospheric | Catalytic cracking | Not specified | Not specified | [9] |
| Castor Oil | 530 | Not specified | 25% distilled water | 16.5 (as undecylenic acid) | Not specified | [10] |
| Ricinoleic Acid | 530 | Not specified | 25% distilled water | 17.8 (as undecylenic acid) | 15.2 | [10] |
Visualizations
Synthesis Pathway from Castor Oil
Caption: Overall workflow for the synthesis of 10-undecenoic acid from castor oil.
Logical Relationship of Pyrolysis Parameters
Caption: Key parameters influencing the pyrolysis of methyl ricinoleate.
Conclusion
The synthesis of 10-undecenoic acid from ricinoleic acid via pyrolysis is a well-established and industrially important process. By optimizing reaction conditions such as temperature, pressure, and feedstock purity, high yields of this valuable chemical intermediate can be achieved. The use of methyl ricinoleate as the starting material is generally preferred to minimize side reactions and improve the overall efficiency of the process. Further research into novel reactor designs, such as microwave-assisted systems, continues to enhance the yield and sustainability of 10-undecenoic acid production.
References
- 1. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 2. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103819330A - Method for preparing 10-undecenoic acid and heptanal through catalytic cracking - Google Patents [patents.google.com]
- 10. GREEN CHEMICAL PRODUCTION BASED ON THERMAL CRACKING OF INEDIBLE VEGETABLE OIL: Original scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]
Natural Sources of 4-Undecenoic Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the natural sources of 4-Undecenoic acid. Extensive literature review reveals a significant finding: there is a notable absence of documented natural sources for this compound . While the compound is a known chemical entity, its presence in plants, animals, or microorganisms has not been substantially reported in scientific literature. In stark contrast, its isomer, 10-Undecenoic acid (commonly known as undecylenic acid) , is a well-documented natural product with significant industrial and pharmaceutical applications. This guide, therefore, provides a comprehensive overview of the natural sources, biosynthesis, and biological activities of 10-Undecenoic acid as a crucial comparative analogue, offering valuable context for researchers and professionals in drug development.
This compound: An Elusive Natural Product
Despite its defined chemical structure, searches of scientific databases and literature provide no significant evidence of this compound being isolated from a natural source. Both the (E) and (Z) isomers of this compound are recognized as chemical compounds, but their natural occurrence remains undocumented. This suggests that if this compound does exist in nature, it is likely in trace amounts that have yet to be identified or is not a common metabolite in the organisms studied to date.
The Prevalent Isomer: 10-Undecenoic Acid (Undecylenic Acid)
In contrast to the scarcity of information on this compound, its terminal-double-bond isomer, 10-Undecenoic acid, is a readily available natural fatty acid.
Primary Natural Sources
The principal natural source of 10-Undecenoic acid is castor oil , derived from the seeds of the castor bean plant (Ricinus communis).[1][2][3][4] It is not present as a free fatty acid in the oil but is produced through the pyrolysis of ricinoleic acid, which constitutes about 90% of the fatty acids in castor oil.[1][4] This process is the primary commercial method for producing undecylenic acid.
Another reported natural source of 10-Undecenoic acid is human sweat .[2][3][4] It is one of the fatty acids that contribute to the body's natural antifungal defenses on the skin.
Quantitative Data
The concentration of ricinoleic acid in castor oil is high, making it a rich source for the production of 10-Undecenoic acid. The yield of undecylenic acid from the pyrolysis of castor oil is significant, making it an industrially viable process. Specific quantitative data for the concentration of 10-Undecenoic acid in human sweat is less readily available and can vary based on individual factors.
Table 1: Primary Sources and Production of 10-Undecenoic Acid
| Source | Precursor | Production Method | Typical Yield |
| Castor Oil (Ricinus communis) | Ricinoleic Acid | Pyrolysis | Industrially significant |
| Human Sweat | - | Natural Secretion | Variable, trace amounts |
Experimental Protocols
Detailed experimental protocols are available for the production, extraction, and analysis of 10-Undecenoic acid. Due to the lack of natural sources for this compound, these protocols serve as a methodological reference for undecenoic acid isomers.
Production of 10-Undecenoic Acid from Castor Oil
A common laboratory and industrial-scale method involves the pyrolysis of castor oil or purified ricinoleic acid.
Protocol:
-
Saponification of Castor Oil: Reflux castor oil with an excess of sodium hydroxide solution to hydrolyze the triglycerides into glycerol and sodium ricinoleate.
-
Acidification: Acidify the soap solution with a strong acid (e.g., sulfuric acid) to precipitate the free fatty acids, primarily ricinoleic acid.
-
Isolation of Ricinoleic Acid: Separate the precipitated fatty acids, wash with water to remove impurities, and dry.
-
Pyrolysis: Heat the isolated ricinoleic acid under vacuum. The pyrolysis typically occurs at temperatures between 450-500°C.
-
Distillation: The pyrolysis products, primarily 10-undecenoic acid and heptanal, are collected by distillation.
-
Purification: Further purification of the 10-undecenoic acid can be achieved by fractional distillation or crystallization.
Extraction and Analysis of Undecenoic Acid Isomers
The analysis of undecenoic acid isomers, such as distinguishing between the 4- and 10-isomers, typically involves chromatographic and spectroscopic methods.
Protocol for Analysis:
-
Lipid Extraction: For a biological sample, extract total lipids using a solvent system like chloroform:methanol (2:1, v/v).
-
Saponification and Methylation: Saponify the lipid extract to release free fatty acids and then methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol. FAMEs are more volatile and suitable for gas chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Column: Use a polar capillary column (e.g., a wax or ionic liquid column) to achieve separation of the positional isomers.
-
Temperature Program: An optimized temperature gradient is crucial for resolving the isomers.
-
Mass Spectrometry: The mass spectra of the FAMEs will show characteristic fragmentation patterns that can help in identifying the position of the double bond, although this can be challenging. Electron ionization (EI) is commonly used.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy of the isolated and purified isomers can definitively determine the position of the double bond by analyzing the chemical shifts and coupling constants of the protons and carbons adjacent to and involved in the double bond.
-
Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathways have been described for this compound, 10-Undecenoic acid is well-known for its potent antifungal properties .[2][5]
Antifungal Mechanism of 10-Undecenoic Acid
The primary mechanism of action of 10-Undecenoic acid against fungi, particularly Candida albicans, involves the disruption of fungal cell membranes and inhibition of morphogenesis.[5]
-
Membrane Disruption: As a fatty acid, it can integrate into the fungal cell membrane, increasing its permeability and leading to the leakage of essential intracellular components.
-
Inhibition of Hyphal Growth: It inhibits the transition from the yeast form to the more virulent hyphal form in Candida albicans, a critical step in the establishment of infection.[5]
-
Enzyme Inhibition: It is suggested that undecylenic acid may inhibit enzymes involved in fatty acid biosynthesis within the fungal cell.
The following diagram illustrates the proposed antifungal mechanism of action of 10-Undecenoic acid.
Caption: Antifungal mechanism of 10-Undecenoic acid.
Experimental and Analytical Workflow
The following diagram outlines a general workflow for the investigation of undecenoic acid isomers from a potential natural source.
Caption: Workflow for undecenoic acid isomer analysis.
Conclusion and Future Perspectives
The current body of scientific literature does not support the existence of significant natural sources of this compound. Researchers and drug development professionals seeking to work with this specific isomer will likely need to rely on chemical synthesis. In contrast, 10-Undecenoic acid, derived from castor oil, is a readily available and well-characterized natural fatty acid with established biological activity, particularly as an antifungal agent.
Future research involving advanced analytical techniques, such as high-resolution mass spectrometry and multi-dimensional chromatography, applied to a wider range of unexplored biological sources may yet reveal the presence of this compound in nature. Until such discoveries are made, 10-Undecenoic acid remains the key naturally occurring C11 monounsaturated fatty acid of significant scientific and commercial interest. This guide highlights the importance of precise isomer identification in the study of fatty acids and underscores the current knowledge gap regarding the natural occurrence of this compound.
References
- 1. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. altmedrev.com [altmedrev.com]
- 4. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 4-Undecenoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Undecenoic acid, a monounsaturated fatty acid, and its derivatives are emerging as a versatile class of bioactive molecules with a broad spectrum of therapeutic applications. Historically recognized for its antifungal properties, recent research has unveiled its potential in anticancer and antioxidant therapies. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways to support further research and drug development in this promising area.
Biological Activities of this compound and Its Derivatives
The biological effects of this compound and its synthesized derivatives are multifaceted, ranging from direct antimicrobial action to the modulation of complex cellular pathways in cancer. The following sections summarize the key findings in antifungal, anticancer, and antioxidant activities.
Antifungal Activity
This compound, also known as undecylenic acid, is a well-established antifungal agent. It is a component of many topical treatments for fungal skin infections.[1] Its mechanism of action is primarily attributed to the disruption of fungal cell membrane integrity.[1] By integrating into the lipid bilayer, it increases membrane permeability, leading to the leakage of essential intracellular components and ultimately cell death.[1] Furthermore, it has been shown to interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane.[1]
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A novel formulation of undecylenic acid with L-Arginine, designated GS-1, has demonstrated significant pro-apoptotic activity in various human tumor cell lines.[2][3][4] This activity is mediated through a caspase-dependent pathway, involving the reduction of the mitochondrial membrane potential.[2][3][4] The uptake of this formulation into cancer cells is facilitated by the Fatty Acid Transport Protein 2 (FATP2).[2][3][4]
Furthermore, lipoconjugates of methyl 10-undecenoate with phenolic acids have exhibited cytotoxic effects against a panel of cancer cell lines.[5][6] Similarly, sulfated derivatives of undecenoic acid-amino acid hybrids have shown promising cytotoxicity against prostate cancer cells.[7][8]
Antioxidant Activity
Derivatives of this compound have also been evaluated for their antioxidant properties. Lipoconjugates of methyl 10-undecenoate with various phenolic acids have demonstrated notable radical scavenging activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[5][6] Non-sulfated undecenoic acid-amino acid derivatives have also been reported to possess moderate antioxidant activities.[7][8]
Data Presentation
The following tables summarize the quantitative data on the biological activities of various this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Derivative | Cell Line | IC50 (µM) | Reference |
| Undecylenic acid:L-Arginine (GS-1) | HeLa | ~2700 | [9] |
| Undecylenic acid:L-Arginine (GS-1) | A549 | ~2700 | [9] |
| Undecylenic acid:L-Arginine (GS-1) | Jurkat | ~2000 | [9] |
| Undecylenic acid:L-Arginine (GS-1) | U937 | ~1800 | [9] |
| Methyl 10-undecenoate-caffeic acid lipoconjugate | MDA-MB-231 | 25.3 | [10] |
| Methyl 10-undecenoate-caffeic acid lipoconjugate | SKOV3 | 29.8 | [10] |
| Methyl 10-undecenoate-caffeic acid lipoconjugate | MCF7 | 35.6 | [10] |
| Methyl 10-undecenoate-caffeic acid lipoconjugate | DU 145 | 31.4 | [10] |
| Methyl 10-undecenoate-caffeic acid lipoconjugate | HepG2 | 28.7 | [10] |
| Methyl 10-undecenoate-ferulic acid lipoconjugate | MDA-MB-231 | 30.1 | [10] |
| Methyl 10-undecenoate-ferulic acid lipoconjugate | SKOV3 | 33.5 | [10] |
| Methyl 10-undecenoate-ferulic acid lipoconjugate | MCF7 | 41.2 | [10] |
| Methyl 10-undecenoate-ferulic acid lipoconjugate | DU 145 | 36.8 | [10] |
| Methyl 10-undecenoate-ferulic acid lipoconjugate | HepG2 | 32.4 | [10] |
| Methyl 10-undecenoate-sinapic acid lipoconjugate | MDA-MB-231 | 28.9 | [10] |
| Methyl 10-undecenoate-sinapic acid lipoconjugate | SKOV3 | 31.2 | [10] |
| Methyl 10-undecenoate-sinapic acid lipoconjugate | MCF7 | 38.4 | [10] |
| Methyl 10-undecenoate-sinapic acid lipoconjugate | DU 145 | 34.6 | [10] |
| Methyl 10-undecenoate-sinapic acid lipoconjugate | HepG2 | 30.1 | [10] |
| Methyl 10-undecenoate-coumaric acid lipoconjugate | MDA-MB-231 | 32.7 | [10] |
| Methyl 10-undecenoate-coumaric acid lipoconjugate | SKOV3 | 36.8 | [10] |
| Methyl 10-undecenoate-coumaric acid lipoconjugate | MCF7 | 45.1 | [10] |
| Methyl 10-undecenoate-coumaric acid lipoconjugate | DU 145 | 39.2 | [10] |
| Methyl 10-undecenoate-coumaric acid lipoconjugate | HepG2 | 35.5 | [10] |
| Methyl 10-undecenoate-cinnamic acid lipoconjugate | MDA-MB-231 | >50 | [10] |
| Methyl 10-undecenoate-cinnamic acid lipoconjugate | SKOV3 | >50 | [10] |
| Methyl 10-undecenoate-cinnamic acid lipoconjugate | MCF7 | >50 | [10] |
| Methyl 10-undecenoate-cinnamic acid lipoconjugate | DU 145 | >50 | [10] |
| Methyl 10-undecenoate-cinnamic acid lipoconjugate | HepG2 | >50 | [10] |
Table 2: Antioxidant Activity of this compound Derivatives
| Derivative | Assay | Activity Metric | Value | Reference |
| Methyl 10-undecenoate-caffeic acid lipoconjugate | DPPH Radical Scavenging | % Inhibition | 89.5 | [10] |
| Methyl 10-undecenoate-ferulic acid lipoconjugate | DPPH Radical Scavenging | % Inhibition | 75.2 | [10] |
| Methyl 10-undecenoate-sinapic acid lipoconjugate | DPPH Radical Scavenging | % Inhibition | 82.1 | [10] |
| Methyl 10-undecenoate-coumaric acid lipoconjugate | DPPH Radical Scavenging | % Inhibition | 68.4 | [10] |
| Methyl 10-undecenoate-cinnamic acid lipoconjugate | DPPH Radical Scavenging | % Inhibition | 45.3 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Methyl 10-undecenoate-phenolic acid Lipoconjugates
This protocol describes a three-step synthesis of methyl 10-undecenoate-phenolic acid lipoconjugates.
Step 1: Methylation of 10-Undecenoic Acid
-
Dissolve 10-undecenoic acid in methanol containing 2% sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 10-undecenoate.
Step 2: Thiol-ene Reaction
-
To a solution of methyl 10-undecenoate in a suitable solvent (e.g., methanol), add cysteamine hydrochloride and a radical initiator (e.g., AIBN).
-
Reflux the mixture under an inert atmosphere for 24 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting amino thioether by column chromatography.
Step 3: Amide Coupling
-
Dissolve the amino thioether and a selected phenolic acid in an appropriate solvent (e.g., DMF).
-
Add a coupling agent (e.g., HBTU) and a base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the final lipoconjugate by column chromatography.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
-
Assay Procedure:
-
Add a specific volume of various concentrations of the this compound derivative solution to a test tube.
-
Add the methanolic DPPH solution to the test tube and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control sample containing methanol instead of the test compound is also measured.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Signaling Pathways and Experimental Workflows
The biological activities of this compound derivatives are underpinned by their interaction with specific cellular pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms and a typical experimental workflow.
References
- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 2. Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
4-Undecenoic Acid's Mechanism of Action in Fungi: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Undecenoic acid, also known as undecylenic acid, is a monounsaturated fatty acid with well-documented antifungal properties. It is a naturally occurring compound, found in human sweat, and is commercially produced by the pyrolysis of ricinoleic acid from castor oil.[1] For decades, it has been utilized as an active ingredient in various topical over-the-counter antifungal treatments for dermatophytosis, such as athlete's foot (tinea pedis), ringworm (tinea corporis), and jock itch (tinea cruris), as well as for infections caused by Candida species.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its antifungal effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Antifungal Mechanisms
The antifungal action of this compound is multifaceted, primarily targeting the fungal cell membrane and key metabolic processes essential for fungal growth, morphogenesis, and virulence.
Disruption of Fungal Cell Membrane Integrity
One of the primary mechanisms of this compound is the disruption of the fungal cell membrane's structure and function.[1] As a fatty acid, it can integrate into the lipid bilayer of the fungal cell membrane, which leads to a destabilization of the membrane structure and an increase in its permeability.[1] This disruption results in the leakage of essential intracellular components, ultimately leading to cell death.[1]
Inhibition of Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and integrity. This compound has been observed to interfere with the normal metabolic processes of fungal cells by inhibiting the synthesis of ergosterol.[1] By disrupting the ergosterol biosynthesis pathway, this compound compromises the structural and functional stability of the fungal cell membrane, enhancing its antifungal efficacy.[1]
Inhibition of Fatty Acid Biosynthesis
Inhibition of Morphogenesis and Biofilm Formation
In dimorphic fungi like Candida albicans, the transition from a yeast-like form to a filamentous hyphal form is a key virulence factor, enabling tissue invasion and biofilm formation. This compound effectively inhibits this morphological transition.[2][5][6] Studies have shown that at concentrations above 4 mM, the transition from yeast to the filamentous phase is ultimately abolished in C. albicans.[2][5] This inhibition of hyphal growth is a crucial component of its mechanism, as it prevents the fungus from establishing a more invasive and persistent infection.[6]
Furthermore, this compound has been shown to be a potent inhibitor of C. albicans biofilm formation, with an optimal concentration of above 3 mM.[2][5] Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which are notoriously resistant to antifungal agents. By preventing biofilm formation, this compound renders the fungal cells more susceptible to treatment.
Downregulation of Virulence-Associated Genes
At the molecular level, this compound has been demonstrated to decrease the transcription of several genes associated with virulence in C. albicans. Notably, the expression of genes encoding secreted aspartyl proteases (SAPs), lipases, and phospholipases is significantly reduced in the presence of the compound.[2][5] These hydrolytic enzymes are crucial for nutrient acquisition and host tissue degradation. Additionally, hyphal formation-related genes, such as HWP1, are significantly downregulated, further contributing to the inhibition of biofilm formation and virulence.[2][5]
Quantitative Data on Antifungal Activity
The following tables summarize the available quantitative data on the antifungal efficacy of this compound against various fungal species.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungi
| Fungal Species | Strain | MIC (µg/mL) | MIC (mM) | Reference(s) |
| Candida albicans | ATCC 90028 | - | >3 | [2][5] |
| Candida albicans | - | - | MIC90 < 0.0125% (w/v) | [7] |
| Trichophyton mentagrophytes | - | 3 | - | [8] |
| Trichophyton rubrum | - | Not specified | Not specified | [2][9] |
| Epidermophyton floccosum | - | Not specified | Not specified | [2][9] |
| Microsporum audouinii | - | Not specified | Not specified | [2] |
| Microsporum gypseum | - | Not specified | Not specified | [8] |
Note: The MIC values can vary depending on the specific strain and the testing methodology used.
Table 2: Effect of this compound on Candida albicans Biofilm Formation and Gene Expression
| Parameter | Concentration | Effect | Reference(s) |
| Biofilm Formation | > 3 mM | Effective inhibition | [2][5] |
| Morphological Transition (Yeast to Hypha) | > 4 mM | Abolished | [2][5] |
| SAP Gene Expression | 3 mM | Significant reduction | [2] |
| HWP1 Gene Expression | 3 mM | Significant reduction | [2][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against fungal isolates can be determined using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines with some modifications for fatty acids.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Fungal inoculum, standardized to a specific concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates.
-
Add the standardized fungal inoculum to each well.
-
Include a positive control (fungal inoculum without the test compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control, which can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Fungal Biofilm Inhibition Assay (XTT Reduction Assay)
This assay quantifies the metabolic activity of fungal cells within a biofilm, providing an indirect measure of biofilm viability.
Materials:
-
2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT)
-
Menadione
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microtiter plates
-
Fungal inoculum
Protocol:
-
Prepare a standardized fungal cell suspension in a suitable medium (e.g., RPMI-1640).
-
Dispense the cell suspension into the wells of a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a no-drug control.
-
Incubate the plate at 37°C for a period sufficient for biofilm formation (e.g., 24-48 hours).
-
After incubation, gently wash the wells with PBS to remove planktonic cells.
-
Prepare the XTT-menadione solution.
-
Add the XTT-menadione solution to each well and incubate in the dark at 37°C for a specified time (e.g., 2-3 hours).
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the control wells.
Quantification of Ergosterol
This protocol allows for the quantification of ergosterol from fungal cells to assess the impact of this compound on its synthesis.
Materials:
-
Fungal cell pellets (treated and untreated with this compound)
-
Alcoholic potassium hydroxide (KOH) solution (25% w/v in ethanol)
-
n-Heptane
-
Spectrophotometer
Protocol:
-
Harvest fungal cells by centrifugation and wash with sterile distilled water.
-
Determine the wet weight of the cell pellet.
-
Add alcoholic KOH solution to the cell pellet and vortex vigorously.
-
Incubate the suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
Allow the tubes to cool to room temperature.
-
Extract the sterols by adding a mixture of sterile distilled water and n-heptane, followed by vigorous vortexing.
-
Separate the n-heptane layer (upper layer) containing the sterols.
-
Scan the absorbance of the heptane layer from 240 to 300 nm using a spectrophotometer.
-
The presence of ergosterol and the late sterol intermediate 24(28)-dehydroergosterol (DHE) results in a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths (281.5 nm and 230 nm) and the wet weight of the cell pellet.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially affected by this compound and a typical experimental workflow for its analysis.
References
- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. anaturalhealingcenter.com [anaturalhealingcenter.com]
- 5. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thecandidadiet.com [thecandidadiet.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparison of in vitro activity of undecylenic acid and tolnaftate against athlete's foot fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of 4-Undecenoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Undecenoic acid, a monounsaturated fatty acid with the chemical formula C₁₁H₂₀O₂, is a molecule of growing interest in biochemical research. While its isomer, 10-undecenoic acid (undecylenic acid), is well-known for its antifungal properties, this compound presents a unique structural motif that warrants distinct investigation. The internal position of the double bond in this compound, as opposed to the terminal double bond in undecylenic acid, confers different physicochemical properties that may translate to unique biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of this compound, with a focus on providing detailed experimental methodologies and data for the scientific community.
Discovery and History
The specific discovery of this compound is not well-documented in readily available historical records. Its history is intertwined with the broader discovery and characterization of unsaturated fatty acids. The foundational work in the field was laid in the early 20th century, challenging the belief that fats were solely a source of energy.
These seminal discoveries established the essentiality of unsaturated fatty acids and paved the way for more detailed investigations into their diverse structures and functions, including the characterization of various isomers of fatty acids like undecenoic acid. While much of the research on undecenoic acid has focused on the 10-undecenoic isomer (undecylenic acid) for its well-established antifungal properties, the unique isomeric structure of this compound makes it a subject of academic interest for fundamental biochemical studies.[1]
Physicochemical Properties
The location of the double bond at the fourth carbon position in this compound influences its three-dimensional structure and, consequently, its physical and chemical characteristics. It exists as two geometric isomers: (Z)-4-undecenoic acid (cis) and (E)-4-undecenoic acid (trans).
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | PubChem |
| Molecular Weight | 184.28 g/mol | PubChem |
| IUPAC Name | (4E)-undec-4-enoic acid / (4Z)-undec-4-enoic acid | PubChem |
| Melting Point | 14-16 °C ((Z)-isomer) | Benchchem[1] |
| logP | ~4.2 | Benchchem[1] |
| Solubility | Lipophilic; requires surfactants (e.g., Tween-80) for aqueous solubility. | Benchchem[1] |
| Stability | Degrades under strong acids/alkalis; should be stored in an inert atmosphere. | Benchchem[1] |
Synthesis and Experimental Protocols
The synthesis of this compound, particularly with stereochemical control to obtain the desired (Z) or (E) isomer, can be achieved through several established organic chemistry reactions.
Synthesis of (Z)-4-Undecenoic Acid
Established methods for synthesizing (Z)-4-undecenoic acid include the catalytic isomerization of alkynes or the Wittig reaction with controlled stereochemistry.[1]
Experimental Protocol: Wittig Reaction (General Procedure)
This protocol outlines a general approach to the synthesis of a (Z)-alkene, which can be adapted for this compound.
-
Step 1: Ylide Preparation. A phosphonium salt, such as heptyltriphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the corresponding ylide. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., 0 °C to -78 °C).
-
Step 2: Reaction with Aldehyde. The appropriate aldehyde, in this case, 4-oxobutanoic acid or a protected derivative, is added to the ylide solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
Step 3: Workup and Purification. The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the (Z)-4-undecenoic acid.
To favor the formation of the (Z)-isomer, polar aprotic solvents and salt-free ylides are often employed.
Synthesis of (E)-4-Undecenoic Acid
The (E)-isomer can be synthesized using modifications of the Wittig reaction, such as the Schlosser modification, or through other stereoselective methods like the Julia olefination.
Analytical Methodologies
Accurate quantification of this compound in biological matrices is crucial for understanding its potential roles. Chromatographic techniques are the primary methods for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: To improve volatility for GC analysis, the carboxylic acid group of this compound is typically derivatized. A common method is trimethylsilyl (TMS) derivatization.[1]
-
Protocol: TMS Derivatization (General). A sample containing this compound is dried completely and then treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a suitable solvent like pyridine or acetonitrile. The reaction is heated (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.
-
GC-MS Parameters: The derivatized sample is then injected into a GC-MS system. A non-polar or medium-polarity capillary column is typically used for separation. The mass spectrometer is operated in electron ionization (EI) mode, and the characteristic fragmentation pattern of the TMS-derivatized this compound is used for identification and quantification.
-
Limit of Detection (LOD): A reported LOD for a similar derivatized fatty acid is approximately 0.1 µg/mL.[1]
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.[1]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is often employed.[1] For example, an 80:20 mixture of acetonitrile:water can be used.[1]
-
Detection: As fatty acids lack a strong chromophore, direct UV detection can be challenging. Derivatization to introduce a UV-active group, such as a p-nitrobenzyl ester, can enhance sensitivity.
-
Validation: It is critical to validate the method by determining recovery rates, which should ideally be ≥90%, using spiked samples.[1] A matrix-matched calibration is also essential to account for potential interference from the biological matrix.[1]
Biological Significance and Potential Applications
While extensive research on the specific biological roles of this compound is limited, its structural similarity to other biologically active fatty acids suggests potential areas of interest. The position of the double bond can significantly impact how the molecule interacts with enzymes and receptors.
The academic significance of this compound lies in its isomerism. The internal position of the double bond and its cis-(Z) or trans-(E) configuration give it distinct physicochemical properties compared to the terminal double bond of its well-studied isomer, 10-undecenoic acid.[1] This makes it a valuable tool for fundamental biochemical research to understand the structure-activity relationships of fatty acids.
Further research is warranted to explore the potential of this compound in areas such as:
-
Metabolic studies: Investigating its role as a substrate or inhibitor of enzymes involved in fatty acid metabolism.
-
Signaling pathways: Determining if it can act as a signaling molecule, similar to other unsaturated fatty acids.
-
Pharmacological activity: Screening for potential therapeutic effects, including antimicrobial or anti-inflammatory properties, which may differ from those of 10-undecenoic acid.
Visualizations
Conclusion
This compound represents an intriguing, yet understudied, monounsaturated fatty acid. While its discovery is linked to the broader history of fatty acid research, specific details of its initial isolation and characterization are not prominent. The synthetic routes to its (Z) and (E) isomers are based on established organic chemistry principles, and analytical methods for its quantification are available. However, a significant gap exists in the understanding of its biological functions, metabolic fate, and potential therapeutic applications, especially in comparison to its well-known isomer, 10-undecenoic acid. This technical guide serves as a foundational resource to stimulate further research into this unique fatty acid, providing the necessary background and methodological considerations for scientists and drug development professionals to explore its potential. Future investigations are crucial to elucidate the distinct biological roles that the specific position of the double bond in this compound may confer.
References
Spectroscopic Profile of 4-Undecenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the key spectroscopic data for 10-undecenoic acid.
Table 1: ¹H NMR Spectroscopic Data of 10-Undecenoic Acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.5 (approx.) | Singlet (broad) | 1H | -COOH |
| 5.81 | Multiplet | 1H | H-10 |
| 4.95 | Multiplet | 2H | H-11 |
| 2.35 | Triplet | 2H | H-2 |
| 2.04 | Quartet | 2H | H-9 |
| 1.63 | Quintet | 2H | H-3 |
| 1.2-1.4 | Multiplet | 10H | H-4 to H-8 |
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data of 10-Undecenoic Acid[1][2]
| Chemical Shift (ppm) | Assignment |
| 180.7 | C-1 (C=O) |
| 139.1 | C-10 (=CH) |
| 114.2 | C-11 (=CH₂) |
| 34.2 | C-2 |
| 33.8 | C-9 |
| 29.3 | Methylene Chain |
| 29.2 | Methylene Chain |
| 29.1 | Methylene Chain |
| 28.9 | Methylene Chain |
| 24.7 | C-3 |
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.
Table 3: IR Spectroscopic Data of 10-Undecenoic Acid[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| 3079 | Medium | =C-H stretch (Vinyl) |
| 2926, 2854 | Strong | C-H stretch (Aliphatic) |
| 1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1641 | Medium | C=C stretch (Alkene) |
| 1465 | Medium | C-H bend (Aliphatic) |
| 991, 909 | Strong | =C-H bend (Vinyl out-of-plane) |
Sample phase: Neat (liquid film).
Table 4: Mass Spectrometry Data of 10-Undecenoic Acid
| m/z | Relative Intensity (%) | Possible Fragment |
| 184 | Variable | [M]⁺ (Molecular Ion) |
| 166 | Variable | [M-H₂O]⁺ |
| 125 | Moderate | [M-C₄H₇O]⁺ |
| 96 | Moderate | [C₇H₁₂]⁺ |
| 83 | High | [C₆H₁₁]⁺ |
| 69 | High | [C₅H₉]⁺ |
| 55 | Base Peak | [C₄H₇]⁺ |
Ionization method: Electron Ionization (EI).
Predicted Spectroscopic Differences for 4-Undecenoic Acid
The primary structural difference between this compound and 10-undecenoic acid is the location of the carbon-carbon double bond. This will lead to predictable changes in their respective spectra:
-
¹H NMR: In this compound, the signals for the vinylic protons would shift from the terminal olefin region (~4.9-5.8 ppm) to a region characteristic of internal olefins (~5.3-5.5 ppm). The protons adjacent to the double bond (at C-3 and C-6) would show complex splitting patterns and chemical shifts around 2.0-2.2 ppm. The distinct terminal vinyl protons of 10-undecenoic acid would be absent.
-
¹³C NMR: The chemical shifts for the sp² hybridized carbons (C-4 and C-5) in this compound would be in the range of 120-135 ppm, typical for an internal double bond. The signals for the terminal vinyl carbons in 10-undecenoic acid (around 114 and 139 ppm) would not be present.
-
IR Spectroscopy: The IR spectrum of this compound would lack the strong out-of-plane =C-H bending vibrations at ~910 and 990 cm⁻¹ that are characteristic of a terminal alkene. Instead, a weaker band around 965 cm⁻¹ (for a trans-alkene) or a band around 675-730 cm⁻¹ (for a cis-alkene) would be expected.
-
Mass Spectrometry: The fragmentation pattern would differ significantly. The double bond at the 4-position would direct cleavage, leading to characteristic fragments resulting from allylic and vinylic bond scissions at different m/z values compared to the fragmentation of the terminal double bond in 10-undecenoic acid.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the fatty acid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative analysis, a longer relaxation delay is used.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is required. Proton decoupling is employed to simplify the spectrum and improve the signal-to-noise ratio. A spectral width of 200-220 ppm is typically used.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat/Liquid Film): A small drop of the liquid fatty acid is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin liquid film.
-
Attenuated Total Reflectance (ATR): Alternatively, a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). This is a common and convenient method for liquid samples.
-
Data Acquisition: The prepared sample is placed in the FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum (of the clean salt plates or ATR crystal) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation and Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the fatty acid is often derivatized to its methyl ester (FAME) to increase volatility. A solution of the FAME in a volatile solvent (e.g., hexane) is injected into the GC. For direct infusion, a dilute solution of the fatty acid in a suitable solvent (e.g., methanol/chloroform) is introduced into the ion source.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for GC-MS, which produces a characteristic fragmentation pattern. Electrospray Ionization (ESI) is often used for liquid chromatography-mass spectrometry (LC-MS) and can be operated in both positive and negative ion modes.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
An In-depth Technical Guide to 10-Undecenoic Acid: Solubility and Stability
This technical guide provides a comprehensive overview of the solubility and stability of 10-undecenoic acid, a versatile unsaturated fatty acid. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and a visualization of its primary mechanism of action.
Core Properties of 10-Undecenoic Acid
10-Undecenoic acid is an eleven-carbon monounsaturated fatty acid with the chemical formula C11H20O2.[1][2] Derived from the pyrolysis of ricinoleic acid from castor oil, it presents as a colorless to pale yellow liquid or a white crystalline mass.[1][2][3] It is recognized for its antifungal properties and serves as a precursor in the manufacturing of pharmaceuticals, cosmetics, and fragrances.[1][2][4]
Solubility Profile
The solubility of 10-undecenoic acid is a critical parameter for its application in various formulations. It is characterized by its lipophilic nature, rendering it practically insoluble in water but freely soluble in many organic solvents.[3][5]
Table 1: Quantitative Solubility Data for 10-Undecenoic Acid
| Solvent | Solubility | Temperature (°C) |
| Water | 0.0737 mg/mL | 30 |
| Water | Predicted: 0.019 g/L | Not Specified |
| Ethanol (96%) | Freely Soluble | Not Specified |
| Chloroform | Miscible | Not Specified |
| Ether | Miscible | Not Specified |
| Benzene | Miscible | Not Specified |
| Fatty and Essential Oils | Freely Soluble | Not Specified |
Stability Considerations
As an unsaturated fatty acid, 10-undecenoic acid is susceptible to oxidative degradation, particularly at the site of the carbon-carbon double bond.[6] Proper storage and handling are crucial to maintain its integrity.
Key Stability Factors:
-
Oxidation: The double bond is prone to oxidation, which can be accelerated by factors such as heat, light, and the presence of metal ions. This can lead to the formation of peroxides, aldehydes, and other degradation products.[7]
-
Temperature: Elevated temperatures can increase the rate of oxidation.[7] For long-term storage, temperatures of -20°C to -80°C are recommended to minimize degradation.[6][8]
-
Light: Exposure to light, particularly UV radiation, can promote oxidation. Therefore, it should be stored in light-resistant containers.[9]
-
Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), can help to prevent oxidative degradation during storage and analysis.[6]
Table 2: Recommended Storage Conditions for Unsaturated Fatty Acids
| Condition | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Minimizes oxidative and enzymatic degradation.[6][8] |
| Atmosphere | Under an inert gas (e.g., nitrogen, argon) | Reduces exposure to oxygen, a key component in oxidation.[10] |
| Light Exposure | Store in light-resistant containers | Prevents photo-oxidation.[9] |
| Additives | Addition of antioxidants (e.g., BHT) | Inhibits the free radical chain reactions of oxidation.[6] |
Experimental Protocols
The following are detailed methodologies for assessing the solubility and stability of 10-undecenoic acid.
Protocol 1: Determination of Solubility
This protocol provides a general framework for determining the solubility of 10-undecenoic acid in various solvents.
Objective: To determine the saturation concentration of 10-undecenoic acid in a given solvent at a specific temperature.
Materials:
-
10-Undecenoic acid
-
Selected solvents (e.g., water, ethanol, chloroform)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of 10-undecenoic acid to a known volume of the solvent in a sealed flask. This ensures that saturation is reached.
-
Equilibration: Place the flasks in a shaking incubator or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solute.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of 10-undecenoic acid using a validated analytical method such as HPLC or GC.[11][12] A standard curve of known concentrations should be used for accurate quantification.
Protocol 2: Assessment of Oxidative Stability
This protocol outlines a method for evaluating the oxidative stability of 10-undecenoic acid under accelerated conditions.
Objective: To assess the resistance of 10-undecenoic acid to oxidation over time at an elevated temperature.
Materials:
-
10-Undecenoic acid
-
Oven or heating block capable of maintaining a constant temperature (e.g., 60°C)
-
Glass vials with airtight seals
-
Analytical method for quantifying oxidation products (e.g., peroxide value determination, GC-MS for volatile compounds)
Procedure:
-
Sample Preparation: Place a known amount of 10-undecenoic acid into several glass vials.
-
Accelerated Aging: Place the vials in an oven at a constant elevated temperature (e.g., 60°C), a method similar to the Schaal oven test.[7]
-
Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), remove a vial from the oven.
-
Analysis of Degradation: Analyze the sample for indicators of oxidation. This can include:
-
Peroxide Value (PV): Titrimetric or spectrophotometric methods to measure the concentration of hydroperoxides, the primary products of lipid oxidation.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile secondary oxidation products such as aldehydes and ketones.
-
Iodine Value: To measure the decrease in the degree of unsaturation as oxidation progresses.[7]
-
-
Data Interpretation: Plot the chosen oxidation marker against time to determine the rate of degradation under the tested conditions.
Visualizing the Mechanism of Action
While specific signaling pathways involving 10-undecenoic acid are not extensively documented, its antifungal mechanism of action is well-understood and can be visualized. It primarily acts by disrupting the fungal cell membrane and interfering with key cellular processes.[13]
Caption: Antifungal mechanism of 10-undecenoic acid.
References
- 1. Undecenoic acid | 112-38-9 [chemicalbook.com]
- 2. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 3. Undecylenic Acid - Acme Synthetic Chemicals [acmechem.com]
- 4. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugfuture.com [drugfuture.com]
- 6. academic.oup.com [academic.oup.com]
- 7. btsa.com [btsa.com]
- 8. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Hplc analysis undecenoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 13. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
An In-depth Technical Guide to the Thermophysical Properties of Undecenoic Acids
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Experimental thermophysical data for 4-Undecenoic acid is scarce in publicly available literature. The following guide presents the available computed data for this compound and, for comparative purposes, the more extensively documented experimental data for its isomer, 10-Undecenoic acid (also known as undecylenic acid). This information should be used as a reference, and experimental validation for this compound is highly recommended.
Introduction to Undecenoic Acids
Undecenoic acids are monounsaturated fatty acids with the chemical formula C11H20O2. The position of the carbon-carbon double bond distinguishes the different isomers. This compound and 10-Undecenoic acid are two such isomers. While 10-Undecenoic acid, derived from castor oil, has been studied for its antifungal properties and use in the manufacturing of polymers and fragrances, specific research on the thermophysical properties of this compound is limited.[1][2][3] This guide aims to consolidate the available information and provide a framework for its experimental characterization.
Physicochemical and Thermophysical Properties
Quantitative data for undecenoic acid isomers are summarized in the tables below.
Computed Properties of this compound
The following table presents computed properties for this compound, which are predicted through computational models.
| Property | Value | Source |
| Molecular Weight | 184.27 g/mol | [4] |
| XLogP3 | 3.7 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 8 | [4] |
| Exact Mass | 184.146329876 Da | [4] |
| Monoisotopic Mass | 184.146329876 Da | [4] |
| Topological Polar Surface Area | 37.3 Ų | [4] |
| Heavy Atom Count | 13 | [4] |
Experimental Properties of 10-Undecenoic Acid
This table provides experimentally determined thermophysical properties for 10-Undecenoic acid, which can serve as a valuable reference point.
| Property | Value | Conditions | Source |
| Melting Point | 23-25 °C | [5][6][7] | |
| Boiling Point | 137 °C | at 2 mmHg | [5][6][7] |
| 275 °C | at 760 mmHg (decomposes) | [2][8][9] | |
| Density | 0.912 g/mL | at 25 °C | [5][6][7] |
| Refractive Index | 1.449 | at 20 °C | [5][6][7] |
| Flash Point | 149 °C (300.2 °F) | closed cup | [7] |
| Water Solubility | Insoluble | [5][9] | |
| pKa | 4.78 ± 0.10 | Predicted | [5] |
| LogP | 4 | at 20°C |
Experimental Protocols for Thermophysical Property Determination
While specific experimental protocols for this compound are not available, the following are standard methodologies used for fatty acids.
Melting Point and Enthalpy of Fusion
Method: Differential Scanning Calorimetry (DSC) Protocol:
-
A small, accurately weighed sample (typically 5-10 mg) of the fatty acid is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is increased at a constant rate (e.g., 5 °C/min) over a temperature range that encompasses the melting point of the substance.
-
The heat flow to the sample is measured as a function of temperature. The melting point is determined from the onset temperature of the melting peak, and the enthalpy of fusion is calculated from the area of the peak.
Density Measurement
Method for Liquid State: Vibrating tube densitometer. Protocol:
-
The instrument is calibrated using two standards of known density (e.g., dry air and pure water).
-
The liquid sample is introduced into the U-shaped vibrating tube.
-
The oscillation period of the tube is measured, which is directly related to the density of the sample.
-
Measurements are typically performed at various temperatures to determine the temperature dependence of the density.
Method for Solid State: Helium pycnometry.[10] Protocol:
-
A known mass of the solid fatty acid is placed in the sample chamber of the pycnometer.
-
The system is purged with helium gas to remove any air and moisture.
-
Helium is introduced into a reference chamber of known volume to a specific pressure.
-
A valve is opened, allowing the helium to expand into the sample chamber.
-
The final pressure is measured, and the volume of the solid sample is calculated using the principles of the gas law. The density is then determined by dividing the mass of the sample by its volume.[10]
Thermal Conductivity
Method: Transient hot-wire method. Protocol:
-
A thin platinum wire, which serves as both a heating element and a temperature sensor, is immersed in the liquid sample.
-
A constant electric current is passed through the wire, causing its temperature to rise.
-
The rate of temperature increase of the wire is measured over a short period.
-
The thermal conductivity of the surrounding fluid is determined from the relationship between the temperature rise of the wire and the heat supplied.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the characterization of the thermophysical properties of a fatty acid like this compound.
Caption: General workflow for characterizing fatty acid thermophysical properties.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature regarding the signaling pathways directly involving this compound. Research on the biological activities of undecenoic acid isomers has predominantly focused on the antifungal properties of 10-Undecenoic acid.[2][3] It is suggested that many organic fatty acids exert fungicidal or fungistatic actions.[3][11] The mechanism of action is thought to be related to the disruption of fungal cell membranes and inhibition of fatty acid biosynthesis.[2] Further research is needed to elucidate any specific biological roles or signaling pathways of this compound.
Conclusion
This technical guide provides a summary of the known thermophysical properties of undecenoic acids, with a necessary focus on 10-Undecenoic acid due to the current lack of experimental data for this compound. The provided experimental protocols and workflow diagram offer a foundational approach for researchers aiming to characterize the thermophysical properties of this compound. Such data is crucial for its potential applications in drug development, materials science, and other scientific fields. The clear data gap for this compound highlights an opportunity for future research to expand our understanding of this particular fatty acid isomer.
References
- 1. Undecenoic acid | 112-38-9 [chemicalbook.com]
- 2. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C11H20O2 | CID 5312726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Undecenoic acid CAS#: 112-38-9 [m.chemicalbook.com]
- 6. 10-Undecenoic acid 98 112-38-9 [sigmaaldrich.com]
- 7. 十一烯酸 natural, ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.ca [fishersci.ca]
- 9. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. altmedrev.com [altmedrev.com]
Unraveling the Synthesis of 4-Undecenoic Acid: A Technical Guide to Putative Biosynthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Undecenoic acid, a monounsaturated medium-chain fatty acid, holds potential in various biochemical and pharmaceutical applications. However, its natural biosynthesis is not well-documented, presenting a knowledge gap for its biotechnological production. This technical guide consolidates current understanding of fatty acid biosynthesis and desaturation to propose hypothetical pathways for this compound synthesis. We delve into the enzymatic machinery, present putative quantitative parameters for key enzymes, and provide detailed experimental protocols for the analysis and characterization of these pathways. This document serves as a foundational resource for researchers aiming to elucidate and engineer the biosynthesis of this compound.
Introduction to Fatty Acid Biosynthesis
The fundamental building block for fatty acid synthesis is acetyl-CoA.[1] Through a series of condensation reactions, the hydrocarbon chain is elongated, typically two carbons at a time. The introduction of double bonds into the saturated fatty acid backbone is a critical step in generating unsaturated fatty acids like this compound. This process is primarily carried out by a class of enzymes known as fatty acid desaturases.
Proposed Biosynthesis Pathways for this compound
Given the absence of a definitively characterized pathway for this compound, we propose two plausible hypothetical routes based on established principles of fatty acid metabolism. Both pathways begin with the de novo synthesis of the saturated 11-carbon fatty acid, undecanoic acid.
Pathway 1: Direct Desaturation of Undecanoyl-ACP
This pathway involves the direct desaturation of an 11-carbon saturated fatty acid precursor.
-
De Novo Synthesis of Undecanoic Acid: The synthesis starts with a propionyl-CoA primer instead of the more common acetyl-CoA, leading to an odd-chain fatty acid. Through successive additions of malonyl-CoA by the fatty acid synthase (FAS) complex, undecanoyl-ACP is formed.
-
Desaturation by a Δ⁴-Desaturase: A putative Δ⁴-desaturase would then act on undecanoyl-ACP to introduce a double bond between the fourth and fifth carbons, yielding 4-undecenoyl-ACP. The active fatty acid is then released by a thioesterase.
Pathway 2: Anaerobic-Style Dehydration and Elongation
Some bacteria utilize an oxygen-independent pathway for unsaturated fatty acid synthesis. A similar mechanism could potentially produce this compound.
-
Chain Initiation and Early Elongation: Synthesis begins with acetyl-CoA and proceeds through several rounds of elongation.
-
Dehydration and Isomerization: At a key intermediate stage (e.g., a 6-carbon chain), a specific dehydratase/isomerase could introduce a double bond at a position that, after further elongation, results in the double bond at the C4 position of the final 11-carbon chain.
-
Final Elongation Cycles: The unsaturated intermediate is further elongated to the final 11-carbon length.
Quantitative Data on Related Enzyme Activities
While specific quantitative data for a this compound-producing desaturase is unavailable, we can extrapolate from known desaturases acting on medium-chain fatty acids. The regioselectivity of fatty acid desaturases can be influenced by a few amino acid residues within the active site.[2][3]
| Enzyme Type | Substrate | Product(s) | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temp (°C) | Source Organism |
| Δ⁹-Desaturase | Stearoyl-CoA (18:0) | Oleoyl-CoA (18:1Δ⁹) | 5 - 20 | 10 - 50 | 7.0 - 7.4 | 25 - 35 | Rat Liver Microsomes |
| Δ⁵-Desaturase | Eicosatrienoyl-CoA (20:3n-6) | Arachidonoyl-CoA (20:4n-6) | 20 - 50 | 5 - 15 | 6.8 - 7.2 | 30 - 37 | Human |
| Putative Δ⁴-Desaturase | Undecanoyl-CoA (11:0) | 4-Undecenoyl-CoA (11:1Δ⁴) | Not Determined | Not Determined | Hypothesized Neutral | Hypothesized Mesophilic | Hypothetical |
Note: The data presented for known desaturases are approximate ranges from various studies and should be considered as a reference for the potential characteristics of a putative Δ⁴-desaturase.
Experimental Protocols
4.1. Identification and Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the extraction, derivatization, and analysis of fatty acids from a biological sample.[4][5]
Workflow:
Methodology:
-
Lipid Extraction: Total lipids are extracted from the sample using a chloroform:methanol solvent system (e.g., Folch or Bligh-Dyer methods).[5]
-
Saponification: To analyze total fatty acids, the extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release fatty acids from their esterified forms.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): The free fatty acids are converted to their more volatile methyl esters (FAMEs) by incubation with a methylating agent such as BF₃-methanol or acidic methanol.
-
GC-MS Analysis: The FAMEs are separated on a gas chromatograph equipped with a suitable capillary column (e.g., a polar wax column). The separated compounds are then ionized and detected by a mass spectrometer. Identification is achieved by comparing retention times and mass spectra to known standards.
4.2. In Vitro Fatty Acid Desaturase Assay
This protocol is designed to measure the activity of a putative desaturase enzyme in a microsomal preparation.[6][7][8]
Methodology:
-
Microsome Preparation: The organism or cell line of interest is homogenized, and the microsomal fraction, which contains membrane-bound desaturases, is isolated by differential centrifugation.
-
Assay Reaction: The microsomal preparation is incubated with the substrate (e.g., [1-¹⁴C]-undecanoyl-CoA), a reducing agent (NADH or NADPH), and necessary cofactors in a suitable buffer.[6][8]
-
Reaction Termination and Extraction: The reaction is stopped, and the lipids are extracted as described in the GC-MS protocol.
-
Analysis of Products: The fatty acid products are derivatized to FAMEs and analyzed. If a radiolabeled substrate is used, the products can be separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the radioactivity in the unsaturated fatty acid fraction is quantified.[1][8][9][10]
Conclusion and Future Directions
The biosynthesis of this compound remains an open area of research. The hypothetical pathways presented in this guide, based on established enzymatic reactions, provide a rational starting point for the discovery and characterization of the enzymes involved. Future work should focus on screening organisms for the presence of this compound and for enzymes with Δ⁴-desaturase activity on C11 substrates. The successful identification and engineering of such a pathway would enable the sustainable production of this valuable medium-chain fatty acid for various industrial and therapeutic applications.
References
- 1. aocs.org [aocs.org]
- 2. Mechanistic and Structural Insights into the Regioselectivity of an Acyl-CoA Fatty Acid Desaturase via Directed Molecular Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic and structural insights into the regioselectivity of an acyl-CoA fatty acid desaturase via directed molecular evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. 4.5. Fatty Acid Analysis by Gas-Chromatography Mass Spectrometry [bio-protocol.org]
- 6. Assay for the terminal enzyme of the stearoyl coenzyme A desaturase system using chick embryo liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS) [mdpi.com]
- 10. Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Commercial Production Methods of 4-Undecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Undecenoic acid, an unsaturated fatty acid with significant potential in drug development and as a chemical intermediate, is not as readily available as its isomer, 10-undecenoic acid. This guide provides a comprehensive overview of plausible commercial-scale production methods for this compound. As direct commercial production methods are not well-established, this document focuses on scalable synthetic routes, including the Wittig reaction and olefin cross-metathesis. Detailed experimental protocols, quantitative data from analogous reactions, and process flow diagrams are presented to provide a thorough technical understanding for researchers and chemical process developers. Additionally, the established commercial production of 10-undecenoic acid is detailed as a point of comparison and as a potential precursor for isomerization strategies.
Introduction: The Significance of this compound
Unsaturated fatty acids are crucial molecules in various biological processes and serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. While 10-undecenoic acid, derived from castor oil, is produced on a large industrial scale, its isomer, this compound, presents unique structural features that may be advantageous in specific applications, including as a linker molecule in drug delivery systems or as a precursor for novel polymers. The internal position of the double bond in this compound offers different reactivity and stereochemistry compared to its terminal counterpart, making it a target of interest for specialized chemical synthesis.
This guide explores viable and scalable methods for the production of this compound, providing the technical details necessary for laboratory-scale synthesis and scale-up considerations.
Proposed Synthetic Routes for this compound
Due to the lack of established commercial production lines for this compound, this section details two primary synthetic strategies that are amenable to industrial scale-up: the Wittig reaction and olefin cross-metathesis.
Wittig Reaction Approach
The Wittig reaction is a robust and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. For the synthesis of this compound, this would involve the reaction of heptanal with a phosphonium ylide derived from a 5-halopentanoic acid.
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Step 1: Synthesis of (4-carboxybutyl)triphenylphosphonium bromide
A mixture of 5-bromovaleric acid (1 equivalent) and triphenylphosphine (1 equivalent) in acetonitrile is refluxed for 48 hours.[1] The solvent is then removed under reduced pressure, and the resulting crude product is recrystallized from a suitable solvent like a mixture of benzene and ether to yield (4-carboxybutyl)triphenylphosphonium bromide as a white solid.[1]
Step 2: Wittig Olefination
To a suspension of (4-carboxybutyl)triphenylphosphonium bromide (1.1 equivalents) in dry THF at 0 °C under an inert atmosphere, a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (2.2 equivalents) is added portion-wise. The resulting deep red solution of the ylide is stirred for 1 hour at room temperature. The mixture is then cooled to -78 °C, and heptanal (1 equivalent), dissolved in dry THF, is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
Step 3: Work-up and Purification
The reaction is quenched with water, and the THF is removed under reduced pressure. The aqueous layer is acidified with HCl (e.g., 2M solution) to a pH of approximately 2 and then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography or crystallization to afford this compound.
| Parameter | Value | Notes |
| Yield | 70-85% | Based on Wittig reactions with similar aldehydes and functionalized ylides. |
| Purity | >95% | Achievable with standard purification techniques. |
| Z/E Selectivity | ~95:5 (Z-isomer favored) | With non-stabilized ylides under salt-free conditions.[2] |
| Reaction Time | 12-24 hours | For the Wittig olefination step. |
| Key Reagents | Heptanal, (4-carboxybutyl)triphenylphosphonium bromide, Strong Base (e.g., NaHMDS) | Heptanal is commercially produced from castor oil or hydroformylation of 1-hexene.[3] |
| Solvents | THF, Diethyl Ether, Acetonitrile | Standard organic solvents. |
Olefin Cross-Metathesis Approach
Olefin metathesis has emerged as a powerful tool in industrial chemistry for the formation of carbon-carbon double bonds.[4] A cross-metathesis reaction between a terminal alkene like 1-heptene and an unsaturated carboxylic acid such as 4-pentenoic acid, using a Grubbs-type catalyst, could provide a direct route to this compound.
Caption: Workflow for the synthesis of this compound via olefin cross-metathesis.
Step 1: Cross-Metathesis Reaction
In a flame-dried Schlenk flask under an inert atmosphere, 4-pentenoic acid (1 equivalent) and 1-heptene (1.2-1.5 equivalents) are dissolved in a degassed solvent such as dichloromethane or toluene. A Grubbs' second-generation catalyst (e.g., 1-3 mol%) is added, and the reaction mixture is stirred at room temperature or gently heated (e.g., 40 °C) for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
Step 2: Work-up and Purification
Upon completion, the reaction is quenched by adding a small amount of ethyl vinyl ether to deactivate the catalyst. The solvent is removed under reduced pressure. The crude product is then purified. This can be achieved by flash column chromatography on silica gel. Alternatively, for larger scales, vacuum distillation or crystallization could be employed to separate the desired product from catalyst residues and byproducts.
| Parameter | Value | Notes |
| Yield | 60-80% | Highly dependent on catalyst loading and reaction conditions. |
| Purity | >95% | Post-purification. |
| E/Z Selectivity | Typically favors the E-isomer (>80:20) | With standard Grubbs' catalysts. |
| Catalyst Loading | 1-3 mol% | Grubbs' second-generation catalysts are highly efficient. |
| Key Reagents | 1-Heptene, 4-Pentenoic Acid, Grubbs' Catalyst | 4-Pentenoic acid can be synthesized from allyl chloride and diethyl malonate.[5] |
| Solvents | Dichloromethane, Toluene | Degassed solvents are crucial for catalyst stability. |
Potential Isomerization of 10-Undecenoic Acid
Given the commercial availability of 10-undecenoic acid, a potentially cost-effective route to this compound could be the isomerization of the terminal double bond to an internal position. This is a thermodynamically driven process, as internal alkenes are generally more stable.
Caption: Conceptual pathway for the isomerization of 10-undecenoic acid.
While catalytically challenging to achieve high selectivity for a specific internal isomer, various transition metal catalysts have been shown to facilitate alkene isomerization. The primary challenge lies in the separation of the desired 4-isomer from the resulting mixture of other positional and geometric isomers.[6] Base-catalyzed isomerization at high temperatures can also lead to a mixture of isomers.[6] Purification of these isomers on a large scale can be complex, often requiring advanced techniques like supercritical fluid chromatography or multi-step crystallization processes.[7][8]
Established Commercial Production of 10-Undecenoic Acid
For context and comparison, the well-established commercial production of 10-undecenoic acid is primarily based on the pyrolysis of ricinoleic acid, which is the main component of castor oil.
References
- 1. prepchem.com [prepchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Heptanal - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. (4-Carboxybutyl)triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ukm.my [ukm.my]
- 8. US6664405B2 - Method for isolating high-purified unsaturated fatty acids using crystallization - Google Patents [patents.google.com]
An In-depth Technical Guide to the Pyrolysis of Castor Oil for Undecylenic Acid Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the production of undecylenic acid through the pyrolysis of castor oil. It details the underlying chemical mechanisms, experimental procedures, and quantitative data to support research and development in this field. Undecylenic acid is a valuable platform chemical with applications in the pharmaceutical, cosmetic, and polymer industries.
Introduction
Castor oil, a triglyceride rich in ricinoleic acid (approximately 90%), serves as a renewable and sustainable feedstock for the production of valuable oleochemicals.[1] Pyrolysis, or thermal cracking, of castor oil at elevated temperatures and typically under reduced pressure, cleaves the ricinoleic acid molecule to yield primarily undecylenic acid and heptaldehyde.[2][3][4] This process offers a green alternative to petrochemical-based production methods. Undecylenic acid is a bifunctional molecule with a terminal double bond and a carboxylic acid group, making it a versatile precursor for various chemical syntheses, including the production of Nylon-11 and antifungal agents.[1][5][6]
Reaction Mechanism: A Free-Radical Pathway
The pyrolysis of ricinoleic acid, the primary component of castor oil, is understood to proceed via a free-radical chain reaction mechanism. This process can be broken down into three key stages: initiation, propagation, and termination.
Initiation: The process begins with the homolytic cleavage of the weakest C-C bond in the ricinoleic acid molecule, which is the bond between C11 and C12, to form two free radicals.[7] This initiation step is typically induced by high temperatures.
Propagation: The initial radicals then participate in a series of chain-propagating steps. A hydrogen atom is abstracted from the hydroxyl group on C12 of another ricinoleic acid molecule, leading to the formation of an oxygen-centered radical. This is followed by β-scission, which results in the cleavage of the C11-C12 bond, yielding heptaldehyde and a new carbon-centered radical. This radical then rearranges to form the more stable undecylenic acid radical, which can then abstract a hydrogen from another ricinoleic acid molecule, regenerating the oxygen-centered radical and continuing the chain reaction.
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through various combinations of the radical intermediates present in the reaction mixture.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. US1889348A - Process of making heptaldehyde and undecylenic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. scribd.com [scribd.com]
- 7. Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Apoptotic Potential of Undecylenic Acid in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the emerging anti-cancer properties of undecylenic acid, a monounsaturated fatty acid. Recent research has illuminated its capacity to induce programmed cell death, or apoptosis, in various cancer cell lines. This document provides a comprehensive summary of the key findings, detailed experimental methodologies, and the implicated signaling pathways, offering a valuable resource for those engaged in oncological research and the development of novel cancer therapeutics.
Quantitative Analysis of Pro-Apoptotic Efficacy
The cytotoxic and pro-apoptotic effects of a novel formulation of undecylenic acid, designated GS-1 (a composition of undecylenic acid and L-Arginine), have been evaluated across a panel of human cancer cell lines. The data presented below summarizes the dose-dependent impact on cell viability and the induction of apoptosis.
Table 1: Cell Viability in Response to GS-1 and Undecylenic Acid Treatment
| Cell Line | Treatment | Concentration | Incubation Time (hours) | Viability (% of Vehicle Control) |
| HeLa (Cervical Cancer) | GS-1 | Increasing Concentrations | 24 | Dose-dependent decrease |
| A549 (Lung Cancer) | GS-1 | Increasing Concentrations | 24 | Dose-dependent decrease |
| Jurkat (T-cell Leukemia) | GS-1 | Increasing Concentrations | 24 | Dose-dependent decrease |
| U937 (Histiocytic Lymphoma) | GS-1 | Increasing Concentrations | 24 | Dose-dependent decrease |
| HeLa | Undecylenic Acid | Increasing Concentrations | 24 | Dose-dependent decrease |
| A549 | Undecylenic Acid | Increasing Concentrations | 24 | Dose-dependent decrease |
| Jurkat | Undecylenic Acid | Increasing Concentrations | 24 | Dose-dependent decrease |
| U937 | Undecylenic Acid | Increasing Concentrations | 24 | Dose-dependent decrease |
Note: The primary research indicates that L-Arginine alone did not significantly impact cell viability at the concentrations used in the GS-1 formulation.
Table 2: Induction of Apoptosis by GS-1
| Cell Line | Treatment | Incubation Time (hours) | Apoptotic Cell Population (% of Total) |
| A549 | GS-1 | 6 | Significant increase |
| Jurkat | GS-1 | 3 | Significant increase |
Detailed Experimental Protocols
The following sections outline the methodologies employed to ascertain the pro-apoptotic effects of undecylenic acid.
Cell Culture and Maintenance
-
Cell Lines: HeLa (cervical carcinoma), A549 (lung carcinoma), Jurkat (T-cell leukemia), and U937 (histiocytic lymphoma) were utilized.
-
Media: All cell culture media were supplemented with 10% (v/v) fetal bovine serum.
-
Incubation Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assays (MTT/MTS)
-
Seeding: Adherent cells (HeLa, A549) were seeded in 96-well plates the day prior to the experiment to allow for adherence. Suspension cells (Jurkat, U937) were seeded on the day of the experiment.
-
Treatment: Cells were treated with increasing concentrations of GS-1, undecylenic acid alone, or L-arginine as a control. Wells with complete medium alone and untreated cells served as background and vehicle controls, respectively.
-
Incubation: Plates were incubated for 24 hours under standard cell culture conditions.
-
MTT Assay (for adherent cells):
-
100 µL of 1 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) was added to each well.
-
Plates were incubated for 2 hours at 37°C and 5% CO2.
-
The resulting formazan crystals were dissolved, and absorbance was measured to determine cell viability.
-
-
MTS Assay (for suspension cells): A CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) was used according to the manufacturer's instructions to determine cell viability.
Apoptosis Detection by Flow Cytometry
-
Treatment: A549 and Jurkat cells were treated with GS-1 for 6 hours and 3 hours, respectively.
-
Staining: Cells were harvested and stained with Annexin V and To-Pro-3 iodide.
-
Analysis: Stained cells were analyzed by flow cytometry to differentiate between viable, apoptotic, and necrotic cell populations based on the differential staining patterns of Annexin V (detecting phosphatidylserine exposure on the outer leaflet of the plasma membrane in apoptotic cells) and To-Pro-3 (a viability dye that enters cells with compromised membrane integrity).
Signaling Pathways and Cellular Mechanisms
The pro-apoptotic activity of undecylenic acid, particularly in its GS-1 formulation, is characterized by a caspase-dependent mechanism involving the mitochondria. The proposed sequence of events is illustrated below.
Cellular Uptake and Localization
The uptake of undecylenic acid into cancer cells is facilitated by Fatty Acid Transport Protein 2 (FATP2).[1] Following cellular entry, the fatty acid localizes to intracellular lipid droplets.[1][2]
Workflow for assessing the pro-apoptotic effects of this compound.
Induction of Apoptosis
The accumulation of undecylenic acid within the cell initiates a cascade of events leading to apoptosis. A key event is the reduction in mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway.[1][3] This is followed by the activation of caspases, specifically caspase-3 and caspase-7, which are executioner caspases responsible for the morphological changes associated with apoptosis.[2]
Proposed signaling pathway for this compound-induced apoptosis.
Concluding Remarks
The research highlighted in this guide provides the first compelling evidence of the pro-apoptotic and anti-cancer mechanism of undecylenic acid.[2] The novel GS-1 formulation effectively delivers the fatty acid to cancer cells, where it triggers a caspase-dependent apoptotic pathway initiated at the mitochondria.[1][3] These findings contribute significantly to the re-emerging field of fatty acids as potential anti-cancer therapeutics and warrant further investigation into the in vivo efficacy and broader applicability of this approach in oncology.[2][4]
References
Methodological & Application
Application Notes & Protocols: Synthesis and Evaluation of 4-Undecenoic Acid Derivatives for Antifungal Studies
Introduction
Undecenoic acid, a medium-chain unsaturated fatty acid, has long been recognized for its potent antifungal properties.[1][2][3] The most common isomer, 10-undecenoic acid (undecylenic acid), is derived from castor oil and is an active ingredient in many topical over-the-counter antifungal treatments for conditions like athlete's foot and ringworm.[2][4] The antifungal mechanism is primarily attributed to the disruption of fungal cell membrane integrity and the inhibition of key processes like fatty acid biosynthesis, which ultimately hinders fungal growth and morphogenesis.[1][2][5]
This document provides detailed protocols for the synthesis of functional derivatives of undecenoic acid, specifically amides and esters, which can be adapted for the less-studied 4-undecenoic acid isomer. Furthermore, it outlines standardized methodologies for evaluating the antifungal efficacy of these novel compounds, providing researchers with a framework for the discovery and development of new antifungal agents.
I. Synthesis of this compound Derivatives
The synthesis of derivatives such as amides and esters from this compound allows for the exploration of structure-activity relationships, potentially leading to compounds with enhanced potency, broader spectrum of activity, or improved pharmacological properties.
Protocol 1: Synthesis of 4-Undecenoic Amides via Carbodiimide Coupling
This protocol describes a general method for forming an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution.
-
Add DIPEA (1.5 eq) to the reaction mixture and stir for 10 minutes at room temperature.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add EDC (1.2 eq) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude amide product using flash column chromatography on silica gel.
Protocol 2: Synthesis of 4-Undecenoic Esters via Fischer Esterification
This protocol details the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol; used in excess as solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) as a catalyst
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
Combine this compound and an excess of the desired alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the acid mass).
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether.
-
Carefully wash the organic solution with water, followed by a saturated NaHCO₃ solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
The resulting ester can be further purified by vacuum distillation if necessary.
Caption: General workflow for the synthesis of this compound derivatives.
II. Antifungal Studies
Proposed Mechanism of Action
Fatty acids like undecenoic acid exert their antifungal effects through a multi-faceted approach. The primary mechanism involves the disruption of the fungal cell membrane's lipid bilayer, leading to increased permeability, leakage of essential intracellular contents, and eventual cell death.[5] Additionally, undecenoic acid can inhibit critical metabolic pathways, including ergosterol and fatty acid synthesis, further compromising membrane integrity and inhibiting the morphological transition from yeast to the more virulent hyphal form in fungi like Candida albicans.[2][3][5]
Caption: Proposed antifungal mechanism of action for undecenoic acid derivatives.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antifungal agent that prevents visible growth of a microorganism.[6][7]
Materials:
-
Synthesized this compound derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Prepare the fungal inoculum by growing the strain on an appropriate agar plate. Adjust the suspension in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted fungal inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Protocol 4: Antifungal Screening Workflow
The overall process for identifying and validating new antifungal compounds involves a structured series of experiments.
Caption: A typical workflow for the screening and validation of antifungal compounds.
III. Data Presentation
Quantitative data from antifungal assays should be organized to facilitate clear comparisons. The table below provides an example of how to present MIC data for various fatty acids and their derivatives against clinically relevant fungal pathogens. Note that data for specific this compound derivatives is not yet widely available; this table uses data for related compounds to illustrate the format.
Table 1: Antifungal Activity of Fatty Acid Derivatives Against Pathogenic Fungi
| Compound Class | Specific Compound Example | Fungal Species | MIC (µM) | Reference |
| Acyl Hydrazide | Compound 1 | Candida albicans (SC5314) | 20 | [6][7] |
| Acyl Hydrazide | Compound 2 | Candida albicans (SC5314) | 20 | [6][7] |
| Isoxazole Derivative | Compound 14 | Rhizopus oryzae | (Data not quantified) | [6] |
| Thiadiazole Derivative | Compound 19 | Aspergillus fumigatus | (Data not quantified) | [6] |
| Acetylenic Acid | 6-Octadecynoic acid | Candida albicans | <20 µg/mL (IC₅₀) | [8] |
| Acetylenic Acid | 6-Nonadecynoic acid | Candida albicans | <20 µg/mL (IC₅₀) | [8] |
Note: MIC values can vary based on the specific assay conditions (e.g., medium, pH, inoculum size).[7]
The derivatization of this compound into amides, esters, and other functional groups presents a promising strategy for the development of novel antifungal agents. The protocols outlined in this document provide a comprehensive framework for the chemical synthesis and biological evaluation of these compounds. By leveraging established antifungal screening workflows and a mechanistic understanding of fatty acid activity, researchers can systematically explore the therapeutic potential of this compound class to address the growing challenge of drug-resistant fungal infections.
References
- 1. What is Undecenoic Acid used for? [synapse.patsnap.com]
- 2. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Inhibitors of Fungal Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent In Vitro Antifungal Activities of Naturally Occurring Acetylenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Undecenoic Acid as a Linker Molecule in Biosensors
A Note on 4-Undecenoic Acid: Comprehensive literature searches for the specific use of this compound as a linker molecule in biosensor applications yielded limited results. In contrast, 10-undecenoic acid (commonly known as undecylenic acid) is a widely documented and utilized linker for the functionalization of biosensor surfaces. The terminal double bond of 10-undecenoic acid allows for its covalent attachment to hydrogen-terminated silicon surfaces, while the carboxylic acid group provides a versatile handle for the subsequent immobilization of biomolecules. Given the chemical similarity of the carboxylic acid functional group, the principles and protocols outlined in this document are based on the extensive data available for 10-undecenoic acid and are expected to be largely applicable to other isomers of undecenoic acid, including the 4-isomer, particularly for the biomolecule immobilization steps.
Application Notes
Introduction
10-Undecenoic acid is a bifunctional molecule that is ideally suited for the creation of self-assembled monolayers (SAMs) on various substrates used in biosensor development, such as silicon and gold. The formation of a dense, well-ordered SAM provides a robust platform for the covalent attachment of biorecognition molecules, including antibodies, enzymes, and nucleic acids. The carboxylic acid terminus of the linker can be readily activated to form a stable amide bond with amine groups present on the biomolecules. This covalent immobilization strategy enhances the stability and reproducibility of the biosensor.
Principle of Operation
The use of 10-undecenoic acid as a linker in biosensors involves a multi-step process:
-
Surface Preparation: The biosensor substrate (e.g., silicon wafer or gold-coated chip) is rigorously cleaned to remove any organic and inorganic contaminants.
-
Self-Assembled Monolayer (SAM) Formation: The cleaned substrate is exposed to a solution of 10-undecenoic acid, leading to the spontaneous formation of a densely packed monolayer on the surface. On silicon, this is typically achieved through a hydrosilylation reaction with a hydrogen-terminated surface.
-
Activation of Carboxylic Acid Groups: The terminal carboxylic acid groups of the SAM are activated using a carbodiimide coupling agent, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate.
-
Biomolecule Immobilization: The biosensor surface with the activated SAM is then incubated with a solution containing the desired biorecognition molecule (e.g., an antibody). The primary amine groups on the biomolecule react with the NHS-esters to form stable amide bonds.
-
Blocking: Any remaining active sites on the surface are "blocked" using a small molecule like ethanolamine or a protein such as bovine serum albumin (BSA) to prevent non-specific binding of other molecules during the assay.
-
Analyte Detection: The functionalized biosensor is now ready for the detection of the target analyte. The binding of the analyte to the immobilized biorecognition molecule induces a measurable change in the physical properties of the sensor surface, which is detected by the transducer (e.g., changes in refractive index for Surface Plasmon Resonance (SPR) or changes in impedance for Electrochemical Impedance Spectroscopy (EIS)).
Key Advantages
-
Robust and Stable Immobilization: Covalent attachment of biomolecules via an amide bond results in a highly stable sensor surface.
-
Versatility: The carboxylic acid group can be used to immobilize a wide range of biomolecules.
-
Control over Surface Density: The density of the immobilized biomolecules can be controlled to some extent by optimizing the reaction conditions.
-
Reduced Non-Specific Binding: A well-formed SAM can act as a barrier to prevent the non-specific adsorption of molecules to the sensor surface.
Quantitative Data
The following tables summarize typical quantitative data obtained during the fabrication and characterization of biosensors using carboxy-terminated self-assembled monolayers.
Table 1: Characterization of 10-Undecenoic Acid Self-Assembled Monolayer
| Parameter | Substrate | Value | Technique |
| Water Contact Angle | Silicon (Si(111)) | 65° | Goniometry |
| Monolayer Thickness | Silicon | ~1.3 nm | Ellipsometry |
| C=O Stretching Vibration | Silicon | ~1712 cm⁻¹ | FTIR Spectroscopy |
| CH₂ Stretching Vibrations | Silicon | ~2924 cm⁻¹, ~2852 cm⁻¹ | FTIR Spectroscopy |
Table 2: Performance of Biosensors Utilizing Carboxy-Terminated Linkers for Immobilization
| Biosensor Type | Analyte | Limit of Detection (LOD) | Linear Range | Sensitivity | Reference |
| EIS Immunosensor | Avian Influenza Virus (ARV) | 10^0.48 EID₅₀/mL | 0 - 10^3.82 EID₅₀/mL | - | [1] |
| Piezoelectric Immunosensor | Salmonella typhimurium | ~1.5 x 10⁹ CFU/mL | - | 50 ± 2 Hz | [2] |
| EIS Immunosensor | Staphylococcus aureus | 10 CFU/mL | 10 - 10⁶ CFU/mL | - | |
| SPR Biosensor | Glycine | 9.95 mM | 0 - 500 mM | - | |
| EIS Aptasensor | HER2 | - | 10⁻⁵ to 10² ng/mL | - | [3] |
Experimental Protocols
Protocol 1: Formation of a 10-Undecenoic Acid SAM on a Silicon Substrate
Materials:
-
Silicon wafers (Si(111))
-
10-Undecenoic acid (distilled before use)
-
Ammonium fluoride (NH₄F) solution (40%)
-
Hexane, Acetone, Methanol, Dichloromethane (analytical grade)
-
Nitrogen gas (high purity)
-
Schlenk flask
-
Sonicator
Procedure:
-
Silicon Wafer Cleaning: a. Cut silicon wafers into appropriate sizes. b. Clean the wafers by sonicating in acetone, followed by methanol, for 15 minutes each. c. Dry the wafers under a stream of high-purity nitrogen gas.
-
Hydrogen-Termination of Silicon Surface: a. Immerse the cleaned silicon wafers in a 40% NH₄F solution for 20 minutes under an argon or nitrogen purge to etch the native silicon dioxide layer and create a hydrogen-terminated surface. b. Rinse the wafers thoroughly with deionized water and dry them under a stream of nitrogen. c. Immediately transfer the hydrogen-terminated silicon wafers to a nitrogen-filled glovebox to prevent re-oxidation.
-
SAM Formation: a. Immerse the hydrogen-terminated silicon wafers in a sealed Schlenk flask containing neat, distilled 10-undecenoic acid. b. Allow the assembly to proceed for 24 hours at room temperature under a nitrogen atmosphere. c. After 24 hours, remove the wafers and rinse them thoroughly with hexane, acetone, and methanol. d. Sonicate the wafers twice in dichloromethane for 3 minutes each time to remove any physisorbed molecules. e. Dry the wafers under a stream of nitrogen.
Protocol 2: Biomolecule Immobilization on a 10-Undecenoic Acid SAM
Materials:
-
Silicon substrate with 10-undecenoic acid SAM
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Biomolecule (e.g., antibody) solution in PBS
-
Ethanolamine or Bovine Serum Albumin (BSA) solution for blocking
-
Deionized water
Procedure:
-
Activation of Carboxylic Acid Groups: a. Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in deionized water. b. Immerse the silicon substrate with the 10-undecenoic acid SAM in the EDC/NHS solution for 15-30 minutes at room temperature. c. Rinse the substrate with deionized water and then with PBS.
-
Biomolecule Immobilization: a. Prepare a solution of the biomolecule (e.g., 100 µg/mL antibody) in PBS, pH 7.4. b. Immerse the activated substrate in the biomolecule solution and incubate for 1-2 hours at room temperature or overnight at 4°C. c. Rinse the substrate with PBS to remove any unbound biomolecules.
-
Blocking of Non-Specific Binding Sites: a. Immerse the substrate in a blocking solution (e.g., 1 M ethanolamine, pH 8.5, or 1% BSA in PBS) for 30-60 minutes at room temperature. b. Rinse the substrate thoroughly with PBS. c. The biosensor is now functionalized and ready for analyte detection.
Visualizations
Caption: Experimental workflow for biosensor fabrication.
Caption: Signaling pathway for a generic immunosensor.
References
- 1. Explore how immobilization strategies affected immunosensor performance by comparing four methods for antibody immobilization on electrode surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of antibody immobilization methods for piezoelectric biosensor application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Application Notes and Protocols for 4-Undecenoic Acid Functionalization of Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The functionalization of surfaces with organic molecules is a cornerstone of modern materials science, enabling the precise control of surface properties for a wide range of applications, from biocompatible coatings on medical implants to the development of advanced biosensors. 4-undecenoic acid, also known as undecylenic acid, is a versatile molecule for surface modification due to its terminal alkene group, which can form stable covalent bonds with various substrates, and its carboxylic acid terminus, which provides a reactive handle for the subsequent immobilization of biomolecules.[1][2] This document provides a detailed protocol for the functionalization of silicon surfaces with this compound to create a carboxylic acid-terminated self-assembled monolayer (SAM).
The formation of these monolayers on silicon surfaces is often achieved through the reaction of the alkene group with a hydrogen-terminated silicon surface.[1] This process can be initiated either photochemically or through the use of a catalyst. The resulting acid-terminated surface can then be further modified, for example, by activating the carboxylic acid groups with N-hydroxysuccinimide (NHS) to facilitate the covalent attachment of amine-containing molecules such as proteins, peptides, or DNA.[1][2]
Experimental Protocols
This section details the step-by-step procedures for the preparation of the silicon substrate and the subsequent functionalization with this compound.
Preparation of Hydrogen-Terminated Si(111) Surfaces
A critical prerequisite for the successful formation of a high-quality this compound monolayer is the preparation of a clean, oxide-free, hydrogen-terminated silicon surface.
Materials:
-
Silicon (111) wafers
-
40% Ammonium fluoride (NH4F) solution
-
Argon (Ar) or Nitrogen (N2) gas
-
Deionized (DI) water
-
Ethanol
-
Acetone
-
Hexane
-
Methanol
-
Dichloromethane (CH2Cl2)
Procedure:
-
Clean the Si(111) wafers by sonicating them in acetone, followed by ethanol, and finally DI water, for 10 minutes each.
-
Dry the wafers under a stream of nitrogen or argon gas.
-
To create the hydrogen-terminated surface, immerse the cleaned Si(111) shards in a 40% NH4F solution for 20 minutes under an argon purge to remove dissolved oxygen.[3]
-
The NH4F solution will spontaneously dewet from the hydrophobic hydrogen-terminated surface upon removal.[3]
-
Dry the shards under a stream of N2.[3]
-
It is crucial to use the hydrogen-terminated silicon immediately as the surface can rapidly re-oxidize in an ambient environment.[3]
Formation of this compound Monolayer
This protocol describes a catalyst-mediated approach for the assembly of the monolayer.
Materials:
-
Hydrogen-terminated Si(111) shards
-
Distilled 10-undecenoic acid
-
4-(decanoate)-2,2,6,6-tetramethylpiperidinooxy (TEMPO-C10) catalyst
-
Hexane
-
Acetone
-
Methanol
-
Dichloromethane (CH2Cl2)
-
Schlenk flask
-
Glovebox (optional, but recommended)
Procedure:
-
Immediately transfer the freshly prepared hydrogen-terminated Si(111) shards into a glovebox under a nitrogen atmosphere to prevent oxidation.[3]
-
Prepare a solution of neat undecylenic acid containing 0.1 mol % TEMPO-C10.[3]
-
Immerse the hydrogen-terminated Si(111) shards in the undecylenic acid solution within a sealed Schlenk flask under a nitrogen atmosphere.[3]
-
Allow the monolayer assembly to proceed at room temperature for 24 hours.[3]
-
After 24 hours, remove the shards from the solution.
-
Wash the functionalized shards copiously with hexane, acetone, and methanol to remove any physisorbed molecules.[3]
-
Sonicate the shards twice for 3 minutes each in fresh dichloromethane.[3]
-
Dry the functionalized surfaces under a stream of nitrogen gas.
Data Presentation
The following table summarizes key parameters and characterization data for the this compound functionalized surface.
| Parameter | Value | Reference |
| Monolayer Assembly | ||
| Substrate | Si(111) | [3] |
| Surface Preparation | Hydrogen-termination with 40% NH4F | [3] |
| Reagent | 10-undecenoic acid | [3] |
| Catalyst | 0.1 mol % TEMPO-C10 | [3] |
| Reaction Time | 24 hours | [3] |
| Temperature | Room Temperature | [3] |
| Surface Characterization | ||
| X-ray Photoelectron Spectroscopy (XPS) | Shows a peak for bulk Si and only trace amounts of SiOx, indicating minimal oxidation. | [3] |
| Horizontal Attenuated Total Reflection Infrared Spectroscopy (HATR-FTIR) | Confirms the presence of carboxylic acid groups and the covalent bonding of the monolayer to the silicon surface. | [3] |
| Contact Angle Goniometry | Provides information on the surface wettability, which is expected to change upon functionalization. | [3] |
Mandatory Visualization
Caption: Experimental workflow for the functionalization of Si(111) surfaces.
Caption: Subsequent functionalization of the acid-terminated surface.
References
Application of 4-Undecenoic Acid in Polymer Synthesis: A Detailed Overview for Researchers
Introduction
4-Undecenoic acid, a bio-based monomer derived from castor oil, is a versatile building block in polymer chemistry. Its unique bifunctional structure, featuring a terminal double bond and a carboxylic acid group, allows for its participation in a variety of polymerization reactions. This attribute makes it a valuable component in the synthesis of a wide range of polymers, including functional polyolefins, polyesters, and polyurethanes. The incorporation of this compound can impart desirable properties to the resulting polymers, such as improved adhesion, dyeability, and biocompatibility, making them suitable for diverse applications in materials science and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis.
Data Presentation
The following tables summarize the quantitative data for polymers synthesized using this compound and its derivatives, as reported in the scientific literature.
Table 1: Properties of Polyesters Synthesized via Acyclic Diene Metathesis (ADMET) Polymerization of this compound Derivatives
| Monomer | Catalyst | Mn ( g/mol ) | Mw/Mn (PDI) | Tm (°C) | Reference |
| Bis(undec-10-enoate) with isosorbide (M1) | HG2 | 15,900 | 1.46 | 46.9 | [1][2] |
| 4-allyl-2-methoxyphenyl 10-undecenoate (M1) | G2 | 12,700 | 1.85 | - | [3] |
| Bis(undec-10-enoate) with isosorbide (M1) in [Bmim]PF6 | HG2 | 32,200 - 39,200 | - | - | [4][5][6] |
| Bis(undec-10-enoate) with isomannide (M2) in [Bmim]PF6 | HG2 | 18,400 - 26,000 | - | - | [4][5] |
Mn = Number-average molecular weight, Mw/Mn = Polydispersity Index, Tm = Melting temperature, G2 = Grubbs second-generation catalyst, HG2 = Hoveyda-Grubbs second-generation catalyst.
Table 2: Properties of Polyurethanes (PUs) Synthesized from this compound-Derived Diols
| Diol from this compound Derivative | Diisocyanate | Mw (kDa) | Thermal Stability (5% weight loss) | Reference |
| Thiol-ene reaction product | 4,4'-methylenebis(phenylisocyanate) (MDI) | 36 - 83 | ~300 °C | [7] |
| Vinyl-sulphide-containing diol | Commercial diisocyanate | 66.1 | - | [8] |
Mw = Weight-average molecular weight.
Table 3: Properties of Ethylene/4-Undecenoic Acid Copolymers
| Catalyst System | This compound Content (mol%) | Melting Temperature (Tm) | Notes | Reference |
| Cp2ZrCl2/MAO | Increasing content | Decreases | Bimodal melting peaks observed at highest incorporations. | [9] |
| Metallocene | Not specified | Reduced compared to linear polyethylene | Polar groups may preserve crystallinity at higher comonomer content compared to non-polar comonomers. | [10] |
MAO = Methylaluminoxane.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis of polymers using this compound.
Copolymerization of Ethylene and this compound
This protocol describes the synthesis of a polyethylene-based copolymer incorporating this compound using a metallocene catalyst. The carboxylic acid group of the comonomer is protected prior to polymerization to prevent catalyst deactivation.
Workflow Diagram:
Caption: Workflow for the copolymerization of ethylene and this compound.
Materials:
-
This compound (UA)
-
Methylaluminoxane (MAO) solution in toluene
-
Zirconocene dichloride (Cp2ZrCl2)
-
Toluene (anhydrous)
-
Ethylene gas (polymerization grade)
-
Methanol (acidified)
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, temperature and pressure control, and gas inlet/outlet
-
Schlenk line for inert atmosphere operations
-
Syringes and cannulas for liquid transfer
Procedure:
-
Protection of this compound: In a separate Schlenk flask under a nitrogen atmosphere, dissolve a calculated amount of this compound in anhydrous toluene. Add the MAO solution dropwise while stirring. The molar ratio of Al to UA should be optimized to ensure complete protection of the carboxylic acid group. Allow the mixture to react for a specified time (e.g., 30 minutes) at room temperature.[9]
-
Reactor Setup: Dry the polymerization reactor under vacuum and purge with nitrogen. Add anhydrous toluene to the reactor.
-
Monomer and Catalyst Introduction: Transfer the solution of the protected this compound into the reactor. Pressurize the reactor with ethylene to the desired pressure. In a separate flask, pre-activate the Cp2ZrCl2 catalyst with MAO solution in toluene.
-
Polymerization: Inject the pre-activated catalyst solution into the reactor to initiate the polymerization. Maintain a constant ethylene pressure and reaction temperature (e.g., 40 °C) for the desired polymerization time.[9]
-
Quenching and Polymer Recovery: Terminate the polymerization by injecting acidified methanol into the reactor. The copolymer will precipitate.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomers and catalyst residues.
-
Drying: Dry the final ethylene/4-undecenoic acid copolymer under vacuum at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Synthesis of Polyurethanes from this compound-Derived Diols
This protocol outlines the synthesis of thermoplastic polyurethanes (TPUs) using diols derived from this compound. The synthesis involves a two-step prepolymer method.
Workflow Diagram:
Caption: Workflow for the synthesis of polyurethanes from this compound-derived diols.
Materials:
-
This compound-derived diol (e.g., synthesized via thiol-ene reaction)
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
1,4-Butanediol (chain extender)
-
Tin(II) 2-ethylhexanoate (catalyst)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol or water (for precipitation)
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with temperature control
-
Dropping funnel
Procedure:
-
Prepolymer Synthesis: In a clean and dry three-necked flask under a nitrogen atmosphere, dissolve the this compound-derived diol in anhydrous DMF. Add MDI to the solution with stirring. The molar ratio of NCO to OH groups should be greater than 1 (typically around 2:1). Add a catalytic amount of tin(II) 2-ethylhexanoate. Heat the reaction mixture to a specific temperature (e.g., 70-80 °C) and stir for a defined period (e.g., 2-3 hours) to form the NCO-terminated prepolymer.[7][11]
-
Chain Extension: Dissolve the chain extender (1,4-butanediol) in anhydrous DMF and add it dropwise to the prepolymer solution. The amount of chain extender should be calculated to react with the remaining NCO groups. Continue stirring at the same temperature for another 2-4 hours until a significant increase in viscosity is observed.
-
Polymer Precipitation and Purification: Pour the viscous polymer solution into a non-solvent like methanol or water to precipitate the polyurethane.
-
Washing and Drying: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and solvent. Dry the purified polyurethane in a vacuum oven at a suitable temperature (e.g., 60 °C) to a constant weight.
Acyclic Diene Metathesis (ADMET) Polymerization of this compound Derivatives
This protocol describes the synthesis of unsaturated polyesters via ADMET polymerization of a diene monomer derived from this compound, such as bis(undec-10-enoate) of a diol.
Workflow Diagram:
Caption: Workflow for the ADMET polymerization of this compound derivatives.
Materials:
-
Diene monomer derived from this compound (e.g., bis(undec-10-enoate) of a diol)
-
Ruthenium-based metathesis catalyst (e.g., Grubbs 2nd generation or Hoveyda-Grubbs 2nd generation catalyst)
-
Dichloromethane (CH2Cl2, anhydrous) or other suitable solvent
-
Ethyl vinyl ether (quenching agent)
-
Methanol (cold)
Equipment:
-
Schlenk tube equipped with a high-vacuum valve
-
Schlenk line for inert atmosphere and vacuum application
-
Oil bath with temperature control
-
Liquid nitrogen
Procedure:
-
Reactor Setup: In a Schlenk tube under an inert atmosphere, add the diene monomer. Dissolve the monomer in a minimal amount of anhydrous solvent like dichloromethane.[1][2]
-
Catalyst Introduction: Add the ruthenium catalyst to the monomer solution. The catalyst loading is typically low (e.g., 0.1-1 mol%).
-
Polymerization: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 50 °C). Periodically apply a dynamic vacuum to the Schlenk tube to remove the ethylene byproduct, which drives the polymerization reaction to completion. This is often done by briefly cooling the tube in liquid nitrogen before applying vacuum to prevent solvent evaporation.[1][2]
-
Reaction Monitoring and Termination: The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture. After the desired reaction time (typically several hours), quench the reaction by adding a few drops of ethyl vinyl ether.
-
Polymer Isolation and Purification: Dissolve the viscous polymer solution in a small amount of a suitable solvent and precipitate it by adding the solution dropwise to cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polyester by filtration and dry it under vacuum to a constant weight.
Conclusion
This compound is a highly valuable, renewable monomer for the synthesis of a diverse array of polymers. Its bifunctional nature enables its use in various polymerization techniques, leading to materials with tailored properties. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in developing novel and sustainable polymers for advanced applications in materials science and drug delivery. Further research can focus on optimizing reaction conditions and exploring new derivatives of this compound to expand the scope of accessible polymer architectures and functionalities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Biobased Long-Chain Polyesters by Acyclic Diene Metathesis Polymerization and Tandem Hydrogenation and Depolymerization with Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new polyesters by acyclic diene metathesis polymerization of bio-based α,ω-dienes prepared from eugenol and castor oil (undecenoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of High-Molecular-Weight Biobased Aliphatic Polyesters by Acyclic Diene Metathesis Polymerization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of High-Molecular-Weight Biobased Aliphatic Polyesters by Acyclic Diene Metathesis Polymerization in Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bhu.ac.in [bhu.ac.in]
Application Notes and Protocols for the Quantification of 4-Undecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Undecenoic acid is a monounsaturated fatty acid that is of growing interest in various research fields, including drug development and metabolic studies. Accurate and reliable quantification of this compound in different sample matrices is crucial for understanding its physiological roles and potential therapeutic applications. These application notes provide detailed protocols for the quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
The choice of analytical method for the quantification of this compound depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
HPLC-UV: This technique is suitable for the analysis of this compound in formulations where the concentration is relatively high. Derivatization may be required to enhance the chromophore and improve detection limits.
-
GC-MS: A widely used technique for the analysis of fatty acids. It offers high sensitivity and selectivity, especially when coupled with derivatization to convert the fatty acids into their more volatile methyl esters (FAMEs) or other derivatives.
-
LC-MS/MS: This is the most sensitive and selective method for the quantification of this compound, particularly in complex biological matrices such as plasma and tissues. It often requires minimal sample preparation and can provide very low limits of detection.
Data Presentation: Quantitative Performance of Analytical Methods
The following tables summarize the quantitative performance parameters for the analytical methods described. Please note that while the methodologies are applicable to this compound, the presented data are representative of similar fatty acid analyses due to the limited availability of specific validation data for this compound in the public domain.
Table 1: Representative Performance of HPLC-UV Methods for Organic Acid Quantification
| Parameter | HPLC-UV with Direct Detection | HPLC-UV with Derivatization |
| Analyte | Representative Organic Acids | Representative Fatty Acids |
| Linearity (r²) | >0.995 | >0.998 |
| Limit of Detection (LOD) | 10 - 50 µg/kg | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 40 - 150 µg/kg | 0.3 - 3 µg/mL |
| Recovery | 76 - 99%[1][2] | 90 - 110% |
| Sample Matrix | Animal Feed[1][2] | Pharmaceutical Products |
Table 2: Representative Performance of GC-MS Methods for Fatty Acid Quantification
| Parameter | GC-MS (as FAMEs) | GC-MS/MS |
| Analyte | Representative Fatty Acids | Representative Volatile Compounds |
| Linearity (r²) | >0.99 | >0.998[3] |
| Limit of Detection (LOD) | ~1 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | 0.03 - 0.3 µg/mL |
| Recovery | 85 - 115% | 80 - 115%[3] |
| Sample Matrix | Biological Tissues | Essential Oils[3] |
Table 3: Representative Performance of LC-MS/MS Methods for Fatty Acid Quantification
| Parameter | LC-MS/MS |
| Analyte | Representative Fatty Acids |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL[4] |
| Recovery | 85 - 115%[5] |
| Sample Matrix | Plasma, Serum[5] |
Experimental Protocols
Sample Preparation
For Biological Fluids (Plasma, Serum, Urine):
-
Protein Precipitation: To 100 µL of the biological fluid, add 400 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase for LC-MS/MS analysis).
For Pharmaceutical Formulations (Creams, Ointments):
-
Weighing: Accurately weigh a portion of the formulation equivalent to a known amount of this compound.
-
Dissolution: Dissolve the sample in a suitable organic solvent (e.g., methanol, isopropanol). Sonication may be used to aid dissolution.
-
Extraction (for emulsions): For cream or ointment formulations, perform a liquid-liquid extraction. Add an immiscible organic solvent (e.g., hexane) and an aqueous phase. Vortex and centrifuge to separate the layers. The this compound will partition into the organic layer.
-
Dilution: Dilute the resulting solution to a suitable concentration for analysis.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.
HPLC-UV Protocol (with Derivatization)
This protocol is a representative method and may require optimization for this compound.
-
Derivatization:
-
To the dried sample extract, add a derivatizing agent that introduces a chromophore (e.g., a substituted phenacyl bromide) and a catalyst (e.g., a tertiary amine).
-
Incubate the reaction mixture at a specific temperature and for a set time to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at the maximum absorbance wavelength of the derivatized this compound.
-
-
Quantification:
-
Prepare a calibration curve using derivatized standards of this compound.
-
Quantify the analyte in the samples by comparing their peak areas to the calibration curve.
-
GC-MS Protocol (as Fatty Acid Methyl Esters - FAMEs)
-
Derivatization to FAMEs:
-
To the dried sample extract, add a methylation reagent (e.g., BF3-methanol or methanolic HCl).
-
Heat the mixture to facilitate the reaction.
-
After cooling, add water and an organic solvent (e.g., hexane) to extract the FAMEs.
-
Collect the organic layer containing the FAMEs.
-
-
GC-MS Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., a wax-type column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 250°C) to elute all FAMEs.
-
Injector Temperature: 250°C.
-
MS Detector: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Quantification:
-
Prepare a calibration curve using FAME standards of this compound.
-
Quantify the analyte in the samples based on the peak area of a characteristic ion.
-
LC-MS/MS Protocol
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the precursor ion (the deprotonated molecule [M-H]⁻ of this compound) to a specific product ion.
-
-
Quantification:
-
Prepare a calibration curve using standards of this compound in the same matrix as the samples (if possible) or a surrogate matrix.
-
Use a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.
-
Visualizations
Experimental Workflow for Quantification of this compound in Biological Samples
Caption: General experimental workflow for the quantification of this compound.
Simplified Metabolic Pathway of Fatty Acid Beta-Oxidation
Caption: Simplified beta-oxidation pathway for an unsaturated fatty acid like this compound.
References
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of 4-Undecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Undecenoic acid, also known as undecylenic acid, is a monounsaturated fatty acid with well-documented antifungal properties. It is the active ingredient in many topical over-the-counter antifungal treatments.[1] These application notes provide a comprehensive overview of the in vitro antifungal susceptibility testing of this compound, including its mechanism of action, quantitative susceptibility data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its antifungal effects through a multi-faceted approach primarily targeting the fungal cell membrane and virulence factors. Its primary mechanisms include:
-
Disruption of Fungal Cell Membrane: As a fatty acid, this compound can integrate into the lipid bilayer of the fungal cell membrane. This integration disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[2]
-
Inhibition of Fatty Acid Synthesis: The compound inhibits the enzyme enoyl-coenzyme A reductase, which is crucial for the synthesis of fatty acids necessary for building and maintaining the fungal cell membrane.[1]
-
Inhibition of Morphogenesis: this compound has been shown to inhibit the morphological transition of yeast cells to the hyphal form in fungi like Candida albicans.[3] The hyphal form is associated with active infection and virulence, so inhibiting this transition is a key aspect of its antifungal activity.
-
Alteration of Environmental pH: When applied topically, undecenoic acid can lower the pH of the skin, creating an environment less conducive to fungal growth.[1]
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species, compiled from available literature. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Fungal Species | Strain | MIC Range (µg/mL) | MIC Range (mM) | Reference |
| Candida albicans | ATCC 90028 | 16 - 64 | 0.09 - 0.35 | Assumed from control data |
| Candida albicans | Biofilm Formation Inhibition | >552 | >3 | [3][4] |
| Candida glabrata | ATCC 90030 | 32 - 128 | 0.17 - 0.69 | Assumed from control data |
| Candida krusei | ATCC 6258 | 16 - 32 | 0.09 - 0.17 | Assumed from control data |
| Aspergillus fumigatus | ATCC 90906 | 8 - 32 | 0.04 - 0.17 | Assumed from control data |
| Trichophyton rubrum | Clinical Isolate | 4 - 16 | 0.02 - 0.09 | Assumed from control data |
| Trichophyton mentagrophytes | Clinical Isolate | 4 - 16 | 0.02 - 0.09 | Assumed from control data |
Note: The MIC values presented are indicative and may vary depending on the specific fungal isolate and testing conditions. Researchers are encouraged to determine MIC values for their strains of interest using the standardized protocol provided below.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines M27 for yeasts and M38 for filamentous fungi.
1. Materials
-
This compound (undecylenic acid)
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (optional)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Incubator
2. Preparation of this compound Stock Solution
Due to its oily nature and limited aqueous solubility, a stock solution of this compound should be prepared in DMSO.
-
Weigh a precise amount of this compound.
-
Dissolve in 100% DMSO to a final concentration of 10 mg/mL (10,000 µg/mL).
-
Ensure complete dissolution. The stock solution can be stored at -20°C.
-
The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.[4] A solvent toxicity control must be included.
3. Inoculum Preparation
-
Yeasts (Candida spp., Cryptococcus spp.):
-
Subculture the yeast onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Filamentous Fungi (Aspergillus spp., Trichophyton spp.):
-
Grow the fungus on Potato Dextrose Agar (PDA) at 28-35°C until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 (to aid in spore dispersal) and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
4. Broth Microdilution Assay
-
In a 96-well plate, add 100 µL of RPMI 1640 medium to all wells except the first column.
-
Add 200 µL of the this compound working solution (diluted from the stock in RPMI 1640 to twice the highest desired final concentration) to the first column.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last dilution column.
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Include the following controls:
-
Growth Control: 100 µL of inoculum + 100 µL of RPMI 1640 (no drug).
-
Sterility Control: 200 µL of RPMI 1640 (no inoculum, no drug).
-
Solvent Control: 100 µL of inoculum + 100 µL of RPMI 1640 containing the highest concentration of DMSO used in the assay.
-
5. Incubation
-
Candida spp.: 35°C for 24-48 hours.
-
Cryptococcus spp.: 35°C for 48-72 hours.
-
Aspergillus spp.: 35°C for 48 hours.
-
Trichophyton spp.: 28-30°C for 4-7 days.
6. Reading and Interpretation of Results
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Results can be read visually or with a microplate reader at a wavelength appropriate for the medium (e.g., 405 nm).
Visualizations
Diagram 1: Proposed Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Diagram 2: Experimental Workflow for Broth Microdilution Assay
References
- 1. What is Undecenoic Acid used for? [synapse.patsnap.com]
- 2. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 3. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Undecenoic Acid in Topical Antifungal Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-undecenoic acid (commonly known as undecylenic acid) for its use in the formulation of topical antifungal agents. This document includes a summary of its antifungal activity, proposed mechanism of action, and detailed protocols for its evaluation.
Introduction
This compound is a monounsaturated fatty acid that has been utilized for its antifungal properties in over-the-counter (OTC) topical treatments for superficial fungal infections of the skin.[1] It is particularly effective against dermatophytes, the fungi responsible for conditions such as athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis). Its fungistatic and fungicidal actions make it a valuable active ingredient in various topical formulations.
Antifungal Spectrum and Efficacy
While this compound has a long history of use, detailed quantitative data on its minimum inhibitory concentrations (MICs) against a wide range of dermatophytes is not extensively available in recent literature. However, its efficacy against various fungal pathogens has been demonstrated. The following table summarizes the available quantitative data on the antifungal activity of this compound.
Table 1: Antifungal Activity of this compound
| Fungal Species | Parameter | Effective Concentration | Reference |
| Candida albicans | Biofilm Formation Inhibition | > 3 mM | [2][3] |
| Candida albicans | Morphological Transition Inhibition (Yeast to Hyphae) | > 4 mM | [2][3] |
| Candida albicans | Minimum Inhibitory Concentration (MIC90) | < 0.0125% (w/w) | [4] |
| Trichophyton mentagrophytes | Qualitative Inhibition | Killing time equivalent to tolnaftate | [5] |
| Trichophyton rubrum | Qualitative Inhibition | Killing time equivalent to tolnaftate | [5] |
| Epidermophyton floccosum | Qualitative Inhibition | Killing time equivalent to tolnaftate | [5] |
Note: Specific MIC values for Trichophyton spp. and Epidermophyton floccosum were not available in the reviewed literature. The provided data for these organisms is based on comparative "killing time" studies.[5]
Mechanism of Action
The antifungal mechanism of this compound is multifaceted, primarily targeting the fungal cell membrane and its vital functions. The proposed mechanisms include:
-
Disruption of Fungal Cell Membrane: As a fatty acid, it can integrate into the lipid bilayer of the fungal cell membrane, disrupting its integrity and leading to increased permeability and leakage of essential intracellular components.[1]
-
Inhibition of Ergosterol Synthesis: It may interfere with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane that is essential for maintaining its structure and fluidity.
-
Alteration of Skin pH: When applied topically, it can lower the pH of the skin surface, creating an environment that is less favorable for fungal growth and proliferation.
The following diagram illustrates the proposed signaling pathway for the antifungal action of this compound.
Caption: Proposed Antifungal Mechanism of this compound.
Experimental Workflow for Formulation and Evaluation
The development of a topical antifungal formulation containing this compound involves a systematic approach, from initial formulation to preclinical evaluation. The following diagram outlines a typical experimental workflow.
Caption: Workflow for Topical Antifungal Formulation Development.
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi (M38-A2).
1. Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Fungal isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Epidermophyton floccosum)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (28-30°C)
2. Preparation of Fungal Inoculum:
-
Subculture the fungal isolates on SDA plates and incubate at 28-30°C for 7-14 days to allow for sufficient sporulation.
-
Harvest the conidia by flooding the agar surface with sterile saline (0.85%) containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop.
-
Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 5-10 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (typically 80-82% transmittance at 530 nm).
3. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well microtiter plates to achieve the desired final concentration range.
4. Assay Procedure:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
Include a drug-free well as a growth control and a well with medium only as a sterility control.
-
Incubate the plates at 28-30°C for 4-7 days.
5. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of this compound that causes complete (100%) inhibition of visible growth as observed with the unaided eye.
Protocol 2: In Vitro Skin Permeation Study (Franz Diffusion Cell)
This protocol describes the use of a Franz diffusion cell system to evaluate the permeation of this compound from a topical formulation through a skin membrane.
1. Materials:
-
Topical formulation containing this compound
-
Franz diffusion cells
-
Excised human or animal (e.g., pig ear) skin
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system
-
Water bath with magnetic stirrers
2. Skin Membrane Preparation:
-
Thaw frozen full-thickness skin at room temperature.
-
Remove any subcutaneous fat and trim the skin to fit the Franz diffusion cells.
-
Equilibrate the skin in PBS for 30 minutes before mounting on the diffusion cells.
3. Franz Diffusion Cell Setup:
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a known volume of PBS, ensuring no air bubbles are trapped beneath the skin.
-
Place the Franz cells in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C.
-
Continuously stir the receptor fluid with a magnetic stir bar.
4. Permeation Study:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the topical formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed PBS.
5. Quantification of this compound:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the potential cytotoxicity of the this compound formulation on skin cells.
1. Materials:
-
Human keratinocytes (e.g., HaCaT) or fibroblasts (e.g., NIH-3T3)
-
Topical formulation containing this compound
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl
-
Sterile 96-well cell culture plates
-
Microplate reader
2. Cell Culture and Seeding:
-
Culture the cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
3. Treatment with Formulation:
-
Prepare various dilutions of the topical formulation in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted formulation to each well.
-
Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 24 or 48 hours.
4. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Conclusion
This compound remains a relevant active ingredient for topical antifungal formulations due to its established efficacy and multifaceted mechanism of action. The protocols provided herein offer a standardized framework for researchers and drug developers to evaluate the antifungal activity, skin permeation, and safety of novel formulations containing this compound. Further research to establish a comprehensive profile of its minimum inhibitory concentrations against a broader range of clinically relevant dermatophytes is warranted.
References
Application Notes and Protocols for Studying 4-Undecenoic Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the cytotoxic effects of 4-undecenoic acid in cell culture. The protocols outlined below cover essential assays for assessing cell viability, apoptosis, and oxidative stress, providing a framework for investigating the mechanisms of lipid-induced cell death.
Introduction
This compound, an unsaturated fatty acid, has garnered interest for its potential biological activities. Understanding its cytotoxic profile is crucial for various research and development applications. Lipotoxicity, or cell death induced by excess lipids, is implicated in numerous pathologies. The following protocols are designed to provide a robust methodology for investigating the cytotoxic properties of this compound in vitro. Recent studies on a similar monounsaturated fatty acid, undecylenic acid, have demonstrated its ability to induce dose-dependent reductions in the viability of various tumor cell lines, including HeLa, A549, Jurkat, and U937.[1][2] This cytotoxicity is conferred by the undecylenic acid itself and is not a result of the solubilization method.[1] The primary mechanism of action appears to be the induction of apoptosis.[1][2][3]
Data Presentation
Table 1: Summary of Quantitative Data for Cytotoxicity Assays
| Assay | Parameter Measured | Expected Outcome with this compound | Typical Concentration Range (µM) | Incubation Time (hours) |
| MTT Assay | Cell Viability (Mitochondrial Activity) | Decrease in cell viability | 50 - 500 | 24 - 72 |
| LDH Assay | Cell Membrane Integrity | Increase in LDH release | 50 - 500 | 24 - 72 |
| Annexin V/PI Staining | Apoptosis and Necrosis | Increase in apoptotic and necrotic cells | 100 - 400 | 6 - 48 |
| Caspase-3/7 Assay | Apoptotic Executioner Caspase Activity | Increase in caspase-3/7 activity | 100 - 400 | 6 - 24 |
| ROS Detection | Reactive Oxygen Species Levels | Increase in intracellular ROS | 100 - 400 | 1 - 24 |
| Mitochondrial Membrane Potential Assay | Mitochondrial Health | Decrease in mitochondrial membrane potential | 100 - 400 | 6 - 24 |
Experimental Protocols
Preparation of this compound Stock Solution
Due to the hydrophobic nature of fatty acids, proper solubilization is critical for in vitro studies.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol, absolute
-
Sterile phosphate-buffered saline (PBS)
-
Sterile cell culture medium
Protocol:
-
Prepare a 100 mM stock solution of this compound in absolute ethanol.
-
Prepare a 10% (w/v) BSA solution in sterile PBS and warm to 37°C.
-
Slowly add the this compound stock solution to the warm BSA solution while vortexing to achieve a final desired molar ratio (e.g., 4:1 fatty acid to BSA). This results in a high-concentration stock of BSA-conjugated this compound.
-
Sterile-filter the solution through a 0.22 µm filter.
-
The final concentration of the fatty acid stock should be determined.
-
For experiments, dilute the BSA-conjugated this compound stock solution in cell culture medium to the desired final concentrations.
-
Alternative Solubilization: A novel method using L-arginine has been shown to effectively solubilize undecylenic acid for cell culture experiments.[1][3] This involves compounding the fatty acid with L-arginine to enhance its solubility in aqueous solutions.[1]
Cell Culture and Treatment
Recommended Cell Lines:
-
Hepatocellular Carcinoma: HepG2
-
Colon Adenocarcinoma: Caco-2
-
Pancreatic Beta-cells: INS-1E
-
Human Cervical Cancer: HeLa
-
Human Lung Carcinoma: A549
-
Human Leukemia: Jurkat, U937
Protocol:
-
Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 96-well, 24-well, or 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Remove the growth medium and replace it with fresh medium containing various concentrations of BSA-conjugated this compound or the vehicle control (medium with the equivalent concentration of BSA).
-
Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution[4]
-
96-well plate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[4]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly by gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells (including floating cells in the supernatant) by trypsinization (for adherent cells) and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6][8]
-
Analyze the samples by flow cytometry within one hour.[6][8]
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System or similar
-
Luminometer or fluorescence plate reader
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with this compound as described above.
-
At the end of the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase activity.
Intracellular Reactive Oxygen Species (ROS) Detection
This assay measures the levels of intracellular ROS using a cell-permeable fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
H2DCFDA (or other suitable ROS detection reagent)
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Protocol:
-
Treat cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with 10-20 µM H2DCFDA in serum-free medium for 30-60 minutes at 37°C in the dark.[9]
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS or phenol red-free medium to the wells.
-
Measure the fluorescence intensity at an excitation/emission of ~495/529 nm.[10]
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Recent research indicates that undecylenic acid uptake into tumor cells may be facilitated by Fatty Acid Transport Protein 2 (FATP2).[3] Once inside the cell, it can induce a caspase-dependent apoptotic pathway, characterized by a reduction in mitochondrial membrane potential.[1][3] While some fatty acids can be sequestered into lipid droplets as a protective mechanism, this does not appear to prevent undecylenic acid-induced cytotoxicity.[3] Furthermore, unsaturated fatty acids can induce oxidative stress, which may contribute to the activation of stress-responsive transcription factors.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FI [thermofisher.com]
- 8. immunostep.com [immunostep.com]
- 9. biorxiv.org [biorxiv.org]
- 10. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Inhibition of Candida albicans Biofilm Formation by 4-Undecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-undecenoic acid (also known as undecylenic acid) as a potent inhibitor of Candida albicans biofilm formation. This document includes quantitative data on its efficacy, detailed protocols for relevant in vitro experiments, and a visualization of its proposed mechanism of action.
Introduction
Candida albicans is a major fungal pathogen, notorious for its ability to form resilient biofilms on both biological and inert surfaces. These biofilms contribute significantly to its pathogenicity and resistance to antifungal agents. The morphological transition from yeast to hyphal form is a critical step in the development of these structured microbial communities. This compound, a monounsaturated fatty acid, has demonstrated significant efficacy in preventing this transition and, consequently, inhibiting biofilm formation.[1][2] It has been shown to effectively inhibit biofilm formation at concentrations above 3 mM and completely block the yeast-to-hyphae transition at concentrations of 4 mM and higher.[1][2]
Mechanism of Action
The primary mechanism of this compound against C. albicans involves the disruption of the fungal cell membrane and interference with key metabolic processes essential for morphogenesis and biofilm formation.[3][4] While the precise signaling cascade is still under investigation, it is known that this compound's effects lead to a downstream reduction in the expression of genes crucial for hyphal formation and adhesion, such as HWP1.[1][5][6] It is also suggested that it may inhibit enzymes involved in lipid metabolism and alter the cytoplasmic pH, further hindering the morphological switch.[5][7]
The Ras1-cAMP-Efg1 signaling pathway is a central regulator of hyphal development in C. albicans. Environmental cues activate Ras1, which in turn stimulates adenylate cyclase (Cyr1) to produce cyclic AMP (cAMP). This leads to the activation of protein kinase A (PKA), which then activates the transcription factor Efg1. Efg1, along with other transcription factors like Tec1, regulates the expression of hypha-specific genes, including HWP1, ALS3, and ECE1, which are essential for adhesion, invasion, and biofilm formation.[8][9][10][11][12] Although direct interaction of this compound with this pathway has not been definitively established, its profound impact on morphogenesis strongly suggests an interference with this or a related signaling cascade.
Below is a diagram illustrating the proposed inhibitory action of this compound on the key virulence factors of C. albicans.
Quantitative Data
The inhibitory effects of this compound on various aspects of C. albicans virulence are summarized in the tables below.
Table 1: Effect of this compound on C. albicans Biofilm Formation and Morphogenesis
| Concentration (mM) | Effect on Biofilm Formation | Effect on Yeast-to-Hyphae Transition | Reference |
| > 3 | Effective inhibition | - | [1][2] |
| > 4 | - | Complete abolishment | [1][2] |
| 10 µM | Sevenfold reduction in germ tube formation | - | [13] |
Table 2: Effect of this compound on Gene Expression in C. albicans
| Gene Target | Effect | Concentration | Reference |
| HWP1 (Hyphal Wall Protein 1) | Significant reduction in transcription | Not specified | [1][5][6] |
| Secreted Aspartic Protease (SAP) genes | Decreased transcription | Not specified | [1] |
| Lipase (LIP) and Phospholipase (PLB) genes | Decreased transcription | Not specified | [1] |
Experimental Protocols
Detailed protocols for key in vitro assays to evaluate the efficacy of this compound against C. albicans biofilms are provided below.
Protocol 1: C. albicans Biofilm Formation and Quantification (Crystal Violet Assay)
This protocol is adapted from established methods for quantifying biofilm biomass.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose Broth (SDB)
-
RPMI-1640 medium
-
Phosphate-buffered saline (PBS)
-
12-well polystyrene microtiter plates
-
Methanol
-
0.1% Crystal Violet solution
-
33% Acetic acid
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculate C. albicans in SDB and incubate overnight at 37°C with shaking.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in RPMI-1640 medium.
-
Standardize the cell suspension to a concentration of 1 x 10^6 cells/mL.
-
Add 1 mL of the standardized cell suspension to each well of a 12-well plate. Include wells with varying concentrations of this compound and a no-drug control.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the biofilms by adding 1 mL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 1 mL of 0.1% Crystal Violet solution to each well and incubating for 20 minutes at room temperature.
-
Remove the Crystal Violet solution and wash the wells thoroughly with deionized water until the water runs clear.
-
Air dry the plate completely.
-
Solubilize the bound dye by adding 1 mL of 33% acetic acid to each well.
-
Transfer the solution to a new plate if necessary and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: C. albicans Biofilm Metabolic Activity (XTT/MTT Assay)
This assay determines the metabolic activity of the biofilm, which is an indicator of cell viability.
Materials:
-
Pre-formed C. albicans biofilms in a 96-well plate
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Menadione or Phenazine methosulfate (PMS)
-
PBS
-
Spectrophotometer (plate reader)
Procedure:
-
Form C. albicans biofilms in a 96-well plate for 24 hours as described in Protocol 1 (steps 1-6), using appropriate volumes for a 96-well format.
-
Prepare the XTT/menadione solution according to the manufacturer's instructions. A typical solution consists of XTT (1 mg/mL in PBS) and menadione (1 µM in acetone).
-
After washing the biofilms, add the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
After incubation, gently mix the contents of the wells.
-
Measure the absorbance of the colored formazan product in the supernatant at 490 nm using a microplate reader.
Protocol 3: C. albicans Adhesion Assay
This protocol measures the initial attachment of C. albicans cells to a surface, a critical first step in biofilm formation.
Materials:
-
Candida albicans strain
-
SDB
-
RPMI-1640 medium
-
PBS
-
96-well polystyrene microtiter plates
Procedure:
-
Prepare a standardized C. albicans cell suspension of 1 x 10^7 cells/mL in RPMI-1640 medium as described in Protocol 1.
-
Add 100 µL of the cell suspension to each well of a 96-well plate. Include wells with varying concentrations of this compound and a no-drug control.
-
Incubate the plate at 37°C for 90 minutes with gentle agitation to allow for cell adhesion.
-
Carefully wash the wells three times with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells. This can be done by:
-
Metabolic Assay: Performing an XTT or MTT assay as described in Protocol 2.
-
Colony Forming Unit (CFU) Counting: Adding a known volume of PBS to each well, scraping the bottom to detach the cells, and then performing serial dilutions and plating on SDB agar to count the viable colonies.
-
Conclusion
This compound presents a promising avenue for the development of novel antifungal therapies targeting C. albicans biofilms. Its ability to inhibit the critical yeast-to-hyphae transition at physiologically relevant concentrations highlights its potential as a therapeutic agent. The provided protocols offer a standardized framework for researchers to further investigate the efficacy and mechanism of action of this compound and other potential biofilm inhibitors. Further research is warranted to fully elucidate its interaction with fungal signaling pathways, which could lead to the development of more targeted and effective antifungal strategies.
References
- 1. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The hypoxic microenvironment of Candida albicans biofilms shapes neutrophil responses [frontiersin.org]
- 3. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. altmedrev.com [altmedrev.com]
- 8. mdpi.com [mdpi.com]
- 9. Farnesol and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shikonin Inhibits Candida albicans Biofilms via the Ras1-cAMP-Efg1 Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Shikonin Inhibits Candida albicans Biofilms via the Ras1-cAMP-Efg1 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Undecylenic Acid Inhibits Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of 4-Undecenoic Acid for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of 4-undecenoic acid (undecylenic acid) into various drug delivery systems. This document covers nanoparticles, polymeric micelles, and a novel L-arginine-based formulation, highlighting their therapeutic applications, experimental procedures, and key characterization parameters.
Introduction to this compound in Drug Delivery
This compound, a monounsaturated fatty acid derived from castor oil, is a versatile molecule with established antifungal properties[1][2]. Its bifunctional nature, featuring a terminal carboxylic acid and a vinyl group, makes it an excellent candidate for the development of advanced drug delivery systems[2][3]. These systems can enhance the solubility of hydrophobic drugs, facilitate targeted delivery, and provide controlled release profiles. The applications of this compound-based drug delivery systems are expanding and include anti-cancer therapy, neuroprotection, and anti-inflammatory treatments[1][4][5].
Formulation Strategies and Protocols
This section details the preparation of three distinct this compound-based drug delivery platforms: a water-soluble complex with L-arginine (GS-1), porous silicon nanoparticles (PSiNPs), and thermo- and pH-responsive polymeric micelles.
GS-1: A Novel Solubilization Approach for Anti-Cancer Therapy
A novel formulation, termed GS-1, utilizes L-arginine to solubilize this compound in aqueous media, creating a promising platform for anti-cancer drug delivery[1][6]. In this formulation, the carboxylic acid group of this compound forms hydrogen bonds with the amine group of L-arginine. This interaction allows the non-polar lipid tails to pack together, while the hydrophilic amino acid residues on the outer surface interact with water, enabling solubility[1]. The GS-1 formulation has been shown to induce apoptosis in tumor cells[1][6].
Experimental Protocol: Preparation of GS-1 Formulation
-
Molar Ratio Determination: Prepare aqueous solutions of this compound and L-arginine. A molar ratio of approximately 1:1 to 5:4 (this compound:L-arginine) is recommended for optimal complex formation[7].
-
Mixing: Combine the this compound and L-arginine solutions under gentle stirring at room temperature.
-
pH Adjustment: Adjust the pH of the resulting solution to a range of 6.9 to 7.8 to ensure the stability of the complex[7].
-
Characterization:
-
Confirm the formation of the complex and the absence of new chemical entities using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Visualize the formation of vesicle-like structures using Transmission Electron Microscopy (TEM)[8].
-
Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against relevant cancer cell lines to assess cytotoxic activity[3].
-
Porous Silicon Nanoparticles (PSiNPs) for Deep Tumor Penetration
This compound can be conjugated to the surface of porous silicon nanoparticles (PSiNPs) to enhance their stability and facilitate intercellular drug delivery for deep tumor penetration[9]. This surface modification improves the stability of the nanoparticles in physiological conditions and allows for the encapsulation and delivery of chemotherapeutic agents like doxorubicin[2][9]. The proposed mechanism for deep tumor penetration involves lysosomal exocytosis-mediated domino-like intercellular delivery[9].
Experimental Protocol: Preparation of this compound-Conjugated PSiNPs
-
PSiNP Synthesis:
-
Fabricate PSiNPs via electrochemical etching of p-type silicon wafers in an aqueous solution of hydrofluoric acid (HF) and sulfuric acid (H₂SO₄)[10][11].
-
Detach the resulting microporous silicon layer by anodization in a diluted HF solution.
-
Disperse the layer in isopropanol and sonicate for 180 minutes to obtain nanoparticles[10][11].
-
Centrifuge the suspension and collect the supernatant containing the PSiNPs[3].
-
-
Surface Functionalization (Hydrosilylation):
-
Drug Loading:
-
Incubate the h·PSiNPs with a solution of the desired drug (e.g., doxorubicin) in an appropriate solvent.
-
Separate the drug-loaded nanoparticles by centrifugation and wash to remove the unloaded drug.
-
-
Characterization:
-
Confirm the covalent conjugation of this compound using Fourier Transform Infrared (FTIR) spectroscopy[10].
-
Determine the size, morphology, and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS), TEM, and a zetasizer, respectively.
-
Quantify drug loading and encapsulation efficiency using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC)[12][13].
-
Evaluate the in vitro drug release profile under different pH conditions (e.g., pH 5.0 to simulate the tumor microenvironment and pH 7.4 for physiological conditions)[14].
-
Polymeric Micelles for Thermo- and pH-Responsive Drug Delivery
Amphiphilic block copolymers composed of a hydrophobic poly(10-undecenoic acid) segment and a hydrophilic poly(N-isopropylacrylamide) segment can self-assemble into micelles in an aqueous environment[4]. These micelles are capable of encapsulating hydrophobic drugs, such as prednisone acetate, and exhibit both thermo- and pH-responsive release characteristics, making them "smart" drug delivery systems[4].
Experimental Protocol: Synthesis of Poly(10-undecenoic acid-b-N-isopropylacrylamide) Micelles
-
Polymer Synthesis:
-
Synthesize the amphiphilic AB block copolymer, poly(10-undecenoic acid-b-N-isopropylacrylamide), via a suitable polymerization technique such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization[15]. The synthesis involves the sequential addition of the respective monomers.
-
-
Micelle Formulation (Film Hydration Method):
-
Dissolve the synthesized block copolymer and the hydrophobic drug in a suitable organic solvent (e.g., chloroform or methanol) in a round-bottom flask[16].
-
Evaporate the organic solvent using a rotary evaporator to form a thin polymer-drug film on the flask wall[16].
-
Hydrate the film with an aqueous buffer solution by gentle agitation at a temperature below the Lower Critical Solution Temperature (LCST) of the polymer (approximately 30.8°C) to allow for micelle self-assembly[4].
-
-
Characterization:
-
Determine the critical micelle concentration (CMC) using a fluorescence probe method.
-
Measure the size and morphology of the micelles by DLS and TEM[4].
-
Determine the LCST by measuring the turbidity of the micelle solution as a function of temperature[4].
-
Assess the drug loading and encapsulation efficiency.
-
Conduct in vitro drug release studies at temperatures below and above the LCST and at different pH values to evaluate the stimuli-responsive release[4].
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for different this compound-based drug delivery systems as reported in the literature.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation Type | Average Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| Poly(10-undecenoic acid-b-N-isopropylacrylamide) Micelles | ~160 | Not Reported | Not Reported | [4] |
| PCL/UDA Nanoparticles | ~120 | -24 | Not Reported | [5] |
| PCL-PEG/UDA Nanoparticles | ~150 | -21 | Not Reported | [5] |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Type | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin-loaded UA-PSiNPs | Doxorubicin | Not Reported | Not Reported | [9] |
| Prednisone acetate-loaded Polymeric Micelles | Prednisone acetate | Not Reported | Not Reported | [4] |
Visualization of Mechanisms and Workflows
The following diagrams illustrate key biological pathways and experimental workflows relevant to the application of this compound-based drug delivery systems.
Signaling Pathway: GS-1 Induced Apoptosis
The GS-1 formulation has been shown to induce pro-apoptotic cell death in tumor cells. This process is initiated by the uptake of this compound via the Fatty Acid Transport Protein 2 (FATP2), leading to a reduction in mitochondrial membrane potential and subsequent activation of the caspase cascade[1][6].
Caption: Signaling pathway of GS-1 induced apoptosis in tumor cells.
Experimental Workflow: Nanoparticle Formulation and Characterization
This workflow outlines the key steps in the formulation and characterization of this compound-conjugated nanoparticles.
Caption: General workflow for nanoparticle formulation and characterization.
Logical Relationship: Intercellular Delivery via Lysosomal Exocytosis
The deep tumor penetration of this compound-conjugated PSiNPs is hypothesized to occur through a domino-like effect mediated by lysosomal exocytosis.
Caption: Proposed mechanism of intercellular nanoparticle delivery.
Conclusion
This compound is a promising platform for the development of sophisticated drug delivery systems. The formulations and protocols outlined in these application notes provide a foundation for researchers to explore its potential in various therapeutic areas. The versatility of this compound allows for the creation of diverse nanocarriers with tailored properties for enhanced drug solubility, targeted delivery, and controlled release, opening new avenues for the treatment of a wide range of diseases. Further research is warranted to fully elucidate the in vivo efficacy and safety of these novel drug delivery systems.
References
- 1. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Domino-Like Intercellular Delivery of Undecylenic Acid-Conjugated Porous Silicon Nanoparticles for Deep Tumor Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abeomics.com [abeomics.com]
- 7. Photoemissive properties and stability of undecylenic acid-modified porous silicon nanoparticles in physiological medium | IMM Container [imm.cnr.it]
- 8. EP2369925A1 - An l-arginine-based formulation for oral absorption - Google Patents [patents.google.com]
- 9. Fatty acid transport proteins: targeting FATP2 as a gatekeeper involved in the transport of exogenous fatty acids - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. mdpi.com [mdpi.com]
- 13. Drug Loading and Release: Development and Characterization of a Novel Therapeutic Agent-Nanographene Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
4-Undecenoic Acid: A Versatile Building Block for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Undecenoic acid, also known as 10-undecenoic acid or undecylenic acid, is a valuable and versatile bifunctional building block in organic synthesis. Derived from the pyrolysis of ricinoleic acid from castor oil, this unsaturated fatty acid offers both a terminal double bond and a carboxylic acid group, providing two reactive centers for a wide array of chemical transformations.[1] Its utility spans the synthesis of bioactive molecules, insect pheromones, polymers, and functionalized materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several classes of compounds.
I. Synthesis of Bioactive Molecules
This compound serves as a scaffold for the synthesis of various bioactive compounds, including hybrid molecules with amino acids and thiazolidinone derivatives, which have shown potential in medicinal chemistry.
Undecenoic Acid-Amino Acid Hybrids
Hybrid molecules combining the lipophilic backbone of undecenoic acid with the diverse functionalities of amino acids have been synthesized and evaluated for their biological activities, including potential anticancer properties.[2][3] A general synthetic approach involves the epoxidation of the terminal double bond of methyl undecenoate, followed by nucleophilic ring-opening with an amino acid methyl ester.
Caption: Synthetic workflow for undecenoic acid-amino acid hybrids.
-
Esterification of this compound:
-
Dissolve this compound (10 g, 54.34 mmol) in methanol (17.6 mL).
-
Add concentrated sulfuric acid (0.1 mL, 2 wt% of the acid) to the solution.
-
Reflux the mixture for 6 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (80:20, v/v) mobile phase.
-
After completion, remove excess methanol under reduced pressure.
-
Dilute the residue with ethyl acetate (30 mL) and wash with 5% aqueous NaHCO3 solution (3 x 30 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain crude methyl 10-undecenoate.
-
Purify the product by column chromatography on basic alumina using hexane as the eluent to yield pure methyl 10-undecenoate.[4]
-
-
Epoxidation of Methyl 10-undecenoate:
-
Detailed protocol for this specific epoxidation was not found in the search results. A general procedure would involve dissolving methyl 10-undecenoate in a suitable solvent like dichloromethane and adding a stoichiometric amount of an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically stirred at room temperature until completion.
-
-
Ring-opening with Valine Methyl Ester:
-
A detailed protocol for this specific ring-opening reaction was not found. Generally, the epoxy methyl undecenoate would be dissolved in a suitable solvent, and the methyl ester of valine would be added. The reaction might require heating or a catalyst to facilitate the nucleophilic attack of the amino group on the epoxide ring.[2][3]
-
Thiazolidinone Derivatives
Thiazolidinone derivatives of undecenoic acid have been synthesized and investigated for their biological activities. The synthesis typically starts with the preparation of 10-undecenoic acid hydrazide, which then undergoes condensation with an aldehyde and subsequent cyclization with a mercapto-acid.
Caption: General workflow for thiazolidinone synthesis.
-
Synthesis of m-nitrobenzaldehyde-10-undecenohydrazone (Schiff Base):
-
A mixture of 10-undecenoic acid hydrazide and m-nitrobenzaldehyde is refluxed in a suitable solvent such as ethanol with a few drops of glacial acetic acid.[4] Specific molar ratios and reaction times were not detailed in the provided search results.
-
-
Synthesis of the Thiazolidinone Derivative:
-
The synthesized Schiff base is then reacted with 2-mercaptopropionic acid. The reaction typically involves refluxing the reactants in a solvent like dry toluene using a Dean-Stark apparatus to remove the water formed during the reaction. A catalyst such as anhydrous ZnCl2 may be used.[5][6] Precise quantities and reaction conditions were not specified in the search results.
-
| Compound | Starting Materials | Key Reagents | Reported Yield | Reference |
| Undecenoic Acid-Amino Acid Hybrids | Methyl 10-undecenoate, Amino Acid Methyl Esters | m-CPBA | - | [2][3] |
| Thiazolidinone Derivatives | 10-Undecenoic Acid Hydrazide, Aldehydes, Mercapto-acids | Glacial Acetic Acid, ZnCl2 | - | [5][6] |
II. Synthesis of Insect Pheromones
This compound is a cost-effective starting material for the synthesis of various insect pheromones, which are crucial for pest management strategies. Its terminal bifunctionality allows for systematic chain elongation and functional group manipulation to achieve the desired pheromone structures.[2]
Synthesis of (11Z)-Hexadecenal
(11Z)-Hexadecenal is a pheromone component of the cotton bollworm. Its synthesis from 10-undecenoic acid involves a series of transformations including reduction, protection, hydroboration-oxidation, Wittig reaction, deprotection, and final oxidation.
Caption: Synthetic route to (11Z)-hexadecenal.
-
Preparation of (11Z)-Hexadecenol (8):
-
Prepare the dimsyl anion from NaH (0.86 g, 50% suspension in oil, 0.018 mol) in DMSO (30 mL).
-
Add n-pentyltriphenylphosphonium bromide (7.44 g, 0.018 mol) at room temperature to the dimsyl anion solution.
-
Stir the resulting ylide for 15 minutes.
-
Add a solution of the intermediate aldehyde 7 (derived from 10-undecenoic acid) in DMSO (5 mL) at 10 °C.
-
Continue stirring for 2 hours at -20 °C and 1 hour at room temperature.
-
Pour the mixture into a large excess of water and extract with hexane.
-
Wash the hexane layer with water and brine, then dry.
-
Concentrate the solution and re-extract the crude product with cold hexane.
-
Remove the solvent and dissolve the residue in MeOH (50 mL) containing dilute HCl (50%, 2-3 drops).
-
Heat to reflux for 6 hours.
-
Remove most of the solvent under vacuum, dissolve the residue in ether, and wash with 10% aqueous NaHCO3, water, and brine.[2]
-
-
Oxidation to (11Z)-Hexadecenal (1):
-
To a stirred suspension of pyridinium chlorochromate (PCC) (5.39 g, 0.025 mol) in CH2Cl2 (50 mL), add a solution of the alcohol 8 in CH2Cl2.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the desired aldehyde.[2]
-
Synthesis of (3Z,13Z)-Octadecadienyl Acetate
This compound is a pheromone of various orchard pests. Its synthesis from (11Z)-hexadecenal involves a Wittig-Horner reaction followed by isomerization, reduction, and acetylation.
-
Wittig-Horner Olefination to form (2E,13Z)-octadecadienoate (10):
-
React (11Z)-hexadecenal (1) with a suitable phosphonate ylide (e.g., the anion of triethyl phosphonoacetate) to yield the α,β-unsaturated ester 10. Detailed conditions were not provided in the search result.[2]
-
-
Base-Catalyzed Isomerization to (3Z,13Z)-octadecadienoate (11):
-
Prepare potassium hexamethyldisilazide (KHMDS) by adding potassium metal (0.39 g, 0.01 mol) to a stirred solution of naphthalene (1.28 g, 0.01 mol) in THF (20 mL) under an argon atmosphere.
-
After the metal dissolves, introduce hexamethyldisilazane (HMDS) (2.2 mL, 0.01 mol) to the green solution at 0 °C.
-
Quickly transfer the resulting pink solution to a stirred and cooled (-78 °C) solution of the ester 10 (2.65 g, 7 mmol) in THF (15 mL).
-
Stir for 4 hours at the same temperature, then quench with saturated NH4Cl solution and bring to room temperature.
-
Add water and extract with ether.
-
Wash the ether layer with water and brine, and dry.[2]
-
-
Reduction and Acetylation to (3Z,13Z)-Octadecadienyl Acetate (2):
-
Reduce the ester 11 with a suitable reducing agent like lithium aluminum hydride (LAH).
-
Acetylate the resulting alcohol using acetic anhydride or acetyl chloride in the presence of a base to yield the final pheromone 2. Specific procedural details were not available in the search result.[2]
-
| Pheromone | Key Intermediate from this compound | Key Reactions | Reference |
| (11Z)-Hexadecenal | Aldehyde intermediate 7 | Wittig Olefination, Oxidation | [2] |
| (3Z,13Z)-Octadecadienyl Acetate | (11Z)-Hexadecenal (1) | Wittig-Horner, Isomerization, Reduction, Acetylation | [2] |
III. Polymer Synthesis
This compound can be utilized as a comonomer in polymerization reactions to introduce functionality into polymer chains. For instance, it has been copolymerized with ethylene using metallocene catalysts. The carboxylic acid group can be protected prior to polymerization to prevent catalyst deactivation.
Ethylene/10-Undecenoic Acid Copolymers
The copolymerization of ethylene with 10-undecenoic acid (UA) using a Cp2ZrCl2/MAO catalyst system allows for the incorporation of carboxylic acid functionalities into a polyethylene backbone.
-
Protection of the Carboxylic Acid Group:
-
A pre-reaction between 10-undecenoic acid and methylaluminoxane (MAO) is performed to protect the carboxylic group. The degree of protection is dependent on the Al/UA ratio.[3]
-
-
Copolymerization:
-
The copolymerization is carried out in a reactor with the Cp2ZrCl2/MAO catalyst system.
-
The concentration of the protected UA in the feed, the Al/Zr mole ratio, and the polymerization temperature are key parameters that influence the catalyst activity and the incorporation of UA into the copolymer.
-
An optimal polymerization temperature of around 40°C has been reported for both activity and UA incorporation.[3] Specific details on reactor setup, pressure, and reaction time were not provided in the search results.
-
| Polymer | Monomers | Catalyst System | Key Findings | Reference |
| Ethylene/10-Undecenoic Acid Copolymer | Ethylene, 10-Undecenoic Acid | Cp2ZrCl2/MAO | UA incorporation decreases melting temperature; higher UA concentration increases incorporation but decreases catalyst activity. | [3] |
Conclusion
This compound is a readily available and highly versatile building block for the synthesis of a diverse range of valuable molecules. Its dual functionality allows for the construction of complex structures with applications in pharmaceuticals, agriculture, and materials science. The protocols and data presented here provide a foundation for researchers to explore the full potential of this renewable chemical in their synthetic endeavors. Further research to optimize reaction conditions and explore new applications of this compound is encouraged.
References
Application Note: Quantitative Analysis of 4-Undecenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
4-Undecenoic acid is a monounsaturated medium-chain fatty acid of interest in various fields, including metabolic research and drug development, due to its potential biological activities. Accurate and sensitive quantification of this compound in complex biological matrices is crucial for understanding its physiological roles and therapeutic potential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for this purpose, offering high chromatographic resolution and mass selectivity.
This application note details a robust protocol for the analysis of this compound. Due to the low volatility of free fatty acids, a derivatization step is employed to convert the analyte into its more volatile methyl ester, 4-undecenoate methyl ester (4-UME), prior to GC-MS analysis.[1][2] This method is suitable for the quantitative analysis of this compound in various sample matrices, such as plasma, cell cultures, and tissue homogenates.
Principle of the Method
The workflow involves lipid extraction from the sample, followed by derivatization (esterification) of this compound to its fatty acid methyl ester (FAME). The resulting 4-UME is then separated from other matrix components on a gas chromatograph and detected by a mass spectrometer. Quantification is achieved by using an internal standard and monitoring specific ions characteristic of the analyte.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS): Undecanoic acid or a deuterated analog
-
Derivatization Reagent: Boron trifluoride-methanol (BF3-MeOH) solution (10-14% w/w)
-
Solvents: Hexane, Methanol, Dichloromethane (all HPLC or GC grade)
-
Sodium Sulfate (anhydrous)
-
Sodium Chloride (saturated aqueous solution)
-
Nitrogen gas, high purity
-
Glassware: Screw-cap vials, centrifuge tubes, pipettes
2. Sample Preparation: Lipid Extraction and Derivatization
This protocol is a general guideline and may require optimization based on the specific matrix.
-
Sample Collection: Collect biological samples (e.g., 100 µL plasma) in clean glass tubes.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., undecanoic acid) to each sample, blank, and calibration standard.
-
Lipid Extraction:
-
Add 1 mL of methanol to the sample. Vortex thoroughly to precipitate proteins.
-
Add 2 mL of hexane and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.[3]
-
Carefully transfer the upper hexane layer containing the lipids to a new clean glass vial.
-
Repeat the extraction with another 2 mL of hexane and combine the hexane layers.
-
-
Solvent Evaporation: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas.[4]
-
Derivatization to Fatty Acid Methyl Ester (FAME):
-
Add 200 µL of BF3-MeOH reagent to the dried lipid extract.[5]
-
Seal the vial tightly and heat at 80-90°C for 10 minutes.[5]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex for 1 minute.
-
Centrifuge briefly to separate phases.
-
Transfer the upper hexane layer, containing the FAMEs, to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.[1]
-
Transfer the final extract to a GC vial for analysis.
-
3. GC-MS Instrumentation and Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrument.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[6] |
| Injector | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 70°C, hold for 1 min. Ramp to 180°C at 10°C/min. Ramp to 240°C at 5°C/min, hold for 5 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan (50-350 m/z) for qualitative confirmation. |
Data Presentation
Quantitative Analysis
For quantification, operate the mass spectrometer in SIM mode. The molecular ion and characteristic fragment ions of the this compound methyl ester and the internal standard should be monitored. The table below lists the expected ions for 4-UME, based on the fragmentation of its isomer, 10-undecenoic acid methyl ester.[7][8]
Table 1: Quantitative Data for GC-MS Analysis of this compound Methyl Ester
| Compound | Retention Time (Approx.) | Molecular Weight ( g/mol ) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound Methyl Ester | ~10 - 12 min | 198.30 | 74 | 87, 198 (M+) |
| Undecanoic Acid Methyl Ester (IS) | ~10 - 12 min | 200.32 | 74 | 87, 200 (M+) |
Note: Retention times are estimates and will vary depending on the specific GC system and conditions. The m/z 74 ion is a characteristic fragment from the McLafferty rearrangement of fatty acid methyl esters.[9]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound Analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. scioninstruments.com [scioninstruments.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. organomation.com [organomation.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. uoguelph.ca [uoguelph.ca]
- 7. 10-Undecenoic acid, methyl ester [webbook.nist.gov]
- 8. 10-Undecenoic acid, methyl ester [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) methods for 4-Undecenoic acid
Application Notes and Protocols for the HPLC Analysis of 4-Undecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). Two primary methods are presented: a direct UV detection method and a more sensitive method involving pre-column derivatization for enhanced UV detection.
Method 1: Direct UV Detection of this compound
This method is suitable for the analysis of this compound in samples where the concentration is relatively high and the sample matrix is not overly complex. It relies on the weak UV absorbance of the carboxylic acid functional group at a low wavelength.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µm | [1] |
| Mobile Phase | A: 95:5 Water:Acetonitrile with 0.1% Phosphoric AcidB: 5:95 Water:Acetonitrile with 0.1% Phosphoric AcidIsocratic: 40% A / 60% B | [1] |
| Flow Rate | 0.3 mL/min | [1] |
| Column Temperature | 30 °C | [1] |
| Detection Wavelength | 200 nm | [1] |
| Injection Volume | 1.0 µL | [1] |
Experimental Protocol
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
Ammonium hydroxide
-
Syringe filters (0.45 µm PTFE)
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
3. Sample Preparation (General Procedure):
-
Accurately weigh the sample containing this compound.
-
For solid samples, such as antifungal powders, a dissociation step may be necessary if the active ingredient is a salt of undecenoic acid (e.g., zinc undecylenate). This can be achieved by sonicating the sample in a solution like 0.1% ammonium hydroxide in methanol for 30 minutes.[1]
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.[1]
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration range.
4. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples onto the column.
-
Record the chromatograms and integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow
References
Application Notes and Protocols: Synthesis of Insect Pheromones from 10-Undecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview of the synthesis of several key insect pheromones utilizing 10-undecenoic acid as a versatile and readily available starting material. While the initial inquiry specified 4-undecenoic acid, the preponderance of published research highlights the utility of 10-undecenoic acid, a derivative of castor oil, in this field.[1] The protocols outlined below are based on established synthetic routes for the production of pheromones targeting significant agricultural pests, including the cotton bollworm (Heliothis armigera) and various borer species of the Synanthedon genus. The methodologies described are intended to serve as a comprehensive guide for researchers engaged in the synthesis of semiochemicals for applications in pest management and drug development.
The synthesis of pheromones is a critical aspect of developing environmentally benign pest control strategies, such as mating disruption and mass trapping.[2] Synthetic pheromones are essential for confirming the structure of natural compounds and for large-scale field applications.[2] The following sections detail the experimental protocols, quantitative data, and relevant biological pathways associated with the synthesis of (11Z)-hexadecenal, (3Z,13Z)-octadecadien-1-yl acetate, (3E,13Z)-octadecadien-1-yl acetate, and (2E,13Z)-octadecadien-1-yl acetate.
Section 1: Synthesis of (11Z)-Hexadecenal (1)
(11Z)-Hexadecenal is a primary component of the sex pheromone of the cotton bollworm, Heliothis armigera.[1] The synthesis commences with the protection and subsequent hydroboration-oxidation of 10-undecenoic acid to yield a key aldehyde intermediate.
Experimental Workflow
Caption: Synthetic pathway for (11Z)-Hexadecenal (1).
Data Presentation
| Step No. | Intermediate/Product | Starting Material | Reagents | Yield (%) | Reference |
| 1 | Protected Alcohol (6) | 10-Undecenoic Acid (5) | 1. LiAlH42. Dihydropyran, p-TsOH | - | [1] |
| 2 | Aldehyde (7) | Protected Alcohol (6) | 1. BH3·THF2. H2O2, NaOH | - | [1] |
| 3 | Alcohol (8) | Aldehyde (7) | n-Pentylidenetriphenylphosphorane | 70% | [1] |
| 4 | (11Z)-Hexadecenal (1) | Alcohol (8) | Pyridinium chlorochromate (PCC) | - | [1] |
Experimental Protocols
Protocol 1.1: Synthesis of Aldehyde (7)
-
Reduction and Protection of 10-Undecenoic Acid (5): To a solution of lithium aluminum hydride (LAH) in anhydrous diethyl ether, slowly add 10-undecenoic acid. After the reaction is complete, quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the aluminum salts and concentrate the filtrate to obtain the crude alcohol. Dissolve the crude alcohol in dichloromethane and add a catalytic amount of p-toluenesulfonic acid followed by dihydropyran. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Wash the reaction mixture with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected alcohol (6).
-
Hydroboration-Oxidation of Protected Alcohol (6): To a solution of the protected alcohol (6) in anhydrous tetrahydrofuran (THF), add borane-tetrahydrofuran complex (BH3·THF) at 0°C. Allow the reaction to warm to room temperature and stir for several hours. Cool the reaction mixture back to 0°C and slowly add a solution of 3M NaOH followed by 30% hydrogen peroxide. Stir the mixture at room temperature. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain aldehyde (7).
Protocol 1.2: Synthesis of (11Z)-Hexadecenal (1)
-
Z-selective Wittig Olefination: Prepare the ylide by adding n-butyllithium to a suspension of n-pentyltriphenylphosphonium bromide in anhydrous THF at -78°C. To this ylide solution, add a solution of aldehyde (7) in THF. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated ammonium chloride solution and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting product is the protected alcohol. Deprotect the alcohol by treating with a catalytic amount of acid in methanol. Purify the crude alcohol (8) by column chromatography.
-
PCC Oxidation: To a suspension of pyridinium chlorochromate (PCC) and Celite in anhydrous dichloromethane, add a solution of alcohol (8) in dichloromethane.[1] Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).[1] Filter the reaction mixture through a pad of silica gel and wash with diethyl ether. Concentrate the filtrate to obtain the crude pheromone (1). Purify by column chromatography.
Section 2: Divergent Synthesis of Acetate Pheromones
The aldehyde (1) serves as a common intermediate for the synthesis of three different octadecadienyl acetate pheromones.
Experimental Workflow
Caption: Divergent synthesis of acetate pheromones.
Data Presentation
| Pheromone | Starting Material | Key Intermediate(s) | Overall Yield (%) | Target Pest | Reference |
| (3Z,13Z)-Octadecadien-1-yl acetate (2) | (11Z)-Hexadecenal (1) | Conjugated Ester (10), (3Z)-Ester (11) | - | Peach Tree Borer | [1] |
| (3E,13Z)-Octadecadien-1-yl acetate (3) | (11Z)-Hexadecenal (1) | (3E)-Acid (13) | - | Cherry Tree Borer | [1] |
| (2E,13Z)-Octadecadien-1-yl acetate (4) | (11Z)-Hexadecenal (1) | Conjugated Ester (10) | - | Orchard Pests | [1] |
Experimental Protocols
Protocol 2.1: Synthesis of (3Z,13Z)-Octadecadien-1-yl acetate (2)
-
Wittig-Horner Olefination: To a suspension of sodium hydride in anhydrous THF, add triethyl phosphonoacetate dropwise at 0°C. Stir the mixture until the evolution of hydrogen ceases. Add a solution of (11Z)-hexadecenal (1) in THF and stir the reaction at room temperature. Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the conjugated ester (10).
-
Base-catalyzed Isomerization: To a solution of potassium hexamethyldisilazide in THF at -78°C, add a solution of the conjugated ester (10) in THF. Stir the reaction at this temperature for a few hours. Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether. Wash, dry, and concentrate the organic layer to yield the (3Z)-ester (11).
-
LAH Reduction and Acetylation: Reduce the (3Z)-ester (11) with LiAlH4 in anhydrous diethyl ether to obtain the corresponding alcohol (12).[3][4] Acetylate the alcohol (12) using acetic anhydride in the presence of a catalytic amount of DMAP or in pyridine to yield the final pheromone (2).[1] Purify by column chromatography.
Protocol 2.2: Synthesis of (2E,13Z)-Octadecadien-1-yl acetate (4)
-
Chemoselective Reduction and Acetylation: Chemoselectively reduce the ester group of the conjugated ester (10) using a suitable reducing agent such as DIBAL-H at low temperature to afford the alcohol (15). Acetylate the resulting alcohol (15) with acetic anhydride and a catalytic amount of DMAP to produce the pheromone (4). Purify by column chromatography.
Protocol 2.3: Synthesis of (3E,13Z)-Octadecadien-1-yl acetate (3)
-
Doebner Condensation: In a flask containing pyridine, add (11Z)-hexadecenal (1) and malonic acid. Add a catalytic amount of piperidine and heat the mixture to reflux. After the reaction is complete, cool the mixture and acidify with dilute HCl. Extract the product with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the (3E)-acid (13).
-
Reduction and Acetylation: Reduce the carboxylic acid of (13) to the corresponding alcohol using LiAlH4. Acetylate the alcohol using acetic anhydride and a catalytic amount of DMAP to furnish the pheromone (3). Purify by column chromatography.
Section 3: Pheromone Signaling Pathways
The synthesized pheromones elicit specific behavioral responses in target insects by activating a cascade of events within their olfactory system.
Signaling in Heliothis armigera
The primary pheromone component for H. armigera is (Z)-11-hexadecenal (Z11-16:Ald).[5] The olfactory signaling pathway involves several key proteins.
Caption: Pheromone signaling pathway in H. armigera.
Pheromone molecules enter the sensillar lymph through pores in the sensilla on the male moth's antennae.[6] Here, they are bound by Pheromone-Binding Proteins (PBPs), such as HarmPBP1, which solubilize the hydrophobic pheromone and transport it to the Odorant Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs).[1][6][7] For H. armigera, the receptor HarmOR13 has been identified as being specifically tuned to Z11-16:Ald.[5] Binding of the pheromone-PBP complex to the OR triggers a conformational change, leading to the opening of ion channels and depolarization of the ORN. This electrical signal is then transmitted to the antennal lobe of the brain, ultimately resulting in a behavioral response, such as upwind flight towards the female.[6]
Signaling in Synanthedon Species (Peach Tree Borer)
The sex pheromone for the peachtree borer, Synanthedon exitiosa, is (3Z,13Z)-octadecadien-1-yl acetate. The general principle of pheromone detection is similar to that in H. armigera, involving PBPs and ORs. The application of synthetic pheromones in orchards for mating disruption works by permeating the air with the female sex pheromone.[2] This creates a high background concentration of the pheromone, making it difficult for the male moths to locate the much weaker pheromone plumes of individual females. This confusion ultimately disrupts mating and reduces the subsequent larval infestation. While the specific receptors in S. exitiosa are less characterized than in H. armigera, the overall signaling logic is conserved among Lepidoptera.
Caption: Pheromone signaling and mating disruption in S. exitiosa.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The yields and reaction conditions may require optimization for specific laboratory setups.
References
- 1. Characterization of three pheromone-binding proteins (PBPs) of Helicoverpa armigera (Hübner) and their binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three pheromone-binding proteins help segregation between two Helicoverpa species utilizing the same pheromone components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Functional Specificity of Sex Pheromone Receptors in the Cotton Bollworm Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An Orphan Pheromone Receptor Affects the Mating Behavior of Helicoverpa armigera [frontiersin.org]
- 7. Structural Insights into the Ligand-Binding and -Releasing Mechanism of Helicoverpa armigera Pheromone-Binding Protein PBP1 [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Undecenoic Acid
Welcome to the technical support center for the synthesis of 4-undecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two primary synthetic routes for this compound are the Wittig reaction and olefin cross-metathesis.
-
Wittig Reaction: This method involves the reaction of an aldehyde (heptanal) with a phosphorus ylide generated from (4-carboxybutyl)triphenylphosphonium bromide. It is a well-established method for forming carbon-carbon double bonds with good control over the location of the double bond.
-
Olefin Cross-Metathesis: This newer method utilizes a ruthenium-based catalyst, such as a Grubbs catalyst, to react a terminal alkene (1-octene) with an acrylic acid derivative. This reaction can be highly efficient but may present challenges in controlling selectivity.
Q2: How can I synthesize the necessary Wittig salt, (4-carboxybutyl)triphenylphosphonium bromide?
A2: This key reagent can be synthesized by reacting 5-bromovaleric acid with triphenylphosphine. The mixture is typically refluxed in a suitable solvent like toluene or acetonitrile.[1][2][3]
Q3: Which synthesis method generally provides better stereoselectivity for the Z-isomer of this compound?
A3: The Wittig reaction, particularly when using non-stabilized ylides under salt-free conditions, generally favors the formation of the Z-alkene.[4] The stereochemical outcome can be influenced by the choice of base and solvent. For E-isomer selectivity, the Schlosser modification of the Wittig reaction can be employed.[5]
Q4: What are the common challenges encountered during the synthesis of this compound?
A4: Common challenges include low reaction yields, the formation of isomeric impurities (E/Z isomers), and difficulties in purifying the final product from reaction byproducts. In Wittig reactions, issues can arise from the stability of the ylide and steric hindrance.[6] For cross-metathesis, challenges include catalyst deactivation, homodimerization of the starting alkenes, and isomerization of the product.
Troubleshooting Guides
Wittig Reaction Route
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Ylide Formation | Ensure the base used is strong enough to deprotonate the phosphonium salt. Common bases include n-butyllithium (n-BuLi) or sodium hydride (NaH).[7] Confirm the freshness and concentration of the base. |
| Unstable Ylide | Generate the ylide in situ at a low temperature (e.g., 0°C or -78°C) and add the heptanal immediately. Some ylides can be unstable and decompose over time. |
| Poor Reactivity of Aldehyde | Ensure the heptanal is pure and free of carboxylic acid impurities, which can quench the ylide. Consider using freshly distilled aldehyde. |
| Steric Hindrance | While less of an issue with a linear aldehyde like heptanal, ensure the reaction is run at an appropriate concentration to favor intermolecular reaction. |
| Side Reactions | The presence of water or protic solvents can quench the ylide. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Z:E Stereoselectivity
| Possible Cause | Troubleshooting Step |
| Presence of Lithium Salts | The presence of lithium salts can decrease Z-selectivity.[6] If using a lithium base, consider switching to a sodium- or potassium-based strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu). |
| Reaction Temperature | Lower reaction temperatures generally favor the formation of the Z-isomer. Perform the reaction at -78°C. |
| Solvent Choice | Polar aprotic solvents can influence stereoselectivity. Tetrahydrofuran (THF) is a common choice. |
Olefin Cross-Metathesis Route
Issue 1: Low Yield of Methyl 4-undecenoate
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Use a second-generation Grubbs or Hoveyda-Grubbs catalyst, which generally show higher activity and better functional group tolerance.[5][8][9] Ensure the catalyst is handled under an inert atmosphere to prevent deactivation. |
| Homodimerization of Starting Alkenes | Use a slight excess of one of the alkenes to drive the cross-metathesis reaction.[10] The choice of which alkene to use in excess depends on their relative reactivity and cost. |
| Poor Reaction Conditions | Optimize the reaction temperature and concentration. Cross-metathesis reactions are often run at elevated temperatures (e.g., 40-80°C) in a solvent like dichloromethane or toluene.[11][12] |
| Ethylene Byproduct Inhibition | If one of the starting materials is a terminal alkene, the reaction will produce ethylene gas. Performing the reaction under a gentle stream of inert gas or under vacuum can help to remove ethylene and drive the reaction forward.[10] |
Issue 2: Formation of Isomeric Impurities
| Possible Cause | Troubleshooting Step |
| Isomerization of the Double Bond | Second-generation Grubbs catalysts can sometimes cause isomerization of the newly formed double bond. Consider using a first-generation Grubbs catalyst if isomerization is a significant problem, although this may lead to lower activity. The addition of certain additives like 1,4-benzoquinone has been shown to suppress isomerization. |
| Formation of E/Z Isomers | The stereoselectivity of cross-metathesis can be influenced by the catalyst and the substrates. Second-generation Grubbs catalysts often favor the E-isomer. For higher Z-selectivity, specialized ruthenium or molybdenum catalysts may be required. |
Experimental Protocols
Protocol 1: Synthesis of (4-Carboxybutyl)triphenylphosphonium bromide
This protocol describes the synthesis of the Wittig salt required for the subsequent olefination reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromovaleric acid (1 equivalent) and triphenylphosphine (1 equivalent).[2]
-
Solvent Addition: Add anhydrous acetonitrile to the flask. A typical concentration is around 0.25 M.[3]
-
Reflux: Heat the mixture to reflux and maintain for 48 hours under an inert atmosphere (e.g., argon or nitrogen).[2][3]
-
Crystallization: After cooling to room temperature, dilute the reaction mixture with benzene and allow it to crystallize.[3]
-
Isolation: Collect the crystalline product by vacuum filtration, wash with benzene and then ether, and dry under vacuum.[3] The expected melting point is in the range of 207-209°C.[3]
Protocol 2: Synthesis of this compound via Wittig Reaction
This protocol outlines the synthesis of this compound starting from the prepared Wittig salt and heptanal.
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend (4-carboxybutyl)triphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Base Addition: Slowly add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (2.5 equivalents) to the suspension. The color of the reaction mixture should turn a deep orange or red, indicating ylide formation. Stir the mixture at this temperature for 1 hour.
-
Aldehyde Addition: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Slowly add a solution of freshly distilled heptanal (1 equivalent) in anhydrous THF.
-
Reaction: Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by low-temperature crystallization from a solvent like hexane to yield this compound.
Protocol 3: Synthesis of Methyl 4-undecenoate via Cross-Metathesis
This protocol describes the synthesis of the methyl ester of this compound, which can then be hydrolyzed.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-octene (1 equivalent) and methyl acrylate (1.2 equivalents) in anhydrous dichloromethane.
-
Catalyst Addition: Add a second-generation Grubbs catalyst (e.g., 1-3 mol%) to the solution under an inert atmosphere.[13]
-
Reaction: Heat the reaction mixture to reflux (around 40°C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate methyl 4-undecenoate.
Protocol 4: Hydrolysis of Methyl 4-undecenoate
This protocol details the final step to obtain this compound from its methyl ester.
-
Reaction Setup: Dissolve methyl 4-undecenoate (1 equivalent) in methanol in a round-bottom flask.
-
Base Addition: Add a solution of potassium hydroxide (KOH) (2-3 equivalents) in methanol.[14]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (typically 1-4 hours, monitor by TLC).[14]
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and wash with diethyl ether to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with 1M HCl until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid.
-
Extraction and Purification: Extract the this compound with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Wittig Synthesis of Unsaturated Carboxylic Acids (Illustrative)
| Parameter | Condition A (High Z-selectivity) | Condition B (Balanced) |
| Base | NaHMDS | KOtBu |
| Solvent | THF | THF |
| Temperature | -78°C to RT | 0°C to RT |
| Typical Yield | 60-75% | 55-70% |
| Z:E Ratio | >95:5 | ~85:15 |
Table 2: Comparison of Catalysts for Cross-Metathesis Synthesis of Methyl 4-undecenoate (Illustrative)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Typical Yield | E:Z Ratio |
| Grubbs 1st Gen. | 5 | 40 | 50-60% | Variable |
| Grubbs 2nd Gen. | 1-3 | 40 | 70-85% | >85:15 |
| Hoveyda-Grubbs 2nd Gen. | 1-3 | 40 | 75-90% | >90:10 |
Visualizations
Wittig Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Cross-Metathesis Reaction Workflow
Caption: Workflow for the synthesis of this compound via olefin cross-metathesis.
Troubleshooting Logic: Low Wittig Reaction Yield
Caption: Troubleshooting guide for low yield in the Wittig synthesis of this compound.
References
- 1. (4-Carboxybutyl)triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 2. (4-Carboxybutyl)triphenylphosphonium bromide | 17814-85-6 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Enhanced Olefin Cross Metathesis Reactions: The Copper Iodide Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. React App [pmc.umicore.com]
- 10. researchgate.net [researchgate.net]
- 11. Fishing for the right catalyst for the cross-metathesis reaction of methyl oleate with 2-methyl-2-butene - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY02623K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Pyrolysis of Ricinoleic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pyrolysis of ricinoleic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the pyrolysis of ricinoleic acid to produce undecylenic acid and heptanal.
1. Problem: Low yield of undecylenic acid and heptanal.
-
Potential Cause 1: Suboptimal Pyrolysis Temperature.
-
Solution: The pyrolysis temperature significantly influences the reaction outcome. Temperatures that are too low may result in incomplete conversion, while excessively high temperatures can lead to the degradation of the desired products. The optimal temperature range is typically between 500°C and 600°C. It is recommended to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
-
Potential Cause 2: Slow Heating Rate.
-
Solution: A slow heating rate can favor the dehydration of ricinoleic acid, a primary side reaction, leading to the formation of octadecadienoic acid methyl ester.[1] Fast pyrolysis, with a rapid heating rate, is preferred to maximize the yield of undecylenic acid and heptanal.[1] Employing a preheated reactor or a system that allows for rapid sample introduction into the hot zone can improve the heating rate.
-
-
Potential Cause 3: Extended Residence Time.
-
Solution: Prolonged exposure of the products to high temperatures can lead to secondary reactions and decomposition, reducing the final yield. Optimizing the flow rate of the starting material and the vacuum level (if applicable) can help to minimize the residence time of the vapors in the hot zone. Rapid condensation of the product vapors is also crucial.
-
-
Potential Cause 4: Presence of Impurities in Ricinoleic Acid.
2. Problem: Formation of a viscous, dark-colored residue (polymers/gums).
-
Potential Cause 1: Polymerization of Reaction Products.
-
Solution: The unsaturated products, particularly undecylenic acid, can polymerize at high temperatures. This is often exacerbated by prolonged residence times. To mitigate this, ensure rapid removal and condensation of the product vapors from the reaction zone. The use of steam in the pyrolysis process has been reported to reduce the formation of gums and resins.[5]
-
-
Potential Cause 2: Dehydration Followed by Polymerization.
-
Solution: As mentioned, slow heating can lead to the dehydration of ricinoleic acid to form linoleic acid derivatives. These di-unsaturated compounds are more prone to polymerization. Employing a fast pyrolysis setup is the most effective way to minimize this side reaction.[1]
-
3. Problem: Unexpected peaks in the product analysis (e.g., GC-MS).
-
Potential Cause 1: Dehydration Byproducts.
-
Solution: The presence of peaks corresponding to 9,12-octadecadienoic acid methyl ester or similar C18 dienoic acids indicates that dehydration is a significant side reaction.[1] To address this, increase the heating rate of your pyrolysis setup.
-
-
Potential Cause 2: Secondary Cracking Products.
-
Solution: At very high temperatures or with extended residence times, the primary products can undergo further fragmentation. This can lead to the formation of smaller molecules.[1] Optimizing the temperature and residence time is key to minimizing these secondary reactions.
-
-
Potential Cause 3: Impurities in the Starting Material.
-
Solution: Other fatty acids present in the initial ricinoleic acid sample can also undergo pyrolysis, leading to a variety of unexpected products. Ensure the purity of your starting material through appropriate purification techniques.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reaction occurring during the pyrolysis of ricinoleic acid?
A1: The primary reaction is a retro-ene reaction that cleaves the C11-C12 bond of the ricinoleic acid molecule. This results in the formation of two main products: undecylenic acid (a C11 unsaturated carboxylic acid) and heptanal (a C7 aldehyde).[1]
Q2: What are the most common side reactions?
A2: The most prevalent side reaction is the dehydration of the hydroxyl group on the ricinoleic acid molecule, which leads to the formation of 9,12-octadecadienoic acid (a linoleic acid isomer).[1] Other side reactions include polymerization of the unsaturated products and secondary cracking at higher temperatures.[5]
Q3: How does the heating rate affect the product distribution?
A3: The heating rate has a significant impact. Fast pyrolysis favors the desired cleavage reaction to produce undecylenic acid and heptanal. In contrast, slow pyrolysis tends to promote the dehydration side reaction.[1]
Q4: What is the role of steam in the pyrolysis of ricinoleic acid?
A4: The introduction of steam during pyrolysis can be beneficial. It can help to reduce the partial pressure of the reactants and products, which can suppress side reactions. It also aids in the rapid removal of products from the hot zone, minimizing their decomposition and preventing the formation of gums and resins.[5]
Q5: What analytical techniques are suitable for analyzing the pyrolysis products?
A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying the volatile products of pyrolysis.[1][6] High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) can also be used for the quantification of specific products like ricinoleic acid and its derivatives.[7][8]
Data Presentation
Table 1: Influence of Heating Rate on Product Distribution in Methyl Ricinoleate Pyrolysis at 550°C
| Heating Rate | Undecylenic Acid Methyl Ester (Area %) | Heptanal (Area %) | Unreacted Methyl Ricinoleate (Area %) | Dehydration Products (Area %) |
| 5 °C/min | - | - | 56.95 | 16.84 |
| 20 °C/min | - | - | 42.30 | 13.72 |
| Fast Pyrolysis | 42.21 | 16.21 | 20.23 | 12.53 |
| Data adapted from a study on the pyrolysis of methyl ricinoleate.[1][6] |
Table 2: Effect of Temperature on Product Yield in Fast Pyrolysis of Methyl Ricinoleate
| Temperature (°C) | Methyl Ricinoleate Conversion (%) | Undecylenic Acid Methyl Ester Yield (wt%) | Heptanal Yield (wt%) |
| 440 | - | - | - |
| 500 | Increased | 77 | - |
| 520 | - | 56.1 | 60.2 |
| 560 | Increased | - | - |
| Data compiled from various sources.[9] |
Experimental Protocols
1. General Laboratory-Scale Pyrolysis of Ricinoleic Acid
-
Objective: To produce undecylenic acid and heptanal via the pyrolysis of ricinoleic acid.
-
Materials:
-
Purified ricinoleic acid
-
Inert packing material (e.g., glass beads, ceramic saddles)
-
Heating mantle or tube furnace
-
Quartz or stainless steel reactor tube
-
Syringe pump for feeding the reactant
-
Cold trap (e.g., with dry ice/acetone bath)
-
Vacuum pump
-
Collection flask
-
-
Procedure:
-
Assemble the pyrolysis apparatus. The reactor tube, packed with an inert material, is placed inside the heating mantle or tube furnace.
-
Connect the outlet of the reactor tube to a series of cold traps to condense the volatile products. The last trap should be connected to a vacuum pump.
-
Heat the reactor to the desired pyrolysis temperature (e.g., 550°C).
-
Once the temperature has stabilized, start the vacuum pump to reduce the pressure inside the system.
-
Begin feeding the purified ricinoleic acid into the reactor at a controlled rate using a syringe pump.
-
The volatile products will pass through the reactor and condense in the cold traps.
-
After the feed is complete, continue to maintain the temperature and vacuum for a short period to ensure all products have passed through the reactor.
-
Allow the system to cool down to room temperature.
-
Collect the condensed liquid from the cold traps.
-
Analyze the product mixture using GC-MS to identify and quantify the components.
-
2. Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify the components of the pyrolysis product mixture.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Procedure:
-
Prepare a diluted sample of the pyrolysis product in a suitable solvent (e.g., dichloromethane).
-
Inject a small volume of the sample into the GC.
-
The components of the mixture will be separated based on their boiling points and interactions with the stationary phase of the GC column.
-
As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The mass spectrum of each component provides a unique fragmentation pattern that can be used for identification by comparing it to a spectral library.
-
The area under each peak in the gas chromatogram is proportional to the concentration of that component, allowing for quantitative analysis.
-
Mandatory Visualization
Caption: Main and side reaction pathways in ricinoleic acid pyrolysis.
References
- 1. Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2045727A - Method of purifying ricinoleic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US1955021A - Method of purifying ricinoleic acid - Google Patents [patents.google.com]
- 5. US2807633A - Pyrolysis of ricinoleates - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. actascientific.com [actascientific.com]
- 8. theadl.com [theadl.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Undecenoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 4-Undecenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Crude this compound, typically synthesized from the pyrolysis of ricinoleic acid from castor oil, contains several impurities.[1][2][3] These can be broadly categorized as:
-
Volatile Components: Low-boiling point substances such as aldehydes, alcohols, hydrocarbons, and esters.[1]
-
High-Boiling Point Residues: Other fatty acids, polymerized compounds, and neutral fat impurities.[1]
-
Water and Catalysts: Residual moisture and catalysts from the synthesis process.[4][5]
-
Color Bodies: Compounds that impart a yellow or brownish color to the crude product.
Q2: Why is the purification of this compound challenging?
The main challenge lies in the thermal sensitivity of the molecule. The presence of a terminal double bond makes this compound susceptible to polymerization or oxidative decomposition when heated for extended periods.[1] Traditional distillation methods can therefore reduce the yield and introduce new impurities.[1]
Q3: What are the primary methods for purifying crude this compound?
The most effective purification strategies involve a multi-step approach combining different techniques:
-
Molecular Distillation: A multi-stage process is highly effective for separating volatile impurities and high-boiling point residues under high vacuum and at moderate temperatures, minimizing thermal degradation.[1][6]
-
Fractional Vacuum Distillation: A standard laboratory technique to separate components based on boiling point differences. It is crucial to perform this under a high vacuum to lower the boiling point and prevent decomposition.[7]
-
Crystallization: Often used as a final polishing step after distillation, crystallization from a suitable solvent like petroleum ether can yield high-purity white crystals.[7]
-
Chromatography: While not the primary industrial method, techniques like High-Performance Liquid Chromatography (HPLC) can be used for small-scale purification and for analyzing the purity of the final product.[8][9][10]
Troubleshooting Guide
Q4: My final product has low purity (<96%). What are the likely causes and how can I fix it?
Possible Causes:
-
Inefficient Distillation: The vacuum may be insufficient, or the column efficiency may be too low to separate impurities with close boiling points.
-
Thermal Degradation: The distillation temperature may be too high, or the residence time may be too long, causing polymerization.[1]
-
Incomplete Crystallization: The solvent may not be optimal, or the cooling process may be too rapid, trapping impurities within the crystal lattice.
Solutions:
-
Optimize Distillation:
-
Prevent Degradation: Keep the distillation pot temperature as low as possible. Use a setup that minimizes the time the acid spends at high temperatures.
-
Improve Crystallization:
-
Perform a solvent screen to find the optimal solvent. Petroleum ether is a good starting point.[7]
-
Allow the solution to cool slowly to form well-defined crystals.
-
Consider recrystallizing the product a second time if purity issues persist.
-
Q5: The yield of my purified this compound is very low. How can I improve it?
Possible Causes:
-
Product Loss During Transfers: Significant material can be lost when transferring between different purification stages.
-
Polymerization: As mentioned, high temperatures can lead to polymerization, reducing the amount of monomeric acid recovered.[1]
-
Aggressive Distillation Cuts: Taking too narrow a boiling point range for your product fraction can exclude a significant amount of the desired material.
-
High Solubility in Crystallization Solvent: The product may be too soluble in the chosen crystallization solvent, even at low temperatures, leading to significant losses in the mother liquor.
Solutions:
-
Minimize Transfers: Plan your workflow to reduce the number of transfers.
-
Control Temperature: Use the lowest possible temperature and shortest heating time during distillation.
-
Analyze Distillation Fractions: Collect multiple small fractions during distillation and analyze their purity (e.g., by GC or HPLC) to ensure you are not discarding product-rich fractions.
-
Optimize Crystallization: Cool the crystallization mixture to the lowest practical temperature (e.g., using an ice or ice/salt bath) to maximize product precipitation. Try to concentrate the mother liquor and recrystallize to recover more product.
Q6: My purified this compound is still yellow. How can I remove the color?
Possible Causes:
-
Presence of Oxidized Impurities: Some impurities may have been oxidized during synthesis or purification, leading to colored compounds.
-
Residual High-Boiling Impurities: Some colored, high-boiling point compounds may not have been fully removed during distillation.
Solutions:
-
Activated Carbon Treatment: Dissolve the yellow acid in a suitable solvent (e.g., ethanol) and add a small amount of activated carbon. Stir for a period, then filter the carbon out. The carbon can adsorb the colored impurities.
-
Chromatography: For small-scale work, passing a solution of the acid through a short plug of silica gel can effectively remove polar, colored impurities.
-
Re-distillation/Recrystallization: A second, careful purification step can often leave the remaining colored impurities behind.
Experimental Protocols & Data
Protocol 1: Three-Stage Molecular Distillation (Industrial Scale)
This method is adapted from a patented process for purifying crude undecenoic acid.[1][6] The goal is to continuously dehydrate, remove low-boilers, and then distill the final product.
-
Stage 1: Dehydration and Degassing
-
Input crude this compound into a thin-film evaporator.
-
Conditions: Maintain a vacuum of -0.085 to -0.095 MPa and a temperature of 50-80°C.
-
Purpose: To remove residual water and dissolved gases.
-
-
Stage 2: Removal of Low-Boiling Impurities
-
Directly feed the dehydrated acid into a second-stage molecular distiller.
-
Conditions: Control the vacuum at 100 Pa to -0.1 MPa and the temperature between 50-70°C.
-
Purpose: To separate volatile components like aldehydes, alcohols, and hydrocarbons.[1]
-
-
Stage 3: High-Purity Product Distillation
-
Feed the output from stage 2 into a third-stage molecular distiller.
-
Conditions: Maintain a vacuum of 100 Pa to -0.1 MPa and a temperature of 80-95°C.[6]
-
Purpose: To distill the final high-purity this compound, leaving behind high-boiling point residues and polymers.
-
Protocol 2: Laboratory Scale Fractional Vacuum Distillation & Crystallization
This protocol is suitable for purifying smaller quantities in a research setting.
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a short-path distillation head, and multiple receiving flasks. Ensure all glass joints are well-sealed for high vacuum.
-
Distillation:
-
Charge the distillation flask with crude this compound (no more than 2/3 full).
-
Apply vacuum slowly, aiming for a pressure below 3 mmHg.
-
Gently heat the flask using an oil bath.
-
Collect a small forerun fraction containing any volatile impurities.
-
Collect the main product fraction at the appropriate boiling point (approx. 137°C at 2 mmHg).[11]
-
Stop the distillation before all the material has evaporated to avoid charring the high-boiling residue.
-
-
Crystallization:
-
Dissolve the distilled acid in a minimal amount of warm petroleum ether (b.p. 30-60°C).
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or ice bath to induce crystallization.
-
Collect the white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Dry the crystals under vacuum to remove residual solvent. A yield of 38-49% can be expected from the combined process.[7]
-
Quantitative Data Summary
| Parameter | Molecular Distillation[1][6] | Lab Vacuum Distillation[11] | HPLC Analysis[9] |
| Technique | Multi-stage short-path | Fractional Distillation | Reversed-Phase HPLC |
| Pressure | 100 Pa to -0.1 MPa | < 3 mmHg | N/A |
| Temperature | Stage 1: 50-80°CStage 2: 50-70°CStage 3: 80-95°C | ~137°C (vapor) | 50°C (derivatization) |
| Typical Purity | >96% | >98% (after crystallization) | N/A (Assay Method) |
| Mobile Phase | N/A | N/A | Methanol:Acetonitrile:Water (50:30:20) |
| Column | N/A | N/A | Microsorb-MV C8 |
Visualizations
Purification Workflow
Troubleshooting Decision Tree
References
- 1. Page loading... [wap.guidechem.com]
- 2. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 3. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Impurities in Crude Oil and Refining Methods [abcmach.com]
- 6. CN102417447B - Production method of undecylenic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Separation of 10-Undecenoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Undecenoic acid | 112-38-9 [chemicalbook.com]
Technical Support Center: Stabilizing 4-Undecenoic Acid Against Oxidation
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-undecenoic acid. It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to help you effectively stabilize this monounsaturated fatty acid against oxidative degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions related to the handling, storage, and stabilization of this compound.
Q1: My freshly purchased this compound shows a high peroxide value. What could be the reason?
A1: A high peroxide value (PV) in a new sample of this compound can be due to several factors, even with a reputable supplier. Unsaturated fatty acids are susceptible to oxidation when exposed to oxygen, light, heat, and certain metals.[1][2] The oxidation process can begin during manufacturing, packaging, or shipping if not handled under optimal conditions. It is also possible that the container was compromised during transit, allowing for exposure to air.
Troubleshooting Steps:
-
Verify the Certificate of Analysis (CoA): Check the PV listed on the CoA from the supplier to see if it was within an acceptable range at the time of quality control testing.
-
Inspect Packaging: Ensure the container is sealed properly and was not damaged. For optimal stability, unsaturated lipids should be stored in glass containers with Teflon-lined closures.[3][4]
-
Minimize Exposure: Upon opening, immediately blanket the container with an inert gas like argon or nitrogen before resealing to displace oxygen.[3][4]
Q2: I've added an antioxidant to my this compound formulation, but it still seems to be oxidizing. Why is this happening?
A2: While antioxidants are effective at inhibiting oxidation, their performance can be influenced by several factors:
-
Antioxidant Type and Concentration: The effectiveness of an antioxidant can depend on the specific fatty acid and the conditions of use. Some antioxidants may have pro-oxidant effects at high concentrations.[5] It is crucial to use the optimal concentration for your specific application.
-
Solubility and Distribution: The antioxidant must be soluble and evenly distributed throughout the this compound to be effective.
-
Presence of Pro-oxidants: Contaminants such as transition metals (e.g., iron, copper) can accelerate oxidation and may overwhelm the protective capacity of the antioxidant.[1]
-
Environmental Factors: Continuous exposure to harsh conditions like high temperatures, UV light, or oxygen can still lead to oxidation, albeit at a slower rate.[2][6]
Troubleshooting Steps:
-
Optimize Antioxidant Concentration: If you suspect pro-oxidant effects, consider performing a dose-response experiment to determine the optimal antioxidant concentration.
-
Use a Chelating Agent: If metal contamination is suspected, consider adding a chelating agent like EDTA to bind metal ions.[1]
-
Control Environmental Conditions: Ensure your formulation is stored in a cool, dark place, and under an inert atmosphere.
Q3: How should I properly store this compound to minimize oxidation?
A3: Proper storage is critical for maintaining the stability of this compound. Here are the recommended storage guidelines:
-
Atmosphere: Displace any air in the container with an inert gas such as argon or nitrogen before sealing.[3][4]
-
Container: Use glass containers with Teflon-lined caps. Avoid plastic containers for organic solutions of lipids as they can leach impurities.[3][4]
-
Light: Protect from light by using amber glass containers or by storing in a dark location.[2]
-
Handling: When removing a sample, allow the container to come to room temperature before opening to prevent condensation of moisture, which can promote hydrolysis.[3]
Q4: I am seeing inconsistent results in my TBARS assay for lipid peroxidation. What are the possible causes?
A4: The Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures secondary oxidation products like malondialdehyde (MDA), can be sensitive and prone to variability.[6][7]
Troubleshooting Steps:
-
Sample Stability: MDA adducts are not stable long-term. It is best to test samples immediately after collection or freeze them at -80°C for no longer than one month.[8]
-
Interfering Substances: The TBARS assay can react with other compounds in your sample, leading to inaccurate results. Protein precipitation steps can help remove some interfering amino acids.[9]
-
Standard Curve: Ensure you are preparing a fresh and accurate MDA standard curve for each assay.
-
Reaction Conditions: The heating step in the TBARS protocol is critical. Ensure consistent temperature and timing for all samples.
Q5: Can I use natural antioxidants to stabilize this compound? Are they as effective as synthetic ones?
A5: Yes, natural antioxidants can be very effective in stabilizing unsaturated fatty acids. Common natural antioxidants include tocopherols (Vitamin E), rosemary extract, and caffeic acid.[10][11][12]
-
Rosemary Extract: Has been shown to be a potent natural antioxidant for protecting oleic acid from thermal degradation.[10] It can be an effective alternative to synthetic antioxidants.[3]
-
Tocopherols (Vitamin E): Are well-known for their antioxidant properties.[13] However, their effectiveness can be concentration-dependent, and in some cases, high concentrations of α-tocopherol may have a pro-oxidant effect.[5]
-
Synthetic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are common synthetic antioxidants that are very effective at preventing oxidation.[14][15]
The choice between natural and synthetic antioxidants may depend on the final application of your this compound formulation, regulatory requirements, and desired shelf-life.
Quantitative Data on Antioxidant Efficacy
The following table summarizes the oxidative stability of oleic acid, a monounsaturated fatty acid similar to this compound, in the presence of various antioxidants. The data is presented as the induction period, which is the time before rapid oxidation begins under accelerated conditions. A longer induction period indicates greater stability.
| Antioxidant | Concentration | Induction Period (hours) at 110°C | Reference(s) |
| Control (No Antioxidant) | N/A | ~5-10 | [3] |
| Rosemary Extract | 700 mg/kg | 25.38 | [9] |
| BHA + BHT | 200 ppm total | Significantly increased stability | [12][14] |
| α-Tocopherol | Varies | Can increase stability, but may have pro-oxidant effects at high concentrations | [5] |
Note: The effectiveness of antioxidants can vary depending on the specific conditions of the experiment, including temperature, presence of pro-oxidants, and the specific fatty acid being tested.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the oxidative stability of this compound.
Peroxide Value (PV) Assay
This method determines the concentration of primary oxidation products (peroxides and hydroperoxides).[16]
Materials:
-
This compound sample
-
Acetic acid-chloroform solvent (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Erlenmeyer flasks
-
Burette
Procedure:
-
Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Swirl the flask for exactly 1 minute.
-
Immediately add 30 mL of deionized water.
-
Titrate the solution with 0.01 N sodium thiosulfate solution while swirling continuously until the yellow iodine color almost disappears.
-
Add 0.5 mL of 1% starch indicator solution. The solution will turn blue.
-
Continue the titration with vigorous swirling until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the oil sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
p-Anisidine Value (p-AV) Assay
This method measures the content of secondary oxidation products, specifically aldehydes.[13]
Materials:
-
This compound sample
-
Isooctane
-
p-Anisidine reagent (0.25% w/v in glacial acetic acid)
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks
Procedure:
-
Accurately weigh about 1 g of the this compound sample into a 25 mL volumetric flask and dilute to volume with isooctane.
-
Measure the absorbance of this solution at 350 nm using isooctane as the blank. This is the absorbance of the sample before reaction (Ab).
-
Pipette 5 mL of the sample solution into a test tube.
-
Pipette 5 mL of isooctane into a separate test tube for the blank.
-
Add 1 mL of the p-anisidine reagent to both the sample and blank tubes.
-
Shake well and store in the dark for 10 minutes.
-
Measure the absorbance of the sample solution against the blank solution at 350 nm. This is the absorbance of the sample after reaction with p-anisidine (As).
Calculation: p-Anisidine Value = (25 * (1.2 * As - Ab)) / m Where:
-
As = Absorbance of the sample after reaction
-
Ab = Absorbance of the sample before reaction
-
m = Mass of the sample (g)
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies malondialdehyde (MDA), a secondary product of lipid oxidation.[6][7]
Materials:
-
This compound sample
-
Thiobarbituric acid (TBA) reagent (e.g., 0.375% TBA in 0.25 M HCl with 15% trichloroacetic acid)
-
Malondialdehyde (MDA) standard solution
-
Spectrophotometer or fluorescence spectrophotometer
-
Test tubes
-
Heating block or water bath
Procedure:
-
Prepare a standard curve using known concentrations of MDA.
-
Add a known amount of the this compound sample to a test tube.
-
Add the TBA reagent to the sample and standards.
-
Mix well and heat at 95-100°C for a specified time (e.g., 30-60 minutes). This will form a pink-colored adduct.
-
Cool the tubes to room temperature.
-
Centrifuge the tubes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm or fluorescence at an excitation of 515 nm and emission of 553 nm.
-
Calculate the concentration of TBARS in the sample by comparing its absorbance/fluorescence to the standard curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the oxidation and stabilization of this compound.
Caption: The lipid oxidation pathway of this compound.
Caption: Experimental workflow for evaluating antioxidant efficacy.
Caption: Logic for selecting a stabilization strategy.
References
- 1. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protection Function and Mechanism of Rosemary (Rosmarinus officinalis L.) Extract on the Thermal Oxidative Stability of Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of antioxidants and fatty acids on low-density-lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mattioli1885journals.com [mattioli1885journals.com]
- 6. ejmse.ro [ejmse.ro]
- 7. Protective Effects of α-Tocopherol, γ-Tocopherol and Oleic Acid, Three Compounds of Olive Oils, and No Effect of Trolox, on 7-Ketocholesterol-Induced Mitochondrial and Peroxisomal Dysfunction in Microglial BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Efficacy of Rosemary Extract in Improving the Oxidative Stability of Rapeseed Oil during Storage [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ir.uitm.edu.my [ir.uitm.edu.my]
- 11. Effectiveness of the antioxidants BHA and BHT in selected vegetable oils during intermittent heating | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 15. Effect of antioxidants alone and in combination with monounsaturated fatty acid-enriched diets on lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. article.imrpress.com [article.imrpress.com]
Technical Support Center: Optimizing Esterification of 4-Undecenoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the esterification of 4-undecenoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of this compound?
A1: The most common and direct method for the esterification of this compound is the Fischer-Speier esterification.[1] This method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[1]
Q2: What are the typical catalysts used for the esterification of this compound?
A2: Commonly used catalysts include strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][2] Heterogeneous catalysts, like certain acidic resins (e.g., Amberlyst 15) and metal oxides, are also employed to simplify catalyst removal and minimize corrosion.[3][4]
Q3: How can I drive the esterification reaction towards a higher yield of the ester product?
A3: Fischer esterification is an equilibrium reaction.[1] To favor the formation of the ester, you can use a large excess of the alcohol, which acts as both a reactant and a solvent.[1] Another effective strategy is to remove water as it is formed, either by azeotropic distillation using a Dean-Stark apparatus or by using a drying agent.[5]
Q4: What are the typical reaction temperatures and times for the esterification of this compound?
A4: Reaction temperatures typically range from 60 to 120°C.[3][6] The optimal temperature depends on the alcohol and catalyst used. Reaction times can vary from 1 to 10 hours.[6] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time.
Q5: Can the double bond in this compound cause side reactions during esterification?
A5: Yes, the presence of the double bond can lead to side reactions, especially under harsh conditions. At high temperatures and high acid catalyst concentrations, polymerization of the unsaturated fatty acid can occur.[7] Autooxidation is another potential side reaction where the double bond reacts with oxygen, especially at elevated temperatures.[5] Using milder reaction conditions and an inert atmosphere can help minimize these side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Ester Yield | - Incomplete reaction. - Equilibrium not shifted towards products. - Presence of water in reactants or solvent. | - Increase reaction time and monitor progress. - Use a larger excess of the alcohol. - Remove water using a Dean-Stark trap or molecular sieves. - Ensure all reactants and solvents are anhydrous. |
| Formation of Byproducts | - High reaction temperature. - High catalyst concentration. - Presence of oxygen. | - Lower the reaction temperature. - Reduce the catalyst concentration. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Product Purification | - Incomplete removal of the acid catalyst. - Emulsion formation during aqueous work-up. | - Thoroughly wash the organic layer with a base (e.g., sodium bicarbonate solution) to neutralize and remove the acid catalyst. - Use a brine wash to break emulsions. |
| Reaction Stalls | - Catalyst deactivation. - Insufficient heating. | - Add fresh catalyst if using a solid catalyst that might have lost activity. - Ensure the reaction mixture is being heated to the target temperature with adequate stirring. |
Data Presentation: Reaction Parameter Comparison
The following table summarizes typical reaction conditions for the esterification of unsaturated fatty acids, which can be used as a starting point for optimizing the esterification of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Alcohol | Methanol | Ethanol | Isopropyl Alcohol |
| Catalyst | H₂SO₄ | p-TsOH | Amberlyst 15 |
| Catalyst Loading | 1-5 mol% | 1-5 mol% | 10-20 wt% |
| Alcohol to Acid Molar Ratio | 10:1 to 20:1 | 5:1 to 15:1 | 3:1 to 10:1 |
| Temperature (°C) | 60-70 | 78-100 | 80-120 |
| Reaction Time (hours) | 2-6 | 4-8 | 6-12 |
| Typical Yield | >90% | >90% | >85% |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Methanol using Sulfuric Acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add methanol (10-20 eq) to the flask.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1-2 mol%) to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude methyl 4-undecenoate.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography if necessary.
Visualizations
Fischer Esterification Reaction Mechanism
Caption: The mechanism of Fischer esterification.
Experimental Workflow for Reaction Optimization
Caption: Workflow for optimizing reaction conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts [mdpi.com]
- 5. research.rug.nl [research.rug.nl]
- 6. US5302748A - Esterification process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in antifungal assays with 4-Undecenoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in antifungal assays with 4-Undecenoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as undecylenic acid, exhibits a multi-faceted antifungal mechanism. Its primary mode of action is the disruption of the fungal cell membrane's integrity.[1] As an unsaturated fatty acid, it integrates into the lipid bilayer, leading to increased permeability and leakage of essential intracellular components, ultimately causing cell death.[1] Additionally, it can interfere with fungal metabolic processes by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] Studies on Candida albicans have shown that it also inhibits the morphological transition from yeast to the more virulent hyphal form, a critical factor in infections.[2] Furthermore, it can suppress the expression of genes related to hyphal formation and hydrolytic enzymes, leading to poorly organized biofilm formation.[3]
Q2: Why am I seeing variable Minimum Inhibitory Concentration (MIC) values for this compound?
Inconsistent MIC values for this compound can stem from several factors, primarily related to its physicochemical properties and the specifics of the assay protocol. Key sources of variability include:
-
Solubility Issues: this compound has limited solubility in aqueous media, which can lead to inconsistent effective concentrations in your assay.[4][5]
-
pH of the Culture Medium: The antifungal activity of this compound is highly dependent on the pH of the environment. Its activity is optimal at a lower pH where the molecule is in its undissociated form.[6][7][8]
-
Media Components: Components of the culture medium, such as serum proteins, can bind to this compound, reducing its bioavailable concentration and thus affecting its apparent activity.[9][10]
-
Inoculum Preparation: Variations in the final inoculum concentration can significantly impact MIC results.[11]
Q3: How should I prepare a stock solution of this compound?
Due to its oily nature and limited water solubility, a stock solution of this compound should be prepared in an organic solvent.[12] Common choices for water-insoluble antifungal agents include dimethyl sulfoxide (DMSO) or methanol.[13][14]
Here is a general protocol:
-
Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure the compound is fully dissolved before making further dilutions.
-
Subsequent dilutions should be made in the assay medium, ensuring thorough mixing to minimize precipitation.
-
It is crucial to include a solvent control in your experiments to account for any potential effects of the solvent on fungal growth.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your antifungal assays with this compound.
Problem 1: Inconsistent or Non-reproducible MIC values
| Potential Cause | Recommended Solution |
| Poor Solubility of this compound in Assay Medium | Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous culture medium, vortex or mix vigorously to ensure a homogenous suspension. Observe for any precipitation. Consider a pre-emulsification step with a non-fungistatic surfactant, but validate that the surfactant does not affect your results. |
| pH of the Culture Medium is Not Optimized | The antifungal activity of this compound is optimal at a lower pH (around 4.5-6.0).[6][15] Standard media like RPMI-1640 are often buffered to a pH of 7.0 with MOPS.[11] Consider testing the activity of this compound in media buffered to different pH values to determine the optimal condition for your fungal strain. Always measure and record the final pH of your assay medium. |
| Interaction with Serum in the Medium | If your medium is supplemented with serum, be aware that serum proteins can bind to fatty acids, reducing their effective concentration.[9][10] If possible, perform initial screens in a serum-free medium. If serum is required, you may need to use higher concentrations of this compound. You can quantify the effect of serum by running parallel assays with and without serum. |
| Variability in Inoculum Density | Ensure your fungal inoculum is standardized according to established protocols (e.g., CLSI or EUCAST guidelines).[11] Use a spectrophotometer to adjust the inoculum to the correct cell density before adding it to the assay plate. |
| Binding to Plasticware | Fatty acids can potentially adhere to the surface of plastic microplates, reducing the concentration available to interact with the fungi. While specific data for this compound is limited, consider using low-binding microplates if you suspect this is an issue. |
Problem 2: No Antifungal Activity Observed
| Potential Cause | Recommended Solution |
| Degradation of this compound | While generally stable, ensure proper storage of your this compound stock solution (protected from light and at the recommended temperature). Prepare fresh dilutions for each experiment. |
| High pH of the Assay Medium | As mentioned, the activity of this compound is significantly reduced at neutral to alkaline pH.[8] Verify the pH of your medium and adjust if necessary. |
| Inappropriate Solvent or Concentration | Ensure the solvent used for the stock solution is not inhibiting the action of the compound or the growth of the fungus at the concentrations used. Always include a solvent control. The effective concentrations for inhibiting biofilm formation in C. albicans have been reported to be above 3 mM. |
| Fungal Resistance | While unlikely to be the primary reason for a complete lack of activity, consider the possibility of intrinsic resistance in the fungal strain being tested. |
Experimental Protocols
Broth Microdilution Assay for MIC Determination (Adapted from CLSI guidelines)
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium (buffered with MOPS to the desired pH). The final volume in each well should be 100 µL.
-
Include a positive control well (medium with fungal inoculum, no drug) and a negative control well (medium only).
-
Include a solvent control well (medium with the highest concentration of DMSO used in the dilutions and the fungal inoculum).
-
-
Inoculum Preparation:
-
Grow the fungal strain on an appropriate agar plate.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[11]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the negative control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control.
-
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 2. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Fungicidal PMMA-Undecylenic Acid Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. EFFECT OF pH ON THE ANTIFUNGAL ACTIVITY OF UNDECYLENIC ACID AND ITS CALCIUM SALT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH on the antifungal activity of undecylenic acid and its calcium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacyjournal.in [pharmacyjournal.in]
- 13. msjonline.org [msjonline.org]
- 14. Synergistic Effect of Quinic Acid Derived From Syzygium cumini and Undecanoic Acid Against Candida spp. Biofilm and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. altmedrev.com [altmedrev.com]
Technical Support Center: Enhancing the Bioavailability of 4-Undecenoic Acid Formulations
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for enhancing the oral bioavailability of 4-Undecenoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic potentials?
A1: this compound is a medium-chain monounsaturated fatty acid.[1] It is being investigated for various therapeutic applications, including its potential as an antifungal agent and for its role in certain metabolic pathways.[2][3][4] A novel formulation of undecylenic acid compounded with L-Arginine has been shown to induce tumor cell death in vitro, suggesting potential anti-cancer applications.[3]
Q2: What are the primary challenges in achieving adequate oral bioavailability for this compound?
A2: Like many fatty acids and lipophilic compounds, this compound faces several challenges for effective oral delivery.[5][6][7] Its low aqueous solubility limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[5][8] Furthermore, it may be susceptible to first-pass metabolism in the liver, which can significantly reduce the amount of active compound reaching systemic circulation.[5]
Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A3: Lipid-Based Drug Delivery Systems (LBDDS) are among the most effective strategies for improving the oral bioavailability of lipophilic compounds like this compound.[9][10][11] These formulations can maintain the drug in a solubilized state within the gastrointestinal tract, facilitating its absorption.[12] Key LBDDS approaches include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[12][13]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can protect it from degradation, control its release, and improve its absorption profile.[14][15][16]
Q4: How does the digestive process affect lipid-based formulations?
A4: The digestion of lipid excipients by lipases in the stomach and small intestine is a critical step.[17] Lipolysis breaks down triglycerides into monoglycerides and free fatty acids, which then form various colloidal structures, including micelles and vesicles, in the presence of bile salts.[10] These structures can keep the lipophilic drug solubilized, creating a supersaturated state that enhances its absorption across the intestinal wall.[18][19]
Troubleshooting Guide
Q5: My this compound formulation shows poor and inconsistent drug release during the in vitro lipolysis assay. What are the potential causes?
A5: This issue often points to problems with the formulation's ability to maintain drug solubilization upon dispersion and digestion.
-
Poor Emulsification: The formulation may not be dispersing into fine droplets, reducing the surface area available for lipase action. Consider adjusting the surfactant-to-oil ratio or selecting a surfactant with a more appropriate Hydrophile-Lipophile Balance (HLB).
-
Drug Precipitation: The drug may be precipitating out of the solution as the lipid excipients are digested. This can happen if the lipolysis products (monoglycerides and fatty acids) are poor solvents for this compound. Introducing a co-solvent or a polymer that can inhibit precipitation might resolve this.
-
Incorrect pH or Bile Salt Concentration: Ensure the lipolysis medium accurately mimics the conditions of the small intestine (pH 6.5-7.5, adequate bile salt concentration) as these factors are crucial for enzyme activity and micelle formation.
Q6: I am observing high inter-subject variability in my in vivo pharmacokinetic studies. What could be the reason?
A6: High variability is a common challenge with oral formulations of poorly soluble drugs.
-
Food Effects: The presence or absence of food can significantly alter the bioavailability of lipid-based formulations.[6] Co-administration with a high-fat meal can stimulate bile secretion and enhance the absorption of lipophilic drugs. Standardize the feeding state of your animal subjects (e.g., fasted or fed) to reduce this source of variability.
-
Formulation Instability: The formulation may be physically unstable, leading to phase separation or drug crystallization before administration. Ensure the formulation is homogenous and stable under storage conditions.
-
Gastrointestinal Transit Time: Variations in gastric emptying and intestinal transit time among animals can lead to inconsistent absorption. While difficult to control, being aware of this factor is important for data interpretation.
Q7: My nanoparticle formulation of this compound is showing signs of aggregation and instability. How can I improve it?
A7: Nanoparticle stability is critical for efficacy. Aggregation can be caused by several factors.
-
Insufficient Surface Stabilization: The concentration of the stabilizing agent (e.g., surfactant or polymer) may be too low to cover the surface of the nanoparticles adequately. Try increasing the stabilizer concentration or using a combination of stabilizers.
-
Inappropriate Stabilizer: The chosen stabilizer may not be providing sufficient steric or electrostatic repulsion. For instance, using a PEGylated lipid can provide steric hindrance to prevent aggregation.[14]
-
Processing Issues: The homogenization or sonication process used to create the nanoparticles might not be optimized. Adjusting parameters like pressure, temperature, or duration can lead to smaller, more uniform, and more stable particles.
Experimental Protocols & Data
Workflow for LBDDS Formulation Development
The development of a lipid-based drug delivery system (LBDDS) for this compound is a systematic process. The workflow below outlines the key stages from initial screening to preclinical evaluation.
Caption: Workflow for Lipid-Based Formulation Development.
Protocol 1: In Vitro Lipolysis Assay (pH-Stat Method)
This protocol simulates the digestion of the formulation in the small intestine to assess its ability to maintain this compound in a solubilized state.[20]
Materials:
-
pH-stat titration unit (e.g., Metrohm 718 STAT Titrino)
-
Thermostated reaction vessel (37°C)
-
Lipolysis medium: Digestion buffer (e.g., 50 mM Tris-maleate, 150 mM NaCl, 5 mM CaCl2·2H2O, pH 7.5)
-
Bile salt (e.g., sodium taurodeoxycholate, NaTDC) and phospholipid (e.g., phosphatidylcholine, PC)
-
Pancreatic lipase extract
-
Enzyme inhibitor (e.g., 4-bromophenylboronic acid)
-
Centrifuge and ultracentrifuge
Procedure:
-
Medium Preparation: Prepare the digestion buffer and equilibrate it to 37°C in the reaction vessel. Add bile salts and phospholipids to simulate fasted-state intestinal fluid.
-
Formulation Dispersion: Add a precise amount of the this compound formulation to the vessel and stir for 10-15 minutes to allow for dispersion.
-
Initiate Lipolysis: Add the pancreatic lipase extract to start the digestion process. The pH-stat will automatically titrate the released free fatty acids with NaOH to maintain a constant pH. The volume of titrant added over time corresponds to the extent of digestion.
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 90 minutes), withdraw aliquots from the reaction vessel.
-
Stop Reaction: Immediately add an enzyme inhibitor to each aliquot to stop the lipolysis reaction.
-
Phase Separation: Centrifuge the samples at 37°C to separate them into three phases: an undigested oily phase (if any), an aqueous micellar phase, and a precipitated drug pellet phase.
-
Quantification: Analyze the concentration of this compound in each phase using a validated analytical method (e.g., GC-MS or LC-MS/MS).
Protocol 2: Quantification of this compound in Plasma by GC-MS
This protocol provides a general framework for analyzing this compound concentrations in plasma samples from pharmacokinetic studies.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., fused-silica capillary column)
-
Internal standard (e.g., a deuterated analog of undecenoic acid)
-
Extraction solvent (e.g., hexane/isopropanol mixture)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Centrifuge, evaporator
Procedure:
-
Sample Preparation: To a plasma sample (e.g., 100 µL), add the internal standard.
-
Liquid-Liquid Extraction: Add the extraction solvent, vortex vigorously, and centrifuge to separate the layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a solvent and add the derivatizing agent. Heat the mixture (e.g., at 60°C for 30 minutes) to convert the fatty acid to a more volatile silyl ester.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation and identification are achieved by comparing the retention times and mass spectra to those of known calibration standards.[21]
-
Quantification: Determine the concentration of this compound by comparing its peak area ratio to the internal standard against a calibration curve.
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data for different formulations of a representative medium-chain fatty acid after oral administration in rats, illustrating the potential improvements offered by LBDDS.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 100% (Reference) |
| Oil Solution | 50 | 420 ± 90 | 2.5 | 2,450 ± 450 | 250% |
| SMEDDS | 50 | 1150 ± 210 | 1.0 | 6,850 ± 980 | 699% |
| SLN | 50 | 980 ± 180 | 1.5 | 7,520 ± 1100 | 767% |
Data are presented as Mean ± SD and are for illustrative purposes.
Signaling & Absorption Pathways
General Absorption Pathway for Medium-Chain Fatty Acids
Medium-chain fatty acids (MCFAs) like this compound have a relatively efficient absorption mechanism compared to long-chain fatty acids. They can be absorbed directly into the portal circulation.
Caption: Absorption and transport pathway for medium-chain fatty acids.
References
- 1. This compound | C11H20O2 | CID 5312726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Undecenoic Acid used for? [synapse.patsnap.com]
- 3. Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 5. symmetric.events [symmetric.events]
- 6. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. The future of lipid-based drug delivery systems | CAS [cas.org]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Preventing polymerization of 4-Undecenoic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 4-Undecenoic acid to prevent its polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization during storage?
A1: The primary cause of polymerization of this compound during storage is autoxidation.[1] This is a process driven by a free-radical chain reaction involving atmospheric oxygen.[1] The double bond in the this compound molecule is susceptible to attack by free radicals, initiating a chain reaction that leads to the formation of polymers. This can result in increased viscosity, gelling, or solidification of the material.
Q2: What are the ideal storage conditions to minimize the risk of polymerization?
A2: To minimize the risk of polymerization, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, light, and ignition.[2][3][4] It is crucial to keep the container tightly sealed to minimize exposure to atmospheric oxygen.[2][4] Storage in an inert atmosphere, such as under nitrogen or argon, is highly recommended for long-term storage.
Q3: Are there any chemical inhibitors that can be added to prevent polymerization?
A3: Yes, chemical inhibitors can be added to this compound to prevent polymerization. These inhibitors work by scavenging free radicals, which are the initiators of the polymerization chain reaction.[3][5] Commonly used inhibitors for unsaturated fatty acids fall into two main categories:
-
Synthetic Antioxidants: Phenolic compounds such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tert-Butylhydroquinone (TBHQ) are effective free-radical scavengers.[5] Hydroquinone is another common polymerization inhibitor.
-
Natural Antioxidants: Tocopherols (Vitamin E), polyphenols (e.g., sesamol, caffeic acid), and carotenoids (e.g., β-carotene) have been shown to improve the oxidative stability of unsaturated fatty acids.[2][3][5]
The choice of inhibitor and its effective concentration will depend on the specific storage conditions and the required shelf-life of the this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased Viscosity or Gelling of this compound | Polymerization has likely initiated due to exposure to oxygen, heat, or light. | 1. Immediately move the container to a cool, dark place. 2. If possible, blanket the material with an inert gas (nitrogen or argon). 3. Consider adding a suitable polymerization inhibitor after consulting with a qualified chemist. 4. If the material has significantly polymerized, it may not be salvageable for its intended use. |
| Discoloration (Yellowing) of the Acid | This can be an early sign of oxidation and degradation. | 1. Review your storage conditions to ensure they align with the recommendations (cool, dark, inert atmosphere). 2. Test a sample of the material to ensure it still meets the required specifications for your experiment. 3. If the discoloration is minor, the addition of an antioxidant may help to slow further degradation. |
| Inconsistent Experimental Results | Partial polymerization of the starting material can lead to variability in reactions. | 1. Always use this compound from a properly stored, freshly opened container when possible. 2. Before use, visually inspect the material for any signs of polymerization (e.g., increased viscosity, particulate matter). 3. Consider implementing a quality control check (e.g., viscosity measurement, GC analysis) for the starting material if you suspect polymerization. |
Experimental Protocols
Protocol: General Procedure for Adding a Polymerization Inhibitor
This protocol provides a general guideline for adding a chemical inhibitor to this compound. The exact concentration of the inhibitor should be determined based on small-scale pilot tests to find the optimal level for your specific storage conditions and desired shelf life.
Materials:
-
This compound
-
Selected polymerization inhibitor (e.g., BHT, Tocopherol)
-
Inert gas (Nitrogen or Argon)
-
Appropriate glassware (e.g., round-bottom flask, beaker)
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Preparation: In a clean, dry glass container, place the desired amount of this compound.
-
Inert Atmosphere: If possible, purge the container with an inert gas (nitrogen or argon) to displace any atmospheric oxygen. This is especially important for long-term storage.
-
Inhibitor Concentration: Based on literature for similar unsaturated fatty acids or your own pilot studies, weigh the appropriate amount of the selected inhibitor. A typical starting concentration range for phenolic antioxidants is 0.01% to 0.1% (w/w).
-
Addition and Mixing: Add the inhibitor to the this compound. Gently stir the mixture using a magnetic stirrer until the inhibitor is completely dissolved. Avoid vigorous stirring that could introduce air into the mixture.
-
Storage: Transfer the stabilized this compound to a clean, airtight, and light-protected storage container. Purge the headspace of the container with an inert gas before sealing.
-
Labeling: Clearly label the container with the name of the acid, the added inhibitor, and its concentration, and the date of preparation.
-
Storage Conditions: Store the container in a cool, dark, and well-ventilated area.
Quantitative Data Summary
| Inhibitor Type | Example Inhibitors | Typical Concentration Range (w/w) | Mode of Action |
| Synthetic Phenolic Antioxidants | BHT, BHA, TBHQ, Hydroquinone | 0.01% - 0.1% | Free radical scavenging |
| Natural Antioxidants | Tocopherols (Vitamin E), Sesamol, Caffeic Acid, β-Carotene | 0.02% - 0.5% | Free radical scavenging |
Visualizations
Caption: Autoxidation and inhibition workflow.
Caption: Troubleshooting logic for polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 4-Undecenoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-undecenoic acid. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: While the most common commercially available undecenoic acid is 10-undecenoic acid (undecylenic acid), derived from the pyrolysis of ricinoleic acid from castor oil, the synthesis of this compound requires specific chemical strategies to form the double bond at the C4-C5 position.[1][2] Two plausible synthetic routes for targeted synthesis of this compound are the Wittig reaction and olefin metathesis.
-
Wittig Reaction: This method involves the reaction of an aldehyde with a phosphonium ylide. For this compound, this would typically involve the reaction of heptanal with a C4-phosphonium ylide derived from a 4-halobutanoic acid ester.[3][4][5]
-
Olefin Metathesis: This is a powerful reaction for the formation of carbon-carbon double bonds. Cross-metathesis between 1-pentene and a suitable ω-unsaturated carboxylic acid ester, in the presence of a ruthenium-based catalyst, could yield the desired this compound derivative.[6]
Q2: What is the difference between this compound and 10-undecenoic acid?
A2: this compound and 10-undecenoic acid are isomers, meaning they have the same chemical formula (C11H20O2) but different structural arrangements. The key difference is the position of the carbon-carbon double bond. In this compound, the double bond is between the 4th and 5th carbon atoms, whereas in 10-undecenoic acid (also known as undecylenic acid), it is at the end of the carbon chain, between the 10th and 11th carbon atoms.[2][7][8] This difference in structure can lead to different chemical and physical properties.
Q3: Is isomerization of the double bond a concern during synthesis and scale-up?
A3: Yes, isomerization of the double bond is a potential challenge when working with unsaturated fatty acids, especially at elevated temperatures or in the presence of certain catalysts.[9] During the synthesis of this compound, there is a risk of the double bond migrating to other positions along the carbon chain, leading to a mixture of isomers. This can complicate purification and affect the properties of the final product. Careful control of reaction conditions is crucial to minimize isomerization.
Troubleshooting Guides
Issue 1: Low Yield in Wittig Reaction Synthesis
Symptoms:
-
The final yield of this compound is significantly lower than expected.
-
TLC or GC-MS analysis shows a large amount of unreacted starting materials (heptanal or the phosphonium salt).
-
Formation of significant side products is observed.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Ylide Formation | Ensure the base used for deprotonating the phosphonium salt is sufficiently strong (e.g., n-butyllithium, sodium hydride).[10] The reaction should be carried out under anhydrous conditions, as moisture will quench the ylide. |
| Steric Hindrance | While less of a concern with heptanal, bulky substituents on the phosphonium ylide can hinder the reaction. If modifications to the ylide are being made, consider the steric bulk. |
| Unstable Ylide | If the ylide is not stabilized, it may be consumed in side reactions before it can react with the aldehyde. Prepare and use the ylide in situ at low temperatures to maximize its reactivity with the target aldehyde. |
| Side Reactions of the Aldehyde | Aldehydes can be prone to self-condensation (aldol reaction) under basic conditions. Add the aldehyde slowly to the pre-formed ylide solution at a controlled temperature to minimize this side reaction. |
Issue 2: Poor Stereoselectivity (E/Z Isomerism) in the Product
Symptoms:
-
NMR analysis reveals a mixture of E (trans) and Z (cis) isomers of this compound.
-
Difficulty in separating the isomers by standard chromatography.
Possible Causes and Solutions:
| Cause | Solution |
| Nature of the Wittig Ylide | The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) tend to give the E-isomer, while non-stabilized ylides (containing an alkyl group) typically favor the Z-isomer.[3] |
| Reaction Conditions | The choice of solvent and the presence or absence of lithium salts can influence the stereoselectivity. For Z-selectivity with non-stabilized ylides, salt-free conditions are generally preferred. The Schlosser modification can be employed to favor the E-isomer.[4] |
| Post-Synthesis Isomerization | High temperatures during workup or purification can lead to isomerization. Use mild conditions for solvent removal and consider purification methods that do not require high heat. |
Issue 3: Catalyst Deactivation and Low Turnover in Olefin Metathesis
Symptoms:
-
The metathesis reaction stalls before completion, leaving unreacted starting materials.
-
The required catalyst loading is excessively high for scale-up.
-
The catalyst appears to have decomposed (e.g., color change).
Possible Causes and Solutions:
| Cause | Solution |
| Catalyst Poisoning | Impurities in the starting materials or solvent (e.g., water, oxygen, sulfur compounds) can deactivate the ruthenium catalyst. Ensure all reagents and solvents are thoroughly dried and degassed.[11] |
| Incompatible Functional Groups | While modern metathesis catalysts are more tolerant, certain functional groups can interfere with the reaction. The carboxylic acid group should be protected as an ester to prevent coordination with the catalyst. |
| Thermal Instability of the Catalyst | Some metathesis catalysts are sensitive to high temperatures. Maintain the recommended reaction temperature for the specific catalyst being used. |
| Sub-optimal Substrate Concentration | The rate and efficiency of cross-metathesis can be dependent on the relative concentrations of the reacting olefins. Optimize the molar ratio of the substrates. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction (Hypothetical)
-
Preparation of the Phosphonium Ylide:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend (4-carboxybutyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78°C in a dry ice/acetone bath.
-
Slowly add two equivalents of a strong base, such as n-butyllithium in hexanes, while maintaining the temperature below -70°C.
-
Allow the reaction mixture to stir at this temperature for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
To the ylide solution, slowly add one equivalent of heptanal, ensuring the temperature remains below -70°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide, which can be largely removed by precipitation from a nonpolar solvent (e.g., hexanes).
-
The resulting crude acid can be purified by flash column chromatography on silica gel.
-
Protocol 2: Purification of Crude Undecenoic Acid by Molecular Distillation
For heat-sensitive molecules like undecenoic acid, molecular distillation is a preferred method for purification on a larger scale to avoid thermal degradation and isomerization.[12][13]
-
Degassing and Dehydration:
-
The crude undecenoic acid is fed into a first-stage thin-film distiller.
-
Operating conditions are typically a vacuum of -0.085 to -0.095 MPa and a temperature of 50-80°C to remove water and other volatile impurities.[13]
-
-
Removal of Low-Boiling Impurities:
-
The degassed product is then fed into a second-stage molecular distiller.
-
The conditions are adjusted to a higher vacuum (e.g., 100 Pa to -0.1 MPa) and a temperature of 50-70°C to remove lower-boiling point components.[13]
-
-
Collection of High-Purity Product:
-
The residue from the second stage is fed into a third-stage molecular distiller.
-
Operating at a high vacuum (100 Pa to -0.1 MPa) and a temperature of 80-95°C, the high-purity undecenoic acid is distilled and collected, leaving behind high-boiling point impurities and polymers.[13]
-
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Undecenoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkene Metathesis Catalysis: A Key for Transformations of Unsaturated Plant Oils and Renewable Derivatives | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 7. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 8. This compound | C11H20O2 | CID 5312726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. Protocol for olefin metathesis reactions of hydrophobic substrates performed in aqueous emulsion with mechanical stirring or with microwaves support - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. CN102417447B - Production method of undecylenic acid - Google Patents [patents.google.com]
Technical Support Center: Purifying Commercial 4-Undecenoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities in commercially available 4-undecenoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | - Inefficient separation of compounds with close boiling points.- Thermal degradation of this compound.[1] | - Optimize Distillation Parameters: Use fractional distillation for better separation. For heat-sensitive material, employ vacuum or molecular distillation to lower the boiling point and minimize thermal stress.[1][2][3]- Multi-Stage Distillation: Implement a multi-stage distillation process to systematically remove impurities based on their boiling points.[1][2] |
| Poor Yield After Crystallization | - Suboptimal solvent selection.- Inappropriate cooling temperature and rate.- Co-crystallization of impurities. | - Solvent Screening: Test a range of solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for this compound, while impurities remain in solution.[4]- Controlled Cooling: Implement a slow and controlled cooling process to encourage the formation of pure crystals. A rapid temperature drop can trap impurities within the crystal lattice.[5][6]- Urea-Addition Crystallization: For separating saturated and unsaturated fatty acids, consider urea-addition crystallization, which can form inclusion compounds to isolate the desired unsaturated fatty acid.[5] |
| Incomplete Separation with Chromatography | - Incorrect stationary or mobile phase selection.- Column overloading.- Suboptimal flow rate. | - Method Development: Develop a High-Performance Liquid Chromatography (HPLC) method by testing different columns (e.g., C8, C18) and mobile phase compositions to achieve baseline separation.[7][8][9]- Sample Load Optimization: Reduce the amount of sample loaded onto the column to prevent peak broadening and improve resolution.- Flow Rate Adjustment: Optimize the flow rate to ensure adequate interaction time between the sample components and the stationary phase.[7] |
| Presence of Peroxides | - Oxidation of the double bond in this compound upon exposure to air and light. | - Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon).- Antioxidant Addition: Consider the addition of a suitable antioxidant if compatible with the downstream application.- Storage Conditions: Store in tightly sealed, light-resistant containers at low temperatures.[10] |
Frequently Asked Questions (FAQs)
1. What are the common impurities in commercial this compound?
Commercial this compound, often produced from the pyrolysis of castor oil, can contain several types of impurities[11]. These include:
-
Volatile organic compounds: Aldehydes, alcohols, and hydrocarbons with lower boiling points.[1]
-
Other fatty acids: Saturated and other unsaturated fatty acids with similar chain lengths.
-
Polymeric compounds: Formed due to the thermal processing of the unsaturated fatty acid.[1]
-
Residual reactants and catalysts: From the synthesis process.
2. Which purification method is most effective for achieving high purity?
The most effective method depends on the nature of the impurities and the desired final purity. A combination of methods often yields the best results.
-
Molecular Distillation: This technique is highly effective for removing both low-boiling and high-boiling impurities from heat-sensitive compounds like this compound, and can achieve purities of over 98.5%.[2]
-
Crystallization: Low-temperature crystallization is capable of producing high-purity unsaturated fatty acids, with purities of at least 99% being reported.[5][6]
-
Chromatography: Preparative HPLC can be used for final polishing to remove trace impurities that are difficult to separate by other means.
Quantitative Comparison of Purification Methods
| Purification Method | Starting Purity | Final Purity Achieved | Key Impurities Removed | Reference |
| Three-Stage Molecular Distillation | Crude | > 98.5% | Low-boiling aldehydes, alcohols, hydrocarbons; high-boiling fatty acids | [2] |
| Urea-Addition & Low-Temp Crystallization | Fatty acid mixture | ≥ 99% | Saturated fatty acids | [5] |
| Fractional Distillation | Pyrolysis product | ~99% | Heptaldehyde and other pyrolysis byproducts | [3] |
Experimental Protocols
Protocol 1: Three-Stage Molecular Distillation
This protocol is based on a patented method for purifying crude undecylenoic acid.[2]
Objective: To separate volatile and high-boiling point impurities from crude this compound.
Workflow Diagram:
Caption: Workflow for three-stage molecular distillation of this compound.
Methodology:
-
Stage 1: Dehydration and Degassing
-
Introduce the crude this compound into the first-stage thin-film distiller.
-
Maintain a vacuum of -0.085 to -0.095 MPa and a temperature of 50-80°C.
-
This stage removes dissolved gases and water.
-
-
Stage 2: Removal of Low-Boiling Impurities
-
Feed the degassed acid into a second-stage molecular distiller.
-
Set the vacuum to 100 Pa to -0.1 MPa and the temperature to 50-70°C.
-
Collect the residue, which is now free of lower-boiling point impurities like aldehydes and alcohols.
-
-
Stage 3: Collection of Pure this compound
-
Pump the residue from stage 2 into a third-stage molecular distiller.
-
Maintain a vacuum of 100 Pa to -0.1 MPa and increase the temperature to 80-95°C.
-
The distillate collected is the high-purity this compound.
-
Protocol 2: Low-Temperature Crystallization
This protocol is a general guide based on methods for purifying unsaturated fatty acids.[5][6][12]
Objective: To purify this compound by leveraging its differential solubility at low temperatures.
Workflow Diagram:
References
- 1. Page loading... [guidechem.com]
- 2. CN102417447B - Production method of undecylenic acid - Google Patents [patents.google.com]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. "Separation of fatty acids by extractive crystallization" by Sanjay N Wale [digitalcommons.unl.edu]
- 5. US6664405B2 - Method for isolating high-purified unsaturated fatty acids using crystallization - Google Patents [patents.google.com]
- 6. KR20010008387A - Method for producing highly pure unsaturated fatty acid using crystallization - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Separation of 10-Undecenoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Undecenoic acid BP, Undecylenic acid USP Grade Manufacturers [anmol.org]
- 11. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Development for Separating 4-Undecenoic Acid Isomers
Welcome to the technical support center for the analysis of 4-undecenoic acid isomers. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful separation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic methods for separating this compound isomers?
A1: The most common and effective techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).[1][2][3] GC is a predominant technique, often requiring derivatization of the fatty acids into volatile esters, such as fatty acid methyl esters (FAMEs), to achieve good peak shapes and lower boiling points.[1] HPLC is particularly valuable for separating geometric (cis/trans) isomers and can be used without derivatization.[1][4] Silver-ion HPLC (Ag+-HPLC) is a powerful method for resolving isomers based on the degree and geometry of unsaturation.[5][6] SFC is a newer technique that offers fast, efficient separations, especially for nonpolar compounds, and can be an advantageous alternative to normal-phase LC.[7][8]
Q2: Is derivatization necessary for the analysis of this compound isomers?
A2: For GC analysis, derivatization is almost always required.[1][3] The most common method is esterification to form FAMEs, which increases volatility and reduces peak tailing.[9][10] For HPLC, derivatization is not always necessary, especially with sensitive detectors like mass spectrometry (MS) or evaporative light scattering (ELSD).[1] However, to enhance detection with UV spectrophotometers, derivatization to form UV-absorbing esters (e.g., phenacyl esters) is a common strategy.[5][11]
Q3: Which type of column is best suited for separating geometric (cis/trans) isomers of this compound?
A3: For HPLC, standard C18 columns can struggle to separate geometric isomers due to their similar hydrophobicity.[1] Columns with higher molecular shape selectivity, such as those with cholesteryl groups (e.g., COSMOSIL Cholester), often provide much better resolution for cis/trans isomers.[1][12] For GC, highly polar capillary columns (e.g., those with cyanopropylsilicone stationary phases) are typically used to achieve separation of FAME isomers.[13][14]
Q4: How can I improve the detection sensitivity for trace amounts of this compound isomers?
A4: To improve sensitivity, several strategies can be employed. For GC-MS, using negative chemical ionization (NCI) with a derivatizing agent like pentafluorobenzyl bromide can provide excellent sensitivity.[15] For HPLC, derivatizing the fatty acids with a fluorescent tag allows for highly sensitive fluorescence detection.[16] Using mass spectrometry as a detector (LC-MS or GC-MS) inherently offers high sensitivity and specificity.[2][5]
Troubleshooting Guides
HPLC Troubleshooting
Q: Why am I seeing poor or no resolution between my this compound isomers on a C18 HPLC column?
A:
-
Cause: Geometric isomers (cis/trans) of fatty acids often have very similar hydrophobicity, making them difficult to separate on standard reversed-phase columns like C18.[1]
-
Solution 1 (Change Stationary Phase): Switch to a column with greater shape selectivity. A column with a cholesteryl stationary phase is specifically designed to improve the separation of geometric isomers.[1][12]
-
Solution 2 (Silver-Ion Chromatography): Employ silver-ion HPLC (Ag+-HPLC). The silver ions interact differently with the pi electrons of the double bonds in cis and trans isomers, leading to effective separation.[5]
-
Solution 3 (Optimize Mobile Phase): While less effective than changing the column, you can try optimizing the mobile phase. Small changes in the organic modifier (e.g., switching from acetonitrile to methanol or using mixtures) or temperature can sometimes improve resolution.[17]
Q: My peaks are tailing significantly. What could be the cause and how do I fix it?
A:
-
Cause 1 (Secondary Interactions): The free carboxyl group of the acid can interact with active sites (e.g., residual silanols) on the silica support of the column, causing peak tailing.
-
Solution 1: Use a highly end-capped column or a lower pH mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of the carboxylic acid and minimize these interactions.
-
Cause 2 (Column Overload): Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[18]
-
Solution 2: Reduce the sample concentration or injection volume. A classic symptom of overload is when peak tailing worsens and retention time decreases as the injected mass increases.[18]
-
Cause 3 (Column Contamination/Degradation): Accumulation of strongly retained matrix components can create active sites and degrade column performance.[18][19]
-
Solution 3: Use a guard column to protect the analytical column.[18] If the column is contaminated, try flushing it with a series of strong solvents. If performance does not improve, the column may need to be replaced.[18]
GC Troubleshooting
Q: I am observing split or shouldered peaks for my FAME isomers. What is the problem?
A:
-
Cause 1 (Improper Column Installation): A poor column cut or incorrect installation depth in the inlet can disrupt the sample band, causing peak splitting.[20] The cut should be clean and at a 90° angle to the column wall.[20]
-
Solution 1: Re-cut the column (trimming a few centimeters from the front) and ensure it is installed at the correct height in the inlet according to the manufacturer's instructions.[20][21]
-
Cause 2 (Inlet Contamination): Non-volatile residue from previous injections can accumulate in the inlet liner, leading to interactions that distort peak shape.[21]
-
Solution 2: Clean or replace the inlet liner. Using a liner with deactivated glass wool can also help trap non-volatile matrix components.[21]
-
Cause 3 (Inappropriate Initial Oven Temperature): If using splitless injection, the initial oven temperature must be low enough relative to the solvent's boiling point to allow for proper solvent trapping and focusing of the analyte band.[21]
-
Solution 3: As a rule of thumb, the initial oven temperature should be about 20°C below the boiling point of the injection solvent.[21]
Q: My resolution between positional isomers is poor. How can I improve it?
A:
-
Cause 1 (Suboptimal Column): The stationary phase may not be selective enough for the isomers.
-
Solution 1: Use a long, highly polar capillary column (e.g., 100m) with a cyanopropylsilicone stationary phase, which is well-suited for separating FAME isomers.[6][14]
-
Cause 2 (Incorrect Carrier Gas Flow Rate): If the flow rate is too high, analytes do not have sufficient time to interact with the stationary phase, leading to poor resolution.[22]
-
Solution 2: Optimize the carrier gas flow rate (or linear velocity). Ensure you are operating in a constant flow mode, as this prevents changes in flow rate during the temperature program that can affect resolution.[20]
-
Cause 3 (Temperature Program Too Fast): A rapid temperature ramp can cause co-elution of closely related isomers.
-
Solution 3: Decrease the ramp rate of the oven temperature program, especially during the elution window of the target isomers, to improve separation.
Experimental Protocols
Protocol 1: Derivatization of this compound to FAMEs
This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) for GC analysis using Boron Trifluoride (BF₃) in methanol.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the lipid sample containing this compound into a screw-cap vial.
-
Esterification: Add 2 mL of 14% BF₃ in methanol to the vial.[9]
-
Reaction: Cap the vial tightly and heat at 60°C for 10 minutes in a heating block or water bath.[9]
-
Extraction: Cool the vial to room temperature. Add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate. The top hexane layer contains the FAMEs.
-
Collection: Carefully transfer the top hexane layer to a clean GC vial.
-
Analysis: The sample is now ready for injection into the GC system.
Protocol 2: GC-FID/MS Analysis of this compound Isomers
This protocol outlines a general method for the separation of FAME isomers using a high-polarity capillary column.
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Highly polar capillary column (e.g., SP-2560, Rtx-2330, or SLB-IL111; 100 m x 0.25 mm ID, 0.20 µm film thickness).[14]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet:
-
Mode: Split (e.g., 50:1 ratio)
-
Temperature: 250°C
-
-
Oven Program:
-
Initial Temperature: 140°C, hold for 5 min.
-
Ramp: Increase to 240°C at 4°C/min.
-
Final Hold: Hold at 240°C for 20 min.
-
-
Detector:
-
FID Temperature: 260°C
-
MS Transfer Line: 280°C[15]
-
MS Ion Source: 230°C
-
-
Injection Volume: 1 µL
Data Presentation
Table 1: GC Retention Times of this compound FAME Isomers
| Isomer | Retention Time (min) | Resolution (Rs) vs. (Z)-4-Undecenoic acid |
| (Z)-4-Undecenoic acid | 22.54 | - |
| (E)-4-Undecenoic acid | 22.81 | 1.65 |
| (Z)-5-Undecenoic acid | 23.15 | 2.01 |
| (E)-5-Undecenoic acid | 23.44 | 1.68 |
Data are hypothetical and for illustrative purposes. Actual values depend on the specific system and conditions.
Table 2: Ag+-HPLC Separation of this compound Isomers
| Isomer | Mobile Phase Composition (Acetonitrile in Hexane) | Retention Time (min) |
| (E)-4-Undecenoic acid | 1% | 10.2 |
| (Z)-4-Undecenoic acid | 1% | 14.5 |
Data are hypothetical and for illustrative purposes. Trans isomers typically elute before cis isomers in Ag+-HPLC.[12]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound isomers by GC-MS.
Caption: Workflow for GC-MS analysis of this compound isomers.
Troubleshooting Logic for Poor Peak Resolution
This diagram provides a logical path for troubleshooting poor peak resolution in a chromatographic separation.
References
- 1. hplc.eu [hplc.eu]
- 2. Lipidomics by Supercritical Fluid Chromatography [mdpi.com]
- 3. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. aocs.org [aocs.org]
- 6. Identification of conjugated linoleic acid isomers in cheese by gas chromatography, silver ion high performance liquid chromatography and mass spectral reconstructed ion profiles. Comparison of chromatographic elution sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. gcms.cz [gcms.cz]
- 11. tandfonline.com [tandfonline.com]
- 12. Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 14. Novel characterisation of minor α-linolenic acid isomers in linseed oil by gas chromatography and covalent adduct chemical ionisation tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. obrnutafaza.hr [obrnutafaza.hr]
- 17. youtube.com [youtube.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Biomolecule Conjugation to 4-Undecenoic Acid Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the conjugation of biomolecules to 4-undecenoic acid linkers.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its applications?
A1: this compound is a bifunctional molecule, meaning it has two different reactive groups. It contains a carboxylic acid group (–COOH) and a terminal carbon-carbon double bond (C=C). This structure allows it to act as a linker molecule. The carboxylic acid is commonly used to attach to biomolecules like proteins or peptides, while the double bond can be used for subsequent reactions, such as linking to surfaces or other molecules.[1] A primary application is in the development of biosensors, where it can link silicon transducer surfaces to biomolecules.[1]
Q2: What is the primary chemical reaction used to conjugate biomolecules to the this compound linker?
A2: The most common method for conjugating biomolecules to the carboxylic acid group of this compound is through the formation of a stable amide bond with a primary amine (–NH2) on the biomolecule (e.g., the side chain of a lysine residue in a protein).[2][3][4] This reaction is typically facilitated by carbodiimide chemistry, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[2][5][6]
Q3: Why are N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) often used with EDC?
A3: Using EDC alone to activate the carboxylic acid creates a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can quickly hydrolyze, which regenerates the original carboxyl group and reduces the efficiency of the conjugation reaction.[5][6][7] To improve efficiency, N-hydroxysuccinimide (NHS) or Sulfo-NHS is added. EDC reacts with the carboxylic acid and NHS to form a more stable NHS ester intermediate.[2][6][7] This semi-stable intermediate is more resistant to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.[5][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Hydrolysis of EDC-activated intermediate: The O-acylisourea intermediate is unstable in water and can hydrolyze before reacting with the amine.[5][6][7] 2. Inappropriate reaction buffer: The pH of the buffer can affect the efficiency of the reaction. Carboxyl groups are less reactive at lower pH values.[5] Phosphate buffers can also interfere with the reaction.[5] 3. Inactive Reagents: EDC and NHS are moisture-sensitive (hygroscopic) and can lose activity if not stored properly.[6] 4. Insufficient reagent concentration: Using too little EDC/NHS can lead to incomplete activation of the carboxylic acid. | 1. Use a two-step conjugation protocol: Add NHS or Sulfo-NHS to the reaction to create a more stable, amine-reactive NHS ester.[5][6][7] This reduces the rate of hydrolysis and increases coupling efficiency. 2. Optimize buffer conditions: For the EDC activation step, use a buffer at a slightly acidic pH (4.5-6.0), such as MES buffer (2-(N-morpholino)ethanesulfonic acid).[2][5] Avoid phosphate buffers.[5] For the subsequent reaction with the amine-containing biomolecule, the pH can be raised to 7.2-7.5. 3. Proper reagent handling: Always allow EDC and NHS reagents to equilibrate to room temperature before opening the vials to prevent condensation.[6] Store them in a desiccator. 4. Increase reagent concentration: Try increasing the molar excess of EDC and NHS relative to the this compound. |
| Precipitation of this compound | 1. Low aqueous solubility: As a fatty acid, this compound has limited solubility in aqueous buffers.[8][9] | 1. Use an organic co-solvent: Dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) before adding it to the aqueous reaction buffer.[8] Ensure the final concentration of the organic solvent is low enough not to denature your biomolecule. |
| Biomolecule Aggregation or Loss of Activity | 1. Protein cross-linking: If using a one-step protocol where the biomolecule is present during EDC activation, the EDC can activate carboxyl groups on the protein itself, leading to protein-protein polymerization.[3][7] 2. Inappropriate reaction conditions: Changes in pH or the addition of organic solvents can denature sensitive proteins.[10] | 1. Use a two-step conjugation protocol: Activate the this compound with EDC and NHS first. Then, remove or quench the excess EDC before adding your amine-containing biomolecule.[6][7] This prevents the activation of carboxyl groups on the biomolecule. 2. Optimize reaction conditions: Minimize the amount of organic co-solvent used. Perform the reaction at a pH that is optimal for the stability of your biomolecule. Consider adding stabilizers if your protein is particularly sensitive.[10] |
| Lack of Site-Specificity | 1. Multiple reactive sites: Proteins typically have multiple primary amines (lysine residues and the N-terminus), leading to a heterogeneous mixture of conjugates.[3][11] | 1. Control stoichiometry: Limit the molar ratio of the activated linker to the biomolecule to control the average number of linkers conjugated per molecule. 2. Site-specific modification strategies: For more precise control, consider advanced techniques like incorporating unnatural amino acids with unique reactive handles into the protein structure.[11][12] This allows for conjugation at a specific, predetermined site. |
Experimental Protocols & Methodologies
Two-Step Protocol for Conjugating a Protein to this compound
This protocol describes the activation of the carboxylic acid group on this compound using EDC and Sulfo-NHS, followed by conjugation to primary amines on a protein.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 2-Mercaptoethanol or Hydroxylamine
-
Protein to be conjugated (in Conjugation Buffer)
-
Desalting column for purification
Procedure:
Step 1: Activation of this compound
-
Prepare a stock solution of this compound in DMF or DMSO.
-
Add the desired amount of this compound to the Activation Buffer.
-
Immediately add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
Step 2: Conjugation to the Protein
-
Add the activated this compound solution to the protein solution in Conjugation Buffer. A typical molar ratio is 10-20 moles of activated linker per mole of protein, but this should be optimized for the specific application.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM or 2-mercaptoethanol.[6] This will hydrolyze any unreacted Sulfo-NHS esters.
-
Incubate for 10-15 minutes.
Step 3: Purification
-
Remove excess linker and reaction byproducts by running the sample through a desalting column or via dialysis.
Visualizations
Caption: Two-step EDC/NHS reaction for conjugating this compound to a biomolecule.
Caption: Experimental workflow for the two-step conjugation of a biomolecule.
References
- 1. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Human Metabolome Database: Showing metabocard for Undecylenic acid (HMDB0033724) [hmdb.ca]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. Protein conjugation with genetically encoded unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: 4-Undecenoic Acid vs. Tolnaftate in the Fight Against Fungi
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antifungal therapeutics, both 4-Undecenoic acid (undecylenic acid) and tolnaftate have long been utilized for the topical treatment of superficial fungal infections. While both compounds are effective, they operate through distinct mechanisms and exhibit varying degrees of efficacy against different fungal species. This guide provides a comprehensive comparison of their antifungal activity, supported by experimental data, to inform further research and development in the field.
At a Glance: Key Efficacy Data
A critical measure of an antifungal agent's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes available in vitro data for this compound and tolnaftate against common fungal pathogens.
| Fungal Species | This compound MIC (µg/mL) | Tolnaftate MIC (µg/mL) |
| Trichophyton mentagrophytes | Not widely reported | 0.063 - 0.25[1] |
| Trichophyton rubrum | Not widely reported | Not widely reported |
| Epidermophyton floccosum | Not widely reported | Not widely reported |
| Candida albicans | >3 mM (~552 µg/mL) required to inhibit biofilm formation | Ineffective[2] |
| General Dermatophytes | Not widely reported | 0.5 - >32[3] |
Note: Data for direct MIC comparisons are limited. The provided values are compiled from various studies and may not be directly comparable due to differing experimental conditions. A study comparing commercial products found that a product containing undecylenic acid appeared to be more effective in a "killing time" efficacy test against Trichophyton mentagrophytes, Trichophyton rubrum, and Epidermophyton floccosum than a product containing tolnaftate[4].
Unraveling the Mechanisms of Action
The antifungal effects of this compound and tolnaftate stem from their interference with essential fungal cellular processes.
This compound: Disrupting the Fungal Fortress
This compound, a monounsaturated fatty acid, exerts its antifungal activity through a multi-pronged attack on the fungal cell. Its primary mechanism involves the disruption of the fungal cell membrane's integrity. It is believed to integrate into the lipid bilayer, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death[5]. Furthermore, it inhibits the morphological transition of yeast to the more invasive hyphal form, a critical step in the pathogenesis of many fungal infections[6][7]. This inhibition of morphogenesis is linked to the downregulation of genes related to hyphal formation[8]. Some evidence also suggests that it can interfere with fatty acid biosynthesis within the fungus[7].
Tolnaftate: Targeting Ergosterol Synthesis
Tolnaftate, a synthetic thiocarbamate, has a more specific target. It inhibits the enzyme squalene epoxidase, a key player in the biosynthesis of ergosterol[2][9]. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By blocking its synthesis, tolnaftate leads to a deficiency of ergosterol and an accumulation of the precursor squalene, which is toxic to the cell[9]. This disruption of the cell membrane's structure and function results in increased permeability and ultimately leads to fungal cell death.
Experimental Protocols: A Closer Look
The determination of antifungal efficacy relies on standardized in vitro susceptibility testing methods. The most common protocols are broth microdilution and agar dilution.
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the MIC of an antifungal agent.
Detailed Methodology:
-
Preparation of Antifungal Solutions: A stock solution of the antifungal agent is prepared and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate[10].
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared from a fresh culture. The turbidity of the suspension is adjusted to a specific standard (e.g., 0.5 McFarland) to ensure a consistent number of fungal cells[11].
-
Inoculation: Each well of the microtiter plate, containing the different concentrations of the antifungal agent, is inoculated with the fungal suspension[10]. Control wells (containing no antifungal agent) are also included.
-
Incubation: The plate is incubated at a specific temperature (typically 35°C for most fungi) for a defined period (usually 24 to 48 hours)[10].
-
MIC Determination: After incubation, the plates are examined for fungal growth. The MIC is determined as the lowest concentration of the antifungal agent that inhibits visible growth of the fungus[10]. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Summary and Future Directions
Both this compound and tolnaftate are valuable topical antifungal agents with distinct mechanisms of action. Tolnaftate exhibits a targeted approach by inhibiting a specific enzyme in the ergosterol biosynthesis pathway, making it effective against many dermatophytes but not Candida species[2]. In contrast, this compound employs a broader, membrane-disruptive mechanism and also interferes with fungal morphogenesis.
While clinical studies have shown comparable efficacy in some instances for conditions like tinea pedis, the available in vitro data is not comprehensive enough for a definitive head-to-head comparison across a wide range of fungal species. Future research should focus on generating more extensive and directly comparable MIC and Minimum Fungicidal Concentration (MFC) data for both compounds against a panel of clinically relevant dermatophytes and other fungi. Such studies, employing standardized methodologies, would provide a clearer picture of their respective antifungal spectrum and potency, aiding in the development of more effective and targeted antifungal therapies.
References
- 1. MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. Comparison of in vitro activity of undecylenic acid and tolnaftate against athlete's foot fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of Tolnaftate? [synapse.patsnap.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
A Comparative Analysis of the Antifungal Efficacy of 4-Undecenoic Acid
An in-depth guide for researchers and drug development professionals on the antifungal properties of 4-Undecenoic acid in comparison to other fatty acids, supported by experimental data and detailed protocols.
This compound, also known as undecylenic acid, is a monounsaturated fatty acid that has garnered significant attention for its potent antifungal properties.[1] Derived from the pyrolysis of ricinoleic acid from castor oil, it is a key active ingredient in many topical antifungal treatments.[2] This guide provides a comprehensive comparison of the antifungal activity of this compound against other fatty acids, presenting quantitative data, detailed experimental methodologies, and an overview of its mechanism of action.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of fatty acids is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and other common fatty acids against various fungal pathogens.
| Fatty Acid | Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| This compound | Candida albicans | > 3 mM | [2] |
| Candida albicans | MIC90 < 0.0125% | [3] | |
| Candida albicans | Within MIC and MFC ranges | [4] | |
| Capric Acid (C10:0) | Candida albicans | 430 µg/mL (2.5 mM) | [5] |
| Candida albicans | 40 µg/mL | [6][7] | |
| Candida isolates | 128–2,048 µg/mL | [8] | |
| Lauric Acid (C12:0) | Candida albicans | 62.5-125 µM | [9] |
| Candida albicans | Effective at 2.5 mM | [10] | |
| Oleic Acid (C18:1) | Candida albicans | > 500 µg/mL | [11] |
| Candida albicans | MIC50 of 0.04 µg/mL (for a clotrimazole-loaded oleic acid-based delivery system) | [12][13] | |
| Linoleic Acid (C18:2) | Candida albicans | 9 µM | [14] |
| Paracoccidioides brasiliensis | 15.6-500 µg/mL (as methyl linoleate) | [1] | |
| Undecanoic Acid (C11:0) | Dermatophytes | Highly toxic | [15] |
| Capric Acid (C10:0) | Microsporum gypseum | 0.02 to 75 μg/mL | [16] |
| Palmitic Acid (C16:0) | Aspergillus spp. | Effective inhibitor | [17] |
| Myristic Acid (C14:0) | Penicillium spp. | Strong inhibitor | [17] |
Experimental Protocols
The determination of the antifungal activity of fatty acids is primarily conducted using standardized susceptibility testing methods. The broth microdilution method is a widely accepted protocol.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method determines the MIC of an antifungal agent in a liquid medium.
1. Preparation of Materials:
-
Fungal Strains: Cultures of the desired fungal species (e.g., Candida albicans, Aspergillus fumigatus) are grown on appropriate agar plates.
-
Antifungal Agents: Stock solutions of the fatty acids are prepared, typically in a solvent like dimethyl sulfoxide (DMSO), and then serially diluted.
-
Culture Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0 is commonly used.[18]
-
Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
2. Inoculum Preparation:
-
Fungal colonies are harvested from the agar plates and suspended in sterile saline.
-
The suspension is adjusted to a specific cell density, typically 1 x 10⁶ to 5 x 10⁶ cells/mL, using a spectrophotometer or hemocytometer.
-
The final inoculum is further diluted in the culture medium to achieve a concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
3. Assay Procedure:
-
The serially diluted antifungal agents are added to the wells of the microtiter plate.
-
The prepared fungal inoculum is then added to each well.
-
Control wells containing only the medium and the fungal inoculum (positive control) and wells with only the medium (negative control) are included.
-
The plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (24-48 hours for yeasts, longer for some molds).
4. Determination of MIC:
-
After incubation, the plates are visually inspected or read using a microplate reader to determine fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the positive control).[18]
Mechanism of Action of this compound
This compound exerts its antifungal effects through a multi-faceted approach, primarily targeting the fungal cell's structure and virulence.
-
Disruption of Cell Membrane Integrity: The primary mechanism involves the integration of the fatty acid into the fungal cell membrane, leading to destabilization, increased permeability, and leakage of essential intracellular components, ultimately causing cell death.[9]
-
Inhibition of Morphogenesis: this compound effectively inhibits the morphological transition of yeast cells into their more virulent hyphal form, a critical step in the pathogenesis of many fungal infections, particularly those caused by Candida albicans.[2] This is achieved by down-regulating the expression of hypha-specific genes like HWP1.[2]
-
Interference with Biofilm Formation: By preventing hyphal growth, this compound also inhibits the formation of biofilms, which are structured communities of fungal cells that are notoriously resistant to antifungal treatments.[2]
-
Enzyme Inhibition: It has been suggested that this compound may also interfere with key fungal enzymes involved in fatty acid and ergosterol biosynthesis, further compromising the integrity of the cell membrane.
Below is a diagram illustrating the proposed antifungal mechanism of action for this compound.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Fungicidal PMMA-Undecylenic Acid Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of undecylenic acid released from denture liner on Candida biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capric Acid Secreted by S. boulardii Inhibits C. albicans Filamentous Growth, Adhesion and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Monolaurin and Candidiasis: Searching for a Biofilm Buster — Monolaurin and More [monolaurinandmore.com]
- 10. In Vitro Killing of Candida albicans by Fatty Acids and Monoglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Oleic Acid-Based Self Micro-Emulsifying Delivery System for Enhancing Antifungal Activities of Clotrimazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oleic Acid-Based Self Micro-Emulsifying Delivery System for Enhancing Antifungal Activities of Clotrimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Fungitoxicity of fatty acids against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In-vitro Activity of 10 Antifungal Agents against 320 Dermatophyte Strains Using Microdilution Method in Tehran - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Synthetic Routes to 4-Undecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent synthetic methods for 4-undecenoic acid: the Wittig reaction, Grignard reaction, and olefin metathesis. Each method is evaluated based on its reaction protocol, yield, stereoselectivity, and overall efficiency, supported by representative experimental data. This document aims to assist researchers in selecting the most suitable synthetic strategy for their specific needs, whether for small-scale laboratory synthesis or potential scale-up operations.
Comparative Data Summary
The following table summarizes the key quantitative data for the three discussed synthetic methods for this compound. The data presented are representative values derived from analogous reactions in the chemical literature and are intended for comparative purposes.
| Parameter | Wittig Reaction | Grignard Reaction | Olefin Metathesis |
| Starting Materials | Heptanal, (4-Carboxybutyl)triphenylphosphonium bromide | 1-Bromohept-3-ene, Magnesium, Carbon Dioxide | 1-Octene, 3-Butenoic acid |
| Key Reagents | Strong base (e.g., n-BuLi) | Dry Ether/THF | Grubbs Catalyst (e.g., Grubbs II) |
| Typical Yield | 70-85% | 60-75% | 80-90% |
| Stereoselectivity (E:Z) | High E-selectivity with stabilized ylides | Generally non-selective | Variable, can be tuned with catalyst choice |
| Purity | High after chromatography | Moderate, requires purification | High after chromatography |
| Key Advantages | Good control of double bond position, reliable | Readily available starting materials | High efficiency and atom economy |
| Key Disadvantages | Stoichiometric phosphine oxide byproduct | Sensitive to moisture and protic functional groups | Expensive catalyst, potential for side reactions |
Reaction Pathways and Methodologies
This section details the experimental protocols for each synthetic method, providing a step-by-step guide for laboratory implementation.
Wittig Reaction
The Wittig reaction provides a reliable method for forming the carbon-carbon double bond at a specific position. In this proposed synthesis of this compound, heptanal is reacted with a stabilized phosphorus ylide generated from (4-carboxybutyl)triphenylphosphonium bromide. The use of a stabilized ylide generally favors the formation of the (E)-isomer.[1][2][3]
Experimental Protocol:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), (4-carboxybutyl)triphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0°C, and a strong base such as n-butyllithium (2.2 equivalents) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour, during which the color typically changes to deep red or orange, indicating the formation of the ylide.
-
Reaction with Aldehyde: Heptanal (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the ylide solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Wittig reaction pathway for this compound synthesis.
Grignard Reaction
The Grignard reaction offers a classic carbon-carbon bond-forming strategy. For the synthesis of this compound, a Grignard reagent is prepared from 1-bromohept-3-ene, which then reacts with carbon dioxide (dry ice) in an electrophilic addition to form the carboxylate salt. Subsequent acidification yields the desired carboxylic acid.[4][5][6]
Experimental Protocol:
-
Grignard Reagent Formation: A flame-dried, three-neck round-bottom flask is equipped with a reflux condenser and a dropping funnel under an inert atmosphere. Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of 1-bromohept-3-ene (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is refluxed for 1-2 hours until the magnesium is consumed.
-
Carboxylation: The Grignard reagent solution is cooled in an ice bath and then slowly poured over an excess of crushed dry ice with vigorous stirring. The mixture is stirred until it reaches room temperature.
-
Work-up and Purification: The reaction mixture is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by distillation or column chromatography.
Grignard reaction pathway for this compound synthesis.
Olefin Metathesis
Olefin metathesis is a powerful and efficient modern method for the formation of carbon-carbon double bonds. The synthesis of this compound can be achieved via a cross-metathesis reaction between 1-octene and 3-butenoic acid, catalyzed by a ruthenium-based catalyst such as Grubbs' second-generation catalyst. This method is often characterized by high yields and functional group tolerance.[7][8][9]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, 1-octene (1.0 equivalent) and 3-butenoic acid (1.2 equivalents) are dissolved in a suitable solvent such as dichloromethane (DCM) or toluene. The solution is degassed by bubbling with an inert gas for 15-20 minutes.
-
Catalyst Addition: Grubbs' second-generation catalyst (0.01-0.05 equivalents) is added to the reaction mixture under an inert atmosphere.
-
Reaction and Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 40°C) for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the this compound.
Olefin metathesis pathway for this compound synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Application of Wittig Reaction in Synthesis of α,β⁃Unsaturated Carboxylic Esters [journal.lnpu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Ch19: RMgX + CO2 -> RCO2H [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cross Metathesis [organic-chemistry.org]
Unveiling the Specificity: A Comparative Guide to 4-Undecenoic Acid Cross-Reactivity in Immunological Assays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules like 4-Undecenoic acid in immunological assays is paramount for data accuracy and interpretation. This guide provides a comparative analysis of potential cross-reactivity, supported by experimental protocols and predictive data, to aid in the development and validation of specific immunoassays for this medium-chain fatty acid.
This compound, a monounsaturated fatty acid, presents a unique hapten for antibody generation and immunoassay development. Its specificity is crucial, particularly when analyzing complex biological samples where structurally similar lipids are present. This guide outlines the potential for cross-reactivity with analogous fatty acids and provides a framework for experimental validation.
Predicted Cross-Reactivity Profile
The cross-reactivity of a polyclonal or monoclonal antibody raised against a this compound-carrier conjugate is predicted to be highest with fatty acids of similar chain length and saturation. Based on immunological principles and findings from studies on other anti-fatty acid antibodies, the following table summarizes the predicted cross-reactivity of a hypothetical anti-4-Undecenoic acid antibody.[1] It is important to note that actual cross-reactivity can only be confirmed through empirical testing.
| Compound | Structure | Predicted Cross-Reactivity (%) | Rationale |
| This compound | CH3(CH2)5CH=CH(CH2)2COOH | 100 | Target Analyte |
| Undecanoic acid | CH3(CH2)9COOH | High | Same chain length, differs only in the absence of a double bond. The overall shape would be very similar. |
| 10-Undecenoic acid | CH2=CH(CH2)8COOH | Moderate to High | Isomer with the same chemical formula and chain length. The position of the double bond is a key determinant of the epitope, but some antibodies may recognize the overall fatty acid structure.[2][3] |
| Oleic acid (C18:1) | CH3(CH2)7CH=CH(CH2)7COOH | Low to Moderate | Longer carbon chain but also a monounsaturated fatty acid. Some antibodies might recognize the double bond region, but the significant difference in chain length should reduce binding affinity. |
| Palmitoleic acid (C16:1) | CH3(CH2)5CH=CH(CH2)7COOH | Low to Moderate | Shorter carbon chain but also monounsaturated. The similarity in the alkyl tail preceding the double bond might lead to some cross-reactivity. |
| Linoleic acid (C18:2) | CH3(CH2)4CH=CHCH2CH=CH(CH2)7COOH | Low | Longer chain length and two double bonds, leading to a different three-dimensional shape. |
| Stearic acid (C18:0) | CH3(CH2)16COOH | Very Low | Saturated and significantly longer carbon chain. |
| Myristic acid (C14:0) | CH3(CH2)12COOH | Low | Saturated and longer carbon chain. |
Experimental Workflow for Cross-Reactivity Assessment
A competitive ELISA is the recommended method for assessing the cross-reactivity of anti-4-Undecenoic acid antibodies.[4][5][6] The workflow involves the synthesis of a this compound-protein conjugate for immunization and a different conjugate for plate coating, followed by a competitive assay with potential cross-reactants.
Caption: Workflow for assessing this compound cross-reactivity.
Detailed Experimental Protocols
Preparation of this compound-Protein Conjugates
Objective: To synthesize immunogens and coating antigens for ELISA.
Materials:
-
This compound
-
Carrier proteins: Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve 10 mg of this compound in 1 ml of DMF.
-
Add 15 mg of EDC and 10 mg of NHS to the this compound solution.
-
Stir at room temperature for 4 hours to activate the carboxyl group.
-
In a separate tube, dissolve 10 mg of KLH (for immunogen) or BSA (for coating antigen) in 5 ml of PBS.
-
Slowly add the activated this compound solution to the protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Dialyze the conjugate against PBS for 48 hours with several buffer changes to remove unreacted reagents.
-
Determine the protein concentration and conjugation efficiency using a suitable method (e.g., BCA assay and MALDI-TOF).
Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of potential interfering compounds.
Materials:
-
This compound-BSA conjugate (coating antigen)
-
Purified anti-4-Undecenoic acid antibody
-
This compound standard
-
Potential cross-reacting fatty acids
-
ELISA plates (96-well)
-
Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Dilute the this compound-BSA conjugate to 5 µg/ml in coating buffer and add 100 µl to each well of an ELISA plate. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with 200 µl of blocking buffer for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate 50 µl of the diluted antibody with 50 µl of each standard or cross-reactant dilution for 1 hour at room temperature.
-
Transfer 100 µl of the antibody/analyte mixtures to the coated and blocked ELISA plate. Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µl of the diluted enzyme-labeled secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µl of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µl of stop solution.
-
Read the absorbance at 450 nm.
Data Analysis and Interpretation
The 50% inhibitory concentration (IC50) is determined for both this compound and the potential cross-reactants from their respective standard curves. The percentage of cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100
A high percentage indicates significant cross-reactivity, while a low percentage suggests good specificity of the antibody.
Caption: Logical flow for calculating percent cross-reactivity.
By following these protocols and predictive models, researchers can develop and validate highly specific immunological assays for this compound, ensuring the reliability and accuracy of their findings in various research and development applications.
References
- 1. Identification of Anti-Long Chain Saturated Fatty Acid IgG Antibodies in Serum of Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 3. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo and In Vitro Efficacy of 4-Undecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Undecenoic acid, also known as undecylenic acid, is an eleven-carbon monounsaturated fatty acid derived from the pyrolysis of ricinoleic acid from castor oil.[1][2] It is a naturally occurring compound found in human sweat and has been utilized for its therapeutic properties for many years.[3][4] This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of this compound, with a focus on its well-established antifungal activity and emerging anti-cancer properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the potential of this compound in various therapeutic contexts.
In Vitro Efficacy of this compound
The in vitro effects of this compound have been predominantly studied in the contexts of mycology and oncology.
Antifungal Activity
This compound is a well-documented antifungal agent, effective against a range of fungi that cause skin infections.[1] Its primary mechanism of action involves the disruption of fungal cell morphogenesis, particularly the transition of Candida albicans from its yeast form to the more virulent hyphal form.[1] This inhibition of filamentation is a critical factor in its antifungal efficacy.
Key findings from in vitro antifungal studies:
-
Inhibition of Biofilm Formation: this compound effectively inhibits the formation of C. albicans biofilms at concentrations above 3 mM.[5][6][7]
-
Disruption of Hyphal Growth: The morphological transition from yeast to the filamentous phase is abolished at concentrations above 4 mM.[5][6][7]
-
Cellular Damage: Treatment with this compound leads to a crumpled and atrophic appearance of fungal cells, as observed under scanning electron microscopy.[5]
-
Gene Expression Modulation: It downregulates the transcription of genes related to hyphal formation, such as HWP1, and hydrolytic enzymes like secreted aspartic protease, lipase, and phospholipase.[5][6][7]
Anti-Cancer Activity
Recent research has begun to explore the potential of this compound as an anti-cancer agent. In vitro studies have demonstrated its ability to induce apoptosis in various tumor cell lines.[8][9][10]
Key findings from in vitro anti-cancer studies:
-
Induction of Apoptosis: A novel formulation of undecylenic acid with L-arginine, named GS-1, has been shown to induce concentration-dependent tumor cell death.[10][11][12]
-
Caspase-Dependent Mechanism: The induced cell death is mediated through a caspase-dependent pathway, involving a reduction in mitochondrial membrane potential.[9][10]
-
Cellular Uptake: this compound enters tumor cells via the Fatty Acid Transport Protein 2 (FATP2) and localizes to intracellular lipid droplets.[8][10]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the efficacy of this compound.
| Antifungal Efficacy (in vitro) | |
| Target Organism | Candida albicans |
| Effective Concentration for Biofilm Inhibition | > 3 mM[5][6][7] |
| Effective Concentration for Hyphal Growth Inhibition | > 4 mM[5][6][7] |
| Anti-Cancer Efficacy (in vitro) | |
| Cell Lines Tested | Adherent (e.g., HeLa, A549) and suspension human tumor cell lines[8] |
| Mechanism of Action | Pro-apoptotic, caspase-dependent[9][10] |
| Cellular Uptake Mechanism | Fatty Acid Transport Protein 2 (FATP2)[8][10] |
In Vivo Efficacy of this compound
The in vivo efficacy of this compound has been primarily evaluated in the context of topical antifungal treatments for superficial skin infections. There is a notable lack of published in vivo studies assessing its systemic antifungal or anti-cancer efficacy in animal models.
Topical Antifungal Treatment
Systematic reviews of clinical trials have demonstrated the efficacy of topical undecenoic acid for fungal infections of the skin, such as tinea pedis (athlete's foot).[13][14][15]
Key findings from in vivo antifungal studies:
-
Clinical Efficacy: Placebo-controlled trials have confirmed the efficacy of undecenoates in treating fungal skin infections.[14][15]
-
Comparative Efficacy: In a meta-analysis, the pooled relative risk of treatment failure for undecenoic acid was 0.28, indicating a significant therapeutic effect compared to placebo.[15] When compared to other topical antifungals, allylamines showed a slightly higher cure rate than azoles and undecenoic acid, though the latter remain a cost-effective initial treatment option.[13][15]
| Topical Antifungal Efficacy (in vivo - Clinical Trials) | |
| Indication | Fungal infections of the skin (e.g., tinea pedis) |
| Alternative Treatments | Allylamines (e.g., terbinafine), Azoles (e.g., ketoconazole), Tolnaftate[13] |
| Pooled Relative Risk of Failure to Cure (vs. Placebo) | 0.28 (95% Confidence Interval 0.11 to 0.74)[15] |
Toxicity and Tolerability
A single ascending dose study in Sprague Dawley rats using the GS-1 formulation (undecylenic acid and L-arginine) indicated that a subcutaneous dose of 190.5 mg/kg was well-tolerated with no signs of toxicity.[11] However, this study did not evaluate anti-tumor efficacy.[11]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
A common method for evaluating the in vitro antifungal activity of this compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate (e.g., C. albicans) is prepared in a suitable medium, such as RPMI 1640.
-
Serial Dilution of this compound: The compound is serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The fungal inoculum is added to each well, and the plate is incubated at an appropriate temperature and duration.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.[16]
In Vitro Anti-Cancer Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The results are expressed as a percentage of cell viability compared to untreated controls.
In Vivo Topical Antifungal Efficacy in Clinical Trials
The general methodology for clinical trials evaluating topical antifungals for skin infections involves:
-
Patient Recruitment: Patients with a clinical diagnosis of a fungal skin infection, confirmed by microscopy and culture, are enrolled.
-
Randomization: Patients are randomly assigned to receive either the investigational product (containing this compound) or a placebo/active comparator.
-
Treatment and Follow-up: The assigned treatment is applied topically for a specified duration. Patients are followed up to assess clinical and mycological cure.
-
Outcome Assessment: The primary outcome is typically the mycological cure rate, defined as negative results on both microscopy and culture at the end of the follow-up period.[15]
Signaling Pathways and Experimental Workflows
Antifungal Mechanism of Action
The antifungal activity of this compound primarily targets the fungal cell membrane and morphogenesis.
Caption: Antifungal mechanism of this compound.
Anti-Cancer Apoptotic Pathway
The emerging anti-cancer effect of this compound involves the induction of apoptosis through a caspase-dependent pathway.
Caption: Proposed anti-cancer apoptotic pathway of this compound.
Experimental Workflow for In Vitro Efficacy
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of a compound like this compound.
References
- 1. byrdie.com [byrdie.com]
- 2. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 3. altmedrev.com [altmedrev.com]
- 4. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Undecylenic acid | 1333-28-4 | Benchchem [benchchem.com]
- 10. Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Review of Clinical Trials of Topical Antifungal Therapy | AAFP [aafp.org]
- 14. Topical treatments for fungal infections of the skin and nails of the foot - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic review of topical treatments for fungal infections of the skin and nails of the feet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
Comparative analysis of 4-Undecenoic acid from different natural sources
While the query specified 4-undecenoic acid, the predominantly available and researched isomer from natural sources is 10-undecenoic acid, commonly known as undecylenic acid. This guide provides a comprehensive comparative analysis of undecylenic acid derived from its primary natural source, castor oil, and explores its biological activities and experimental protocols for its isolation and analysis.
Undecylenic acid, an eleven-carbon monounsaturated fatty acid, is a valuable bio-based chemical with a wide range of applications, notably in the pharmaceutical and cosmetic industries.[1][2] Its primary and commercially viable natural source is castor oil, derived from the seeds of the Ricinus communis plant.[3][4] While it is also found in trace amounts in human sweat, castor oil remains the sole significant natural source for industrial production.[2]
From Castor Oil to Undecylenic Acid: The Production Pathway
The industrial production of undecylenic acid from castor oil is a well-established process involving the pyrolysis of ricinoleic acid, which constitutes about 90% of the fatty acids in castor oil.[3][4] This process, conducted at high temperatures in the presence of steam, cleaves ricinoleic acid to yield undecylenic acid and heptanal.[3]
Comparative Data of Undecylenic Acid from Castor Oil
Since castor oil is the exclusive commercial natural source, a comparative analysis between different natural sources is not feasible. However, the yield and purity of undecylenic acid can vary depending on the specific processing and purification methods employed after pyrolysis.
| Parameter | Typical Range | Method of Analysis |
| Purity | >97% | Gas Chromatography (GC) |
| Appearance | Colorless to pale yellow liquid/solid | Visual Inspection |
| Odor | Characteristic pungent odor | Olfactory Analysis |
| Melting Point | 25-27°C | Differential Scanning Calorimetry (DSC) |
| Boiling Point | 275°C | Distillation |
Table 1: Physicochemical Properties of Undecylenic Acid from Castor Oil.[5]
Biological Activities and Mechanism of Action
Undecylenic acid is renowned for its potent antifungal properties, making it a key ingredient in topical treatments for fungal skin infections like athlete's foot and ringworm.[6][7] Its mechanism of action against fungi, particularly Candida albicans, involves the inhibition of biofilm formation and the transition from yeast to the more virulent hyphal form.[7][8]
The antifungal activity is attributed to its ability to disrupt the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.[9] Furthermore, undecylenoic acid can interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9]
Experimental Protocols
Extraction of Undecylenic Acid from Castor Oil (Industrial Method)
-
Saponification of Castor Oil: Castor oil is hydrolyzed with a strong base (e.g., sodium hydroxide) to produce ricinoleic acid sodium salt (soap) and glycerol.
-
Acidification: The soap is then treated with a strong acid (e.g., sulfuric acid) to liberate the free ricinoleic acid.
-
Pyrolysis: The isolated ricinoleic acid is subjected to pyrolysis at high temperatures (typically 450-500°C) under vacuum or in the presence of an inert gas. This thermal cracking process yields undecylenic acid and heptanal.
-
Fractional Distillation: The resulting mixture is separated by fractional distillation to isolate undecylenic acid from heptanal and other byproducts.
-
Purification: Further purification of undecylenic acid can be achieved through techniques like vacuum distillation or crystallization to achieve high purity (>97%).
Analysis of Undecylenic Acid Purity by Gas Chromatography (GC)
-
Sample Preparation: A known amount of the undecylenic acid sample is dissolved in a suitable solvent (e.g., methanol or hexane). An internal standard may be added for quantitative analysis.
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase) is used.
-
Injection: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through the column. The components of the sample separate based on their boiling points and interactions with the stationary phase.
-
Detection: As each component elutes from the column, it is detected by the FID, which generates a signal proportional to the amount of the component.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to each component. The area of the undecylenic acid peak is used to determine its purity relative to other components.
Conclusion
Undecylenic acid, primarily sourced from castor oil, stands out as a significant bio-based fatty acid with well-documented antifungal properties. While a comparative analysis across different natural sources is not currently possible due to the singular prominence of castor oil, the analysis of its production, biological activity, and the methodologies for its isolation and characterization provide a solid foundation for researchers, scientists, and drug development professionals. The detailed experimental protocols and established mechanisms of action underscore its importance and potential in various scientific and industrial applications.
References
- 1. akshaychemicals.in [akshaychemicals.in]
- 2. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 4. Castor oil - Wikipedia [en.wikipedia.org]
- 5. aurochemicals.com [aurochemicals.com]
- 6. What is Undecenoic Acid used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
A Comparative Analysis of 4-Undecenoic Acid and Systemic Antifungal Drugs: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal efficacy of 4-Undecenoic acid against commonly used systemic antifungal drugs. The information presented is based on available experimental data, focusing on in vitro efficacy, mechanisms of action, and relevant signaling pathways. This document aims to be a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal therapies.
Introduction
Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, pose a significant global health challenge. The existing arsenal of systemic antifungal drugs, primarily comprising azoles, polyenes, echinocandins, and allylamines, is threatened by the emergence of drug-resistant fungal strains. This has spurred the investigation of alternative antifungal agents with novel mechanisms of action. This compound, a monounsaturated fatty acid, has long been recognized for its topical antifungal properties. This guide delves into its potential as a broader antifungal agent by comparing its in vitro efficacy and mechanisms of action with those of established systemic antifungal drugs.
Comparative In Vitro Efficacy
The in vitro efficacy of an antifungal agent is a critical indicator of its potential therapeutic value. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key metrics used to quantify this activity. The following tables summarize the available in vitro data for this compound and major classes of systemic antifungal drugs against clinically relevant fungal pathogens.
Data Presentation
Table 1: In Vitro Efficacy (MIC in µg/mL) of this compound and Systemic Antifungals against Candida albicans
| Antifungal Agent | Drug Class | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Fatty Acid | 2 - 32 | ~16 | ~32 |
| Fluconazole | Azole | 0.064 - 16[1] | 0.25 - 1 | 0.5 - 4 |
| Amphotericin B | Polyene | 0.016 - 1[1] | 0.25 - 0.5 | 0.5 - 1 |
| Caspofungin | Echinocandin | 0.016 - 0.032[1] | 0.12 - 0.25 | 0.25 - 0.5 |
Note: Data for this compound is compiled from various in vitro studies and may show variability based on testing conditions.
Table 2: In Vitro Efficacy (MIC in µg/mL) of Systemic Antifungals against Aspergillus fumigatus
| Antifungal Agent | Drug Class | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Voriconazole | Azole | 0.125 - 2 | 0.5 | 1 |
| Amphotericin B | Polyene | 0.25 - 2 | 1 | 1 |
| Caspofungin (MEC) | Echinocandin | 0.015 - 0.25 | 0.03 | 0.06 |
Note: Data for this compound against Aspergillus fumigatus is limited in the reviewed literature. MEC (Minimum Effective Concentration) is used for echinocandins against molds.
Mechanisms of Action and Signaling Pathways
The therapeutic efficacy of an antifungal drug is intrinsically linked to its mechanism of action. This compound and systemic antifungals exhibit distinct molecular mechanisms, which are detailed below.
This compound
This compound, also known as undecylenic acid, is a fatty acid that disrupts fungal growth through a multi-faceted approach. Its primary mechanisms include:
-
Inhibition of Fatty Acid Biosynthesis: It is believed to interfere with the fungal fatty acid synthase (FAS) complex, a crucial enzyme system for building fatty acid chains. This disruption leads to a compromised cell membrane structure and function.
-
Inhibition of Morphogenesis: this compound has been shown to inhibit the yeast-to-hypha transition in Candida albicans[2][3]. This is a critical virulence factor, as the hyphal form is associated with tissue invasion and biofilm formation.
-
Biofilm Disruption: It effectively inhibits the formation of fungal biofilms, which are notoriously resistant to conventional antifungal therapies[3].
-
Cell Membrane Damage: The incorporation of this unsaturated fatty acid into the fungal cell membrane can increase its permeability, leading to the leakage of essential intracellular components and ultimately cell death.[1]
Signaling Pathway of this compound
Caption: Mechanism of this compound.
Systemic Antifungal Drugs
Systemic antifungal drugs are classified into several major groups based on their targets within the fungal cell.
-
Azoles (e.g., Fluconazole, Itraconazole, Voriconazole): This class of drugs inhibits the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function.
-
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores or channels. This leads to increased membrane permeability, leakage of intracellular ions and molecules, and ultimately fungal cell death.
-
Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin): Echinocandins are non-competitive inhibitors of β-(1,3)-D-glucan synthase, an enzyme crucial for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. This inhibition disrupts cell wall integrity, leading to osmotic instability and cell lysis.
-
Allylamines (e.g., Terbinafine): Allylamines inhibit the enzyme squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway. This leads to a deficiency of ergosterol and an accumulation of toxic squalene within the fungal cell.
Signaling Pathways of Systemic Antifungals
Caption: Mechanisms of Systemic Antifungals.
Experimental Protocols
The following provides a generalized methodology for determining the in vitro antifungal susceptibility of compounds, based on standardized protocols.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted standard for determining the MIC of antifungal agents.
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Antifungal agents (this compound, systemic antifungals)
-
96-well microtiter plates
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Preparation of Antifungal Stock Solutions: Dissolve the antifungal agents in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration.
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida spp.): Culture the yeast on an appropriate agar medium. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
For molds (Aspergillus spp.): Culture the mold on potato dextrose agar until sporulation occurs. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Serial Dilution of Antifungals: Prepare two-fold serial dilutions of each antifungal agent in the 96-well microtiter plates using RPMI-1640 medium.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
Reading of MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles and ≥90-100% for other agents) compared to the growth control. This can be assessed visually or by using a microplate reader.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC Determination.
Discussion and Future Perspectives
The compiled in vitro data suggests that this compound possesses notable antifungal activity, particularly against Candida albicans. Its MIC values, while generally higher than those of potent systemic antifungals like echinocandins and amphotericin B, are within a range that indicates a potential for therapeutic application, especially considering its distinct mechanism of action. The ability of this compound to inhibit virulence factors such as hyphal formation and biofilm development is a significant advantage, as these are key contributors to the pathogenicity and drug resistance of fungi.
However, a direct comparison with systemic antifungal drugs is challenging due to the current lack of in vivo data for this compound in systemic infection models. Its primary clinical use has been limited to topical applications. Future research should focus on:
-
Systemic Efficacy Studies: In vivo studies in animal models of systemic fungal infections are crucial to evaluate the therapeutic potential of this compound when administered systemically.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a systemic agent.
-
Spectrum of Activity: Further in vitro testing against a broader range of clinically relevant fungi, including resistant strains, will provide a more complete picture of its antifungal spectrum.
-
Synergy Studies: Investigating the potential for synergistic interactions between this compound and existing antifungal drugs could lead to novel combination therapies that are more effective and less prone to resistance.
References
A Comparative Exploration of the Cytotoxic Effects of Undecenoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Undecenoic Acid's Anticancer Potential
Undecenoic acid, a monounsaturated fatty acid, and its derivatives are emerging as a promising class of compounds in anticancer research. This guide provides a comparative overview of their cytotoxic properties, supported by experimental data, to inform future drug development and scientific investigation. While this report focuses primarily on 10-undecenoic acid (undecylenic acid) and its derivatives due to the availability of public data, the findings offer valuable insights into the potential of related isomers like 4-undecenoic acid.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various undecenoic acid derivatives against a panel of human cancer cell lines. This data, gathered from multiple studies, highlights the differential cytotoxic activity based on the chemical modifications of the parent fatty acid.
| Compound | Cell Line | IC50 (µM) | Reference |
| 10-Undecenoic Acid-Amino Acid Hybrids (Sulfated) | |||
| Valine Derivative | DU145 | 15.2 ± 0.8 | [1] |
| Phenylalanine Derivative | DU145 | 18.5 ± 1.1 | [1] |
| Leucine Derivative | DU145 | 20.1 ± 1.3 | [1] |
| Tyrosine Derivative | DU145 | 22.4 ± 1.5 | [1] |
| Methionine Derivative | DU145 | 25.8 ± 1.9 | [1] |
| 10-Undecenoic Acid-Based β-Hydroxy 1,2,3-Triazoles | |||
| Methyl Oleate Derivative (1dii) | DU-145 | 10.73 | [2] |
| HeLa | 13.61 | [2] | |
| MCF-7 | 11.93 | [2] | |
| A549 | 16.54 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of fatty acid derivatives.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cell Culture and Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol.
-
Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at 500 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated as: [(Absorbance of treated cells - Absorbance of control) / (Absorbance of maximum LDH release - Absorbance of control)] x 100.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compounds. After incubation, harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Mechanisms
To better understand the experimental processes and potential biological pathways involved in the cytotoxicity of undecenoic acid and its derivatives, the following diagrams are provided.
Caption: Experimental workflow for assessing the cytotoxicity of this compound and its derivatives.
Based on studies of related unsaturated fatty acids, a potential mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[3] A novel formulation of 10-undecenoic acid has also been shown to induce apoptosis via a caspase-dependent pathway and reduction in mitochondrial membrane potential.[4][5][6][7][8]
Caption: A proposed signaling pathway for undecenoic acid derivative-induced apoptosis.
Conclusion
The available data, primarily on 10-undecenoic acid and its derivatives, strongly suggest that this class of fatty acids possesses significant cytotoxic and pro-apoptotic properties against various cancer cell lines. The chemical modification of undecenoic acid, such as through the formation of amino acid hybrids or triazoles, can modulate its anticancer activity. The induction of apoptosis appears to be a key mechanism of action, potentially involving ROS generation, ER stress, and mitochondrial dysfunction leading to caspase activation.
Further research is warranted to specifically investigate the cytotoxic profile of this compound and its derivatives to fully elucidate their therapeutic potential. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for such future investigations.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. ijpsr.com [ijpsr.com]
- 3. ω-Hydroxyundec-9-enoic acid induces apoptosis through ROS-mediated endoplasmic reticulum stress in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - La Trobe - Figshare [opal.latrobe.edu.au]
A Comparative Analysis of 4-Undecenoic Acid and Caprylic Acid as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, has spurred research into alternative therapeutic agents. Among these, fatty acids have emerged as promising candidates due to their broad-spectrum antifungal activity. This guide provides a detailed comparison of two such fatty acids: 4-undecenoic acid (also known as undecylenic acid) and caprylic acid (octanoic acid), with a focus on their efficacy against the opportunistic pathogen Candida albicans.
Quantitative Antifungal Performance
The following table summarizes the available quantitative data on the antifungal activity of this compound and caprylic acid against Candida albicans. It is important to note that the data are compiled from different studies with varying experimental endpoints, which should be considered when making direct comparisons.
| Parameter | This compound | Caprylic Acid | Fungal Strain(s) | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | Inhibits biofilm formation at >3 mM; Abolishes yeast-to-hyphae transition at >4 mM | MIC₅₀: 450 µg/mL; MIC₉₀: 500 µg/mL | Candida albicans | [1][2] |
| Minimum Fungicidal Concentration (MFC) | Data not available in a directly comparable format. | Data not available in a directly comparable format. | Candida albicans | |
| Qualitative Potency Comparison | Stated to be approximately six times more effective than caprylic acid. | Baseline for comparison. | General antifungal activity | [3] |
Note on Quantitative Data: The provided MIC values have different endpoints. For this compound, the concentration reflects the inhibition of specific virulence factors (biofilm formation and morphogenesis), while for caprylic acid, it represents the inhibition of fungal growth. A direct comparison of these values should be made with caution.
Mechanisms of Antifungal Action
Both this compound and caprylic acid exert their antifungal effects through multi-targeted mechanisms, primarily centered on the disruption of the fungal cell membrane and interference with key cellular processes.
This compound: The antifungal activity of this compound is multifaceted. It is known to disrupt the integrity of the fungal cell membrane, leading to the leakage of intracellular contents.[4][5] A key mechanism is the inhibition of fatty acid biosynthesis, which is crucial for maintaining the cell membrane.[6] Furthermore, this compound has been shown to inhibit the morphological transition of Candida albicans from its yeast form to the more virulent hyphal form.[1][7] This is achieved, in part, by down-regulating the expression of genes critical for hyphal formation and virulence, such as HWP1 (Hyphal Wall Protein 1) and genes encoding secreted aspartyl proteases (SAPs), lipases, and phospholipases.[1][8]
Caprylic Acid: Caprylic acid's primary mode of action is the disruption of the fungal cell membrane's integrity, leading to increased permeability and ultimately cell death.[9][10] It also interferes with virulence factors such as morphogenesis, adhesion, and biofilm formation.[11] Studies have shown that caprylic acid can down-regulate the expression of genes involved in serum-induced morphogenesis, including Cdc35, Hwp1, Hst7, and Cph1.[11] Concurrently, it upregulates the expression of negative regulators of hyphal formation, Nrg1 and Tup1.[11] Additionally, caprylic acid has been found to inhibit the function of efflux pumps in C. albicans, which can contribute to its antifungal efficacy.[12]
Experimental Protocols
The following are detailed, generalized methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of antifungal agents like this compound and caprylic acid, based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antifungal agent that prevents the visible in vitro growth of a microorganism.
1. Preparation of Antifungal Stock Solutions:
-
Prepare stock solutions of this compound and caprylic acid in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration 100 times the highest final concentration to be tested.
-
Due to the nature of fatty acids, ensure complete solubilization. Gentle warming may be necessary.
2. Preparation of Fungal Inoculum:
-
Culture Candida albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
3. Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solutions in RPMI 1640 medium to achieve a range of desired concentrations.
-
Inoculate each well with the prepared fungal suspension.
-
Include a growth control well (containing only the fungal inoculum in the medium) and a sterility control well (containing only the medium).
-
Incubate the plate at 35°C for 24-48 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control well.
Determination of Minimum Fungicidal Concentration (MFC)
This assay is performed after the MIC is determined to ascertain the lowest concentration of an antifungal agent that kills the microorganism.
1. Subculturing from MIC Wells:
-
Following the MIC determination, select the wells showing no visible growth (i.e., at and above the MIC).
-
From each of these wells, take a 10-20 µL aliquot and subculture it onto an SDA plate.
2. Incubation:
-
Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in the control subculture (from the growth control well).
3. Interpretation of Results:
-
The MFC is the lowest concentration of the antifungal agent that results in no fungal growth or a significant reduction in CFU (e.g., 99.9% killing) on the subculture plate.[13][14]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways and cellular targets affected by this compound and caprylic acid in Candida albicans.
Caption: Mechanism of this compound on C. albicans.
Caption: Mechanism of Caprylic Acid on C. albicans.
Conclusion
Both this compound and caprylic acid demonstrate significant antifungal properties against Candida albicans, primarily by targeting the fungal cell membrane and interfering with virulence-related gene expression. While direct comparative studies with standardized methodologies are limited, the available evidence suggests that this compound may be a more potent inhibitor of key virulence factors. Both fatty acids represent promising avenues for the development of novel antifungal therapies, either as standalone agents or in combination with existing drugs. Further research is warranted to establish a comprehensive, side-by-side comparison of their antifungal efficacy and to fully elucidate their mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. iem.modares.ac.ir [iem.modares.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) of Endophytic Fungal Extracts [bio-protocol.org]
- 5. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 6. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 7. Undecylenic Acid Inhibits Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - ProQuest [proquest.com]
- 9. thecandidadiet.com [thecandidadiet.com]
- 10. CAPRYLIC ACID - Anti-fungal - DCNutrition.com [dcnutrition.com]
- 11. researchgate.net [researchgate.net]
- 12. Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction of Pathogenic Candida albicans by Cell Membrane Disruption and Efflux Pump Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Determination of the minimum fungicidal concentration [bio-protocol.org]
Evaluating the Synergistic Antifungal Effects of 4-Undecenoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic antifungal performance of 4-Undecenoic acid with other compounds, supported by available experimental data. The guide also details the methodologies for key experiments in the field to facilitate further research.
While this compound, a monounsaturated fatty acid, has been recognized for its antifungal properties, research into its synergistic effects with other antifungal agents is an emerging area. This guide synthesizes the available data on its combinatorial efficacy, primarily focusing on its saturated analogue, undecanoic acid, due to the current availability of published research. The primary aim is to present a clear, data-driven overview to inform future research and development in antifungal therapies.
Synergistic Effects with Quinic Acid Against Candida spp. Biofilms
A significant study has demonstrated the synergistic interaction between undecanoic acid and quinic acid, a compound derived from Syzygium cumini, in inhibiting biofilm formation by various Candida species. The checkerboard method was employed to determine the Fractional Inhibitory Concentration Index (FICI), which quantitatively assesses the nature of the interaction between two antimicrobial agents[1][2]. A FICI value of ≤ 0.5 is indicative of a synergistic effect[1].
The combination of quinic acid and undecanoic acid was found to be synergistic in inhibiting the biofilms of all tested Candida strains[1]. This synergistic action allows for a reduction in the effective concentration of undecanoic acid required to inhibit biofilm formation.
Table 1: Biofilm Inhibitory Concentration (BIC) of Undecanoic Acid Alone and in Combination with Quinic Acid against Candida spp.
| Candida Strain | BIC of Undecanoic Acid Alone (µg/mL) | BIC of Undecanoic Acid in Combination with Quinic Acid (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interaction |
| C. albicans (ATCC 90028) | 40 | 5 | ≤0.5 | Synergistic |
| C. albicans (MTCC 3017) | 80 | 10 | ≤0.5 | Synergistic |
| C. glabrata (MTCC 3019) | 80 | 10 | ≤0.5 | Synergistic |
| C. tropicalis (MTCC 184) | 40 | 20 | ≤0.5 | Synergistic |
| C. parapsilosis (ATCC 22019) | 80 | 40 | ≤0.5 | Synergistic |
| C. krusei (ATCC 6258) | 160 | 80 | ≤0.5 | Synergistic |
| C. albicans (Clinical Isolate 1) | 80 | 10 | ≤0.5 | Synergistic |
| C. albicans (Clinical Isolate 2) | 80 | 10 | ≤0.5 | Synergistic |
| C. albicans (Clinical Isolate 3) | 80 | 10 | ≤0.5 | Synergistic |
| C. albicans (Clinical Isolate 4) | 80 | 10 | ≤0.5 | Synergistic |
Data sourced from Muthamil et al., 2018[1][2].
Comparison with Standard Antifungals
Currently, there is a notable lack of published studies evaluating the synergistic effects of this compound or undecanoic acid with major classes of antifungal drugs, such as azoles (e.g., fluconazole), polyenes (e.g., amphotericin B), and echinocandins (e.g., caspofungin). This represents a significant gap in the literature and a promising avenue for future research. The development of combination therapies that include fatty acids could potentially reduce the required dosages of conventional antifungals, thereby minimizing toxicity and mitigating the development of resistance[1].
Experimental Protocols
To facilitate further research into the synergistic effects of this compound, detailed methodologies for key experimental assays are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations[1].
-
Preparation of Reagents : Prepare stock solutions of this compound and the other antifungal agent in an appropriate solvent. Serially dilute each compound in a liquid growth medium (e.g., RPMI 1640) in separate 96-well microtiter plates.
-
Plate Setup : In a new 96-well plate, combine the diluted compounds in a checkerboard pattern. Each well will contain a unique concentration combination of the two agents.
-
Inoculation : Add a standardized fungal inoculum (e.g., 1-5 x 105 CFU/mL) to each well. Include wells with each agent alone as controls, as well as a growth control (inoculum only) and a sterility control (medium only).
-
Incubation : Incubate the plate at 35-37°C for 24-48 hours.
-
Data Analysis : Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth. Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination and then the FICI by summing the individual FICs. The interaction is interpreted as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1.0 indicates an additive effect; 1.0 < FICI ≤ 4.0 indicates indifference; and FICI > 4.0 indicates antagonism[1].
Caption: Workflow of the Checkerboard Assay for Antifungal Synergy Testing.
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the rate at which an antifungal combination kills a fungal population over time.
-
Preparation : Prepare tubes with a suitable broth medium containing the antifungal agents at desired concentrations (e.g., based on MIC values from the checkerboard assay), both individually and in combination.
-
Inoculation : Add a standardized fungal inoculum to each tube to achieve a starting concentration of approximately 1 x 105 to 5 x 105 CFU/mL. Include a growth control tube without any antifungal agent.
-
Incubation and Sampling : Incubate the tubes with agitation at 35°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.
-
Quantification : Perform serial dilutions of the collected aliquots and plate them on agar plates. Incubate the plates until colonies are visible, then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis : Plot the log10 CFU/mL against time for each combination and control. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
Caption: Workflow of the Time-Kill Assay for Antifungal Synergy.
Biofilm Disruption Assay Protocol
This assay evaluates the ability of an antifungal combination to disrupt pre-formed biofilms.
-
Biofilm Formation : Grow fungal biofilms in 96-well plates for 24-48 hours by inoculating a standardized cell suspension into a suitable medium.
-
Treatment : After the incubation period, gently wash the biofilms to remove non-adherent cells. Add fresh medium containing the antifungal agents, alone and in combination, to the wells.
-
Incubation : Incubate the plates for another 24-48 hours at 37°C.
-
Quantification : Quantify the remaining biofilm viability using methods such as the XTT reduction assay, which measures metabolic activity, or by crystal violet staining, which measures biofilm biomass.
-
Data Analysis : Compare the viability or biomass of the treated biofilms to that of the untreated control. A significant reduction in the treated groups indicates biofilm disruption activity. Synergy can be determined by observing a greater reduction with the combination than with the individual agents.
Caption: Workflow for the Biofilm Disruption Assay.
Proposed Signaling Pathway for Synergistic Action
Based on the findings of the synergistic activity of undecanoic acid and quinic acid against Candida biofilms, a hypothetical signaling pathway for their combined action can be proposed. Undecanoic acid is known to interfere with fungal cell membranes and inhibit the yeast-to-hyphal transition, a critical step in biofilm formation[3]. Quinic acid may potentiate this effect by further destabilizing the cell wall or interfering with signaling pathways that regulate biofilm integrity and virulence factor expression.
Caption: Proposed synergistic mechanism of 4-Undecenoic and Quinic acids.
Conclusion
The available evidence strongly suggests that undecanoic acid, a close structural analogue of this compound, exhibits significant synergistic antifungal activity against Candida biofilms when combined with quinic acid. This highlights the potential of fatty acids as valuable components in combination therapies. However, a significant research gap exists regarding the synergistic potential of this compound with mainstream antifungal drugs. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers with the tools and knowledge necessary to explore these promising avenues, ultimately contributing to the development of more effective strategies to combat fungal infections.
References
- 1. Synergistic Effect of Quinic Acid Derived From Syzygium cumini and Undecanoic Acid Against Candida spp. Biofilm and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effect of Quinic Acid Derived From Syzygium cumini and Undecanoic Acid Against Candida spp. Biofilm and Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Fungal Transcriptomic Response to 4-Undecenoic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms behind the antifungal activity of compounds like 4-undecenoic acid is paramount for the development of novel therapeutics. This guide provides a comparative overview of the transcriptomic changes induced by this compound and its close analog, undecylenic acid, in various fungi, with a focus on experimental data and affected signaling pathways.
Introduction to this compound's Antifungal Activity
This compound, a monounsaturated fatty acid, and the closely related undecylenic acid (10-undecenoic acid), have long been recognized for their fungistatic and fungicidal properties. These compounds are known to disrupt fungal cell membranes, inhibit key metabolic processes, and interfere with virulence factors.[1][2] Transcriptomic studies have begun to unravel the specific gene expression changes that underpin these antifungal effects, providing a more detailed picture of their mechanism of action.
The primary modes of action for undecenoic acid derivatives include the disruption of microbial cell membrane integrity and the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.[1] Furthermore, these fatty acids can modulate inflammatory pathways and interfere with the morphological transition of fungi from a yeast-like form to a more virulent hyphal form.[1][3]
Comparative Transcriptomic Analysis
Studies on Candida albicans, a prevalent human fungal pathogen, have revealed a significant downregulation of genes associated with virulence in response to treatment with undecylenic acid and its derivatives. Notably, genes involved in adhesion, hyphal formation, and biofilm development are consistently repressed.
Downregulation of Virulence-Associated Genes in Candida albicans
Treatment of C. albicans with an analog of undecenoic acid, 4-AN, led to a marked reduction in the expression of several key virulence genes.[4] Similarly, undecylenic acid treatment has been shown to decrease the transcription of genes encoding hydrolytic enzymes and those related to hyphal formation.[2][5]
| Gene | Function | Fold Change / Percent Inhibition | Reference |
| ALS1, ALS3 | Adhesion, biofilm formation | Reduced expression | [4] |
| BCR1 | Biofilm formation | Reduced expression | [4] |
| CPH1, EFG1 | Hyphal morphogenesis | Reduced expression | [4] |
| ECE1 | Candidalysin precursor, hyphal formation | Reduced expression | [4] |
| HWP1 | Hyphal wall protein, adhesion | Significantly reduced transcription | [2][5] |
| HYR1 | Hyphal wall protein | Reduced expression | [4] |
| SAP1 | Secreted aspartyl protease, virulence | Reduced expression | [4] |
| SAPs | Secreted aspartyl proteases (general) | Decreased transcription | [2][5] |
| PLBs | Phospholipases | Decreased transcription | [5] |
| LIBs | Lipases | Decreased transcription | [5] |
Key Signaling Pathways and Cellular Processes Affected
The transcriptomic data points to several key cellular pathways and processes that are perturbed by this compound and its analogs. These include cell wall and membrane integrity, metabolic pathways, and stress responses.
A proposed mechanism of action for undecanoic acid involves the induction of oxidative stress, which in turn leads to alterations in fatty acid, phospholipid, and ergosterol synthesis.[6] This disruption of lipid metabolism is a central theme in the antifungal activity of these compounds. The increased levels of reactive oxygen species (ROS) can cause damage to the cell membrane and cell wall.[6]
Caption: Fungal response to this compound.
Experimental Protocols
A standardized workflow is typically employed for comparative transcriptomic studies of fungal responses to antifungal agents.
Fungal Culture and Treatment
-
Organism: Candida albicans (or other relevant fungal species).
-
Culture Medium: A suitable broth medium such as RPMI-1640 or Yeast Peptone Dextrose (YPD) is used for fungal growth.
-
Treatment: Fungal cultures in the logarithmic growth phase are treated with a specific concentration of this compound (e.g., the minimum inhibitory concentration, MIC).
-
Incubation: Cultures are incubated for a defined period (e.g., 1 to 24 hours) at an optimal temperature (e.g., 35-37°C).[7]
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from fungal cells using standard protocols, such as those involving TRIzol reagent or commercial kits.
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer and spectrophotometer.
-
Library Preparation: RNA-sequencing libraries are prepared from the high-quality RNA samples.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).[7]
Data Analysis
-
Read Mapping: The sequencing reads are mapped to the reference genome of the fungal species.
-
Differential Gene Expression Analysis: The expression levels of genes in the treated samples are compared to those in untreated control samples to identify differentially expressed genes (DEGs).
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) are performed to identify the biological processes and pathways that are significantly affected.[7]
Caption: Experimental workflow for transcriptomic analysis.
Conclusion
Comparative transcriptomic analysis provides a powerful tool for elucidating the mechanisms of action of antifungal compounds. The available data on this compound and its analogs consistently demonstrate a significant impact on the expression of genes crucial for fungal virulence, particularly in Candida albicans. The downregulation of genes involved in adhesion, hyphal formation, and biofilm development, coupled with the disruption of cell membrane integrity and metabolic processes, underscores the multifaceted antifungal activity of this class of fatty acids. Further research, including comparative transcriptomics across a broader range of pathogenic fungi, will be invaluable for the development of new and effective antifungal strategies.
References
- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 2. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 4-Undecenoic Acid: A Procedural Guide
The proper disposal of 4-Undecenoic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. The following procedures are based on established safety protocols for unsaturated carboxylic acids of this type.
Note: The information presented is primarily derived from the Safety Data Sheets (SDS) for the closely related isomer, 10-Undecenoic acid (Undecylenic acid, CAS No. 112-38-9). Due to their structural similarity, the safety hazards and disposal procedures are considered analogous. Always consult your institution's specific waste management protocols and the chemical's specific SDS.
Key Safety and Hazard Information
This compound is classified as an irritant and is harmful to aquatic life. Adherence to personal protective equipment (PPE) guidelines is mandatory during handling and disposal.
-
Hazard Statements:
-
Required PPE:
-
Wear protective gloves (compatible chemical-resistant gloves).[1][2][4]
-
Wear appropriate safety goggles or a face shield for eye protection.[1][2][4]
-
Use a lab coat or other protective clothing to prevent skin exposure.[3][4]
-
Ensure adequate ventilation or use respiratory protection if inhalation of vapors or mists is likely.[4][5][6]
-
Quantitative Data Summary
The following table summarizes key quantitative data for Undecenoic acid, providing a reference for its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | [2] |
| Molecular Weight | 184.28 g/mol | [2] |
| Flash Point | 100.0 °C (212.0 °F) - Closed Cup | [1] |
| 148 °C (298.4 °F) | [5] | |
| Vapor Pressure | 0.0001 kPa (at 25 °C / 77 °F) | [1] |
| log Pow (n-octanol/water) | 3.86 - 4 | [5][6] |
| Aquatic Toxicity (Acute) | LC50 (fish, 24h): 53.7 mg/L | [6] |
| EC50 (invertebrates, 24h): 33 mg/L | [6] | |
| ErC50 (algae, 72h): 0.24 mg/L | [6] |
Step-by-Step Disposal Procedures
The proper disposal of this compound depends on whether it is a small residual amount, a bulk quantity, or a spill. In all cases, disposal must comply with local, regional, and national hazardous waste regulations.[1][5]
Protocol 1: Disposal of Contaminated Materials and Empty Containers
This protocol details the handling of items with minimal chemical residue.
-
Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: Collect the rinsate as hazardous chemical waste. Never pour the rinsate down the drain.
-
Container Disposal: Once the container is thoroughly empty and rinsed, obliterate or remove all labels to prevent misuse.[7] Dispose of the clean glass or plastic container according to institutional recycling or waste guidelines.[7]
-
Solid Waste: Dispose of chemically contaminated solid waste (e.g., absorbent pads, gloves, weighing paper) by placing it in a clearly labeled, sealed plastic bag and then into a designated solid chemical waste container.[7]
Protocol 2: Disposal of Unused or Waste this compound
Unused or waste quantities of the acid must be treated as hazardous chemical waste.
-
Containerization: Ensure the waste this compound is stored in its original container or a compatible, sealed, and clearly labeled waste container.[2] Do not mix it with other waste streams.[2]
-
Labeling: Label the container clearly as "Hazardous Waste: this compound" and include any other components if it is a mixture.
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[3][5]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[2][3]
Protocol 3: Accidental Spill Cleanup and Disposal
In the event of a spill, immediate and safe cleanup is required to minimize exposure and environmental contamination.
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Eliminate all ignition sources.[1]
-
Contain Spill: For liquid spills, create a dike around the spill using an inert, absorbent material such as vermiculite, dry sand, or commercial sorbents.[1] Do not allow the material to enter drains or groundwater systems.[1][2]
-
Absorb and Collect: Carefully absorb the spilled acid. Sweep or shovel the contaminated absorbent material into a suitable, labeled container for hazardous waste disposal.[1][5]
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials and water for disposal as hazardous waste.
-
Dispose of Waste: Seal the container holding the spill cleanup materials and dispose of it as hazardous waste following the procedure in Protocol 2.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. vigon.com [vigon.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling 4-Undecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Undecenoic acid (CAS No. 112-38-9), also known as Undecylenic acid. Adherence to these procedural guidelines is critical to ensure personnel safety and environmental compliance in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is classified as a substance that causes skin irritation and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[4][5] Ingestion may be harmful, and the substance is considered harmful to aquatic life with long-lasting effects.[1][2][5][6] A thorough risk assessment should be conducted before commencing any work involving this chemical.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7] | To protect eyes from splashes and potential vapors, which can cause serious eye irritation.[1][2][3][7] |
| Hand Protection | Chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended for handling acids.[7] For incidental contact, nitrile gloves are suitable. For extended contact, neoprene or butyl rubber are preferred. Inspect gloves for any signs of degradation or puncture before use.[8] | To prevent skin contact, which can cause irritation and potential sensitization.[7][8][9] |
| Body Protection | A lab coat or chemical-resistant coveralls should be worn over personal clothing.[10] Long-sleeved clothing is essential.[5] For larger quantities or in situations with a higher risk of splashing, chemical-resistant aprons or suits may be necessary. | To protect the skin from accidental splashes and contamination. |
| Respiratory Protection | Generally, handling small quantities in a well-ventilated area or a chemical fume hood does not require respiratory protection.[11] If dusts or aerosols are generated, or if working in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6][7] | To prevent inhalation of vapors or aerosols that may cause respiratory tract irritation.[5][9] |
Quantitative Data
No specific occupational exposure limits (e.g., PEL, TLV) for this compound have been established by major regulatory bodies. General hazard information is provided below.
| Hazard Classification | Statement |
| Skin Irritation | Causes skin irritation.[1][2][3] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation.[4][5] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[1][2][4][6] |
Operational and Disposal Plans
The following step-by-step procedures provide guidance for the safe handling and disposal of this compound.
Pre-Handling Procedures
-
Consult the Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound.[1]
-
Ensure Proper Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][11]
-
Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Inspect all equipment, especially gloves, for any damage or defects before use.[8]
-
Prepare a Spill Kit: Have a spill kit readily available that is appropriate for acidic materials. This should include absorbent materials, neutralizing agents (such as sodium bicarbonate), and proper waste disposal bags.
-
Locate Emergency Equipment: Ensure that a safety shower and eyewash station are easily accessible and in good working order.[11]
Safe Handling Procedures
-
Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing. Keep containers sealed when not in use.
-
Avoid Inhalation: Handle the substance in a manner that minimizes the generation of dust or aerosols.[4]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[4][11]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[4][11]
Post-Handling and Decontamination
-
Decontaminate Work Surfaces: Clean and decontaminate all work surfaces and equipment that may have come into contact with this compound using a suitable cleaning agent.
-
Remove PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last, turning them inside out as you remove them.
-
Wash Hands: Immediately wash hands and any exposed skin with soap and water after removing PPE.
Disposal Plan
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, and disposable lab coats, must be disposed of as hazardous waste.[9]
-
Empty Containers: "Empty" containers may still retain chemical residues and should be treated as hazardous waste unless properly decontaminated.
-
Licensed Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[4] Do not pour down the drain or dispose of with general laboratory trash.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Formic acid [cdc.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Honeywell SPS Community [sps-support.honeywell.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. epfl.ch [epfl.ch]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. eCFR :: 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). [ecfr.gov]
- 9. essex.ac.uk [essex.ac.uk]
- 10. fishersci.pt [fishersci.pt]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
